molecular formula C8H14O2Se2 B1251556 1,2-Diselenolane-3-pentanoic acid CAS No. 6708-13-0

1,2-Diselenolane-3-pentanoic acid

Cat. No.: B1251556
CAS No.: 6708-13-0
M. Wt: 300.1 g/mol
InChI Key: UHXDQFCGWCHHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diselenolane-3-pentanoic acid is a synthetic organoselenium compound of significant interest in biochemical research, primarily recognized as a stable selenium isostere of alpha-lipoic acid. Its core research value lies in its potent redox-modulating capabilities and its application as a molecular tool to investigate seleno-enzyme mechanisms. The diselenolane ring confers enhanced reactivity in catalytic cycles compared to its sulfur-containing analogue, making it a valuable compound for studying reactive oxygen species (ROS) scavenging, mitochondrial function, and the role of selenium in cellular antioxidant defense networks. Researchers utilize this compound to probe the biochemical consequences of integrating selenium into specific metabolic pathways, particularly those involving redox regulation and redox-sensitive signaling. It serves as a precursor for synthesizing selenocysteine analogs and other selenium-containing biomolecules, facilitating studies on protein structure and function. Furthermore, its potential mechanism of action includes acting as a substrate or inhibitor for enzymes like thioredoxin reductase, thereby modulating intracellular redox status and inducing selective oxidative stress in experimental models. This product is provided for chemical and biological research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should consult the current scientific literature for the latest findings on this compound's specific applications and mechanisms.

Properties

CAS No.

6708-13-0

Molecular Formula

C8H14O2Se2

Molecular Weight

300.1 g/mol

IUPAC Name

5-(diselenolan-3-yl)pentanoic acid

InChI

InChI=1S/C8H14O2Se2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)

InChI Key

UHXDQFCGWCHHSL-UHFFFAOYSA-N

SMILES

C1C[Se][Se]C1CCCCC(=O)O

Canonical SMILES

C1C[Se][Se]C1CCCCC(=O)O

Synonyms

1,2-diselenolane-3-pentanoic acid
Se-La cpd

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1,2-Diselenolane-3-pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the synthesis and characterization of 1,2-diselenolane-3-pentanoic acid based on available scientific literature. The detailed experimental protocols are constructed from established chemical principles and synthetic routes for analogous compounds due to the absence of a single, complete published procedure. The characterization data presented are predicted values based on the chemical structure and spectroscopic data of similar compounds.

Introduction

This compound, the selenium analog of lipoic acid, is a fascinating molecule with significant potential in biomedical research and drug development. Its unique properties, stemming from the diselenide bond, make it a potent antioxidant and a tool for efficient cellular uptake. This technical guide provides an in-depth overview of its synthesis, characterization, and known biological activities to support further research and application.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable C8 carboxylic acid precursor. A plausible and efficient synthetic route involves the halogenation of the terminal carbons followed by nucleophilic substitution with a selenium-containing reagent and subsequent cyclization.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a 6,8-dihalo-octanoic acid derivative, which serves as the backbone for the introduction of the selenium atoms.

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Selenation and Cyclization Adipic_acid_monomethyl_ester Adipic acid monomethyl ester Acid_chloride Acid chloride intermediate Adipic_acid_monomethyl_ester->Acid_chloride 1 Thionyl_chloride SOCl2 Thionyl_chloride->Acid_chloride Diazoketone Diazoketone intermediate Acid_chloride->Diazoketone 2 Diazomethane CH2N2 Diazomethane->Diazoketone Bromoketone Bromoketone intermediate Diazoketone->Bromoketone 3 Hydrogen_bromide HBr Hydrogen_bromide->Bromoketone Hydroxy_ester 6-hydroxy-8-bromo-octanoate Bromoketone->Hydroxy_ester 4 Hydrogen_gas H2, Pd/C Hydrogen_gas->Hydroxy_ester Dibromo_ester Methyl 6,8-dibromooctanoate Hydroxy_ester->Dibromo_ester 5 Thionyl_bromide SOBr2 Thionyl_bromide->Dibromo_ester Dibromo_ester_2 Methyl 6,8-dibromooctanoate Diselenolane_ester Methyl 1,2-diselenolane-3-pentanoate Dibromo_ester_2->Diselenolane_ester 6 Sodium_selenide Na2Se2 Sodium_selenide->Diselenolane_ester Final_Product This compound Diselenolane_ester->Final_Product 7 Hydrolysis LiOH, H2O/THF Hydrolysis->Final_Product

Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6,8-dibromooctanoate

  • Acid Chloride Formation: Adipic acid monomethyl ester is reacted with thionyl chloride to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane in diethyl ether at 0°C to yield the diazoketone intermediate.

  • Bromoketone Formation: The diazoketone is treated with a solution of hydrogen bromide in a suitable solvent to form the bromoketone.

  • Reduction: The ketonic group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride in ethanol or catalytic hydrogenation (H₂, Pd/C).

  • Conversion of Hydroxyl to Bromide: The hydroxyl group is converted to a bromide using a brominating agent like thionyl bromide or phosphorus tribromide.

Step 2: Synthesis of this compound

  • Diselenide Ring Formation: Methyl 6,8-dibromooctanoate is reacted with a selenium nucleophile, such as sodium diselenide (Na₂Se₂), in a polar aprotic solvent like dimethylformamide (DMF). Sodium diselenide can be prepared in situ by reacting selenium powder with a reducing agent like sodium borohydride. This reaction results in the formation of the 1,2-diselenolane ring via intramolecular cyclization.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. Acidification of the reaction mixture yields the final product, this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data (Predicted)
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)~3.6-3.8 ppm (m, 1H, CH-Se), ~3.1-3.3 ppm (m, 2H, CH₂-Se), ~2.4 ppm (t, 2H, CH₂-COOH), ~1.4-1.9 ppm (m, 6H, other CH₂)
¹³C NMR Chemical Shift (δ)~178 ppm (C=O), ~50 ppm (CH-Se), ~40 ppm (CH₂-Se), ~34 ppm (CH₂-COOH), ~25-29 ppm (other CH₂)
Mass Spec. Molecular Ion [M]⁺m/z ≈ 302 (for the most abundant Se isotope, ⁸⁰Se)
FTIR Wavenumber (cm⁻¹)~2850-3000 (C-H stretching), ~1700 (C=O stretching), ~500-600 (C-Se stretching)

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily as an antioxidant and a facilitator of cellular uptake.

Antioxidant Activity

This compound has been shown to protect human low-density lipoprotein (LDL) from copper-mediated oxidative modification.[1][2][3] Unlike its sulfur analog, lipoic acid, which acts in hydrophilic environments, this compound exerts its antioxidant effects in a lipophilic environment, inhibiting lipid peroxidation.[1][2][3] The antioxidant activity of many organoselenium compounds is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Diselenolane 1,2-Diselenolane-3- pentanoic acid Diselenolane->Keap1_Nrf2 modulates Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub default state Nrf2_f Nrf2 (free) Keap1_Nrf2->Nrf2_f dissociation Nrf2_d Nrf2 (degraded) Ub->Nrf2_d Nrf2_n Nrf2 Nrf2_f->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Upregulation of Antioxidant Genes (e.g., GPx, TrxR) ARE->Gene_Expression

Figure 2: Nrf2 antioxidant response pathway activation.
Cellular Uptake

This compound facilitates the efficient delivery of molecules into the cytosol of cells.[4][5] This uptake mechanism is notably independent of endocytosis.[1] The proposed mechanism involves a dynamic covalent exchange between the diselenide ring and thiols on the cell surface, leading to the translocation of the molecule across the cell membrane.

Cellular_Uptake Diselenolane_Cargo Diselenolane-Cargo Conjugate Cell_Surface Cell Membrane (with surface thiols) Diselenolane_Cargo->Cell_Surface approaches Thiol_Exchange Thiol-Diselenide Exchange Cell_Surface->Thiol_Exchange Intermediate Membrane-bound Selenosulfide Intermediate Thiol_Exchange->Intermediate Translocation Translocation Intermediate->Translocation Cytosol Cytosol (Cargo released) Translocation->Cytosol

Figure 3: Proposed mechanism of diselenolane-mediated cellular uptake.

Conclusion

This compound is a valuable compound for research in oxidative stress and drug delivery. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The unique biological activities of this molecule, particularly its lipophilic antioxidant properties and its ability to mediate efficient cellular uptake, warrant further investigation for potential therapeutic applications. This guide provides a foundational understanding to aid researchers in the synthesis, characterization, and application of this promising diselenolane.

References

Technical Whitepaper: Physicochemical Properties of 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals Topic: An in-depth technical guide on the core physicochemical properties of 1,2-diselenolane-3-pentanoic acid.

Introduction

This compound is an organoselenium compound and a structural analogue of α-lipoic acid, where the two sulfur atoms in the dithiolane ring are replaced by selenium atoms[1][2]. This modification significantly influences its chemical and biological properties, making it a compound of interest for its antioxidant capabilities and potential therapeutic applications[1][2]. The molecule consists of a five-membered diselenolane ring attached to a pentanoic acid side chain[3]. Understanding its physicochemical properties is critical for developing formulations, predicting its pharmacokinetic profile (ADME), and elucidating its mechanism of action. This document provides a comprehensive overview of the known properties of this compound, details experimental protocols for their determination, and illustrates relevant mechanisms and workflows.

Physicochemical Data

Computed Properties

The following table summarizes the computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₂Se₂[4]
Molecular Weight 300.1 g/mol [4]
Exact Mass 301.93242 Da[4]
Polar Surface Area 37.3 Ų[4]
Heavy Atom Count 12[4]
Lipophilicity and Antioxidant Activity

Studies comparing this compound with its sulfur analogue, α-lipoic acid, indicate significant differences in their antioxidant behavior, which may be attributed to differing partition coefficients[1][2]. This compound effectively inhibits lipid peroxidation in low-density lipoprotein (LDL) induced by copper, suggesting it acts in a lipophilic environment[1][2]. In contrast, α-lipoic acid is more effective at inhibiting protein oxidative modification in a hydrophilic environment[1][2]. This suggests that this compound possesses a higher lipophilicity (and thus a higher logP value) than α-lipoic acid.

Experimental Protocols

Detailed experimental procedures are essential for determining the definitive physicochemical properties of a compound. The following sections describe standard methodologies for measuring pKa, logP, solubility, and stability.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination[5].

Protocol: Potentiometric Titration

  • Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements[6].

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength, a background electrolyte like 0.15 M potassium chloride is used[6].

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode[6].

  • Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl)[6].

  • Titration: Gradually titrate the acidic solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments[6].

  • Data Recording: Continuously monitor and record the pH after each addition of the titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute)[6]. Continue the titration until a pH of 12.0-12.5 is reached[6].

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point[6].

  • Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results, and calculate the average pKa and standard deviation[6].

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Prepare 1 mM Sample Solution with 0.15 M KCl acidify Acidify Sample to pH ~2 with 0.1 M HCl prep_sample->acidify prep_titrants Prepare 0.1 M HCl and 0.1 M NaOH Titrants prep_titrants->acidify calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->prep_sample titrate Titrate with 0.1 M NaOH in Increments to pH ~12 acidify->titrate record Record Stable pH After Each Increment titrate->record record->titrate plot Plot pH vs. Titrant Volume record->plot analyze Identify Inflection Point (Half-Equivalence) plot->analyze calculate Calculate pKa from Midpoint of Buffer Region analyze->calculate replicate Repeat 3x and Calculate Average pKa calculate->replicate

Caption: Experimental workflow for pKa determination by potentiometric titration.
Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct determination[7][8].

Protocol: Shake-Flask Method

  • Phase Preparation: Prepare two phases. The aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with 1-octanol. The organic phase (1-octanol) is saturated with the aqueous buffer. Allow the phases to separate for 24 hours[9].

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a pre-determined volume of the water-saturated octanol or octanol-saturated water[9].

  • Partitioning: Combine the sample solution with the other phase in a separatory funnel at a known volume ratio.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached[10].

  • Phase Separation: Allow the two phases (octanol and aqueous) to separate completely. This can be aided by centrifugation if an emulsion forms[7].

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the 1-octanol and aqueous phases using a validated analytical method, such as HPLC-UV[9].

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[11].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate_phases Saturate 1-Octanol with Buffer and Buffer with 1-Octanol (24h) dissolve_compound Dissolve Compound in One Phase saturate_phases->dissolve_compound combine Combine Phases in Separatory Funnel dissolve_compound->combine shake Shake to Equilibrate combine->shake separate Separate Phases (Centrifuge if needed) shake->separate sample Sample Aqueous and Octanol Layers separate->sample quantify Quantify Concentration in Each Phase (HPLC-UV) sample->quantify calculate Calculate P = [Octanol]/[Aqueous] logP = log10(P) quantify->calculate

Caption: Experimental workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The thermodynamic or "shake-flask" solubility is considered the gold standard[12].

Protocol: Thermodynamic (Shake-Flask) Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous medium of interest (e.g., purified water or a specific pH buffer)[10][12].

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid[12]. The presence of undissolved material must be confirmed visually[10].

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by filtration (using a low-binding filter) or centrifugation[12].

  • Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique like HPLC-UV or LC-MS[12].

  • Result Expression: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM).

Stability Assessment

The stability of organoselenium compounds is important for storage and formulation. Diselenides are generally more stable and easier to handle than their corresponding reactive derivatives[13]. However, their stability in solution under various conditions should be assessed.

Protocol: Solution Stability Study

  • Solution Preparation: Prepare stock solutions of this compound in relevant solvents or aqueous buffers (e.g., at pH 2, 7.4, and 9).

  • Incubation: Aliquot the solutions into separate vials and store them under different conditions, such as varying temperatures (e.g., 4°C, 25°C, 40°C) and light exposure (e.g., protected from light vs. exposed to light)[14].

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

  • Quantification: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate and half-life. Acidification of solutions can sometimes increase the stability of selenium compounds[14][15].

Proposed Mechanism of Action: Antioxidant Activity

This compound has been shown to protect human low-density lipoprotein (LDL) from oxidative modification mediated by copper ions[1][2]. This protection is specifically against lipid peroxidation, a key event in the development of atherosclerosis. The proposed mechanism involves the diselenide moiety acting as a potent scavenger of radicals within the lipophilic environment of the LDL particle.

G LDL Low-Density Lipoprotein (LDL) Lipid_Perox Lipid Peroxidation LDL->Lipid_Perox Cu2 Copper Ions (Cu²⁺) ROS Reactive Oxygen Species (ROS) Cu2->ROS catalyzes generation of ROS->Lipid_Perox initiates Ox_LDL Oxidized LDL (Atherogenic) Lipid_Perox->Ox_LDL Compound 1,2-Diselenolane- 3-pentanoic acid Compound->Lipid_Perox Inhibits

Caption: Proposed antioxidant mechanism of this compound.

Conclusion

This compound is a lipophilic analogue of α-lipoic acid with distinct antioxidant properties. While computed data provides a basic profile, a comprehensive understanding requires rigorous experimental determination of its key physicochemical properties. The protocols outlined in this guide for measuring pKa, logP, solubility, and stability provide a framework for researchers to generate the critical data needed for advancing its study in drug discovery and development. Its ability to inhibit lipid peroxidation within a lipophilic environment underscores its potential as a targeted antioxidant agent.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1,2-Diselenolane-3-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diselenolane-3-pentanoic acid, a synthetic organoselenium compound and a close structural analog of α-lipoic acid, has emerged as a molecule of significant interest in the field of antioxidant research and drug development. By replacing the sulfur atoms in α-lipoic acid with selenium, its physicochemical properties are altered, leading to a distinct mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its antioxidant activity, cellular uptake, and its interaction with key cellular signaling pathways. While extensive quantitative data remains to be fully elucidated in the literature, this guide synthesizes the current understanding of its biological activities and the experimental approaches used to study them.

Introduction

Organoselenium compounds have garnered considerable attention for their potential therapeutic applications, largely owing to their potent antioxidant and redox-modulating properties. This compound stands out due to its structural similarity to the well-known antioxidant, α-lipoic acid. This guide delves into the nuanced mechanisms that differentiate the selenium analog from its sulfur-containing counterpart, providing a foundation for further research and development.

Antioxidant Mechanism

The primary mechanism of action of this compound is centered around its antioxidant capabilities. Unlike α-lipoic acid, which demonstrates protective effects against protein oxidation in hydrophilic environments, this compound exerts its primary antioxidant effects in a lipophilic environment.[1]

Key Antioxidant Actions:

  • Inhibition of Lipid Peroxidation: this compound has been shown to effectively inhibit the formation of lipid peroxidation products in low-density lipoprotein (LDL) when challenged with copper-induced oxidation.[1] This suggests a protective role against oxidative damage to cellular membranes and other lipid-rich structures.

  • Partition Coefficient: The difference in the antioxidant activity profile between this compound and α-lipoic acid can be partly attributed to their differing partition coefficients, which dictates their distribution in biological systems.[1]

Quantitative Data on Antioxidant Activity:

A comprehensive search of the current literature did not yield specific IC50 values for the antioxidant activity of this compound in various standard antioxidant assays (e.g., DPPH, ABTS). Further research is required to quantify its radical scavenging potency and compare it directly with other known antioxidants.

Cellular Uptake and Intracellular Dynamics

A critical aspect of the mechanism of action of this compound is its remarkably efficient entry into cells.

Thiol-Mediated Uptake:

The cellular uptake of 1,2-diselenolanes is significantly more efficient than their 1,2-dithiolane counterparts.[2] This process is believed to occur via a thiol-mediated uptake mechanism, which is insensitive to inhibitors of endocytosis.[2][3] This suggests a direct interaction with the cell membrane and translocation into the cytosol, bypassing the endosomal pathway.

The proposed mechanism involves a dynamic covalent exchange with thiol groups present on the cell surface, leading to the formation of transient selenosulfide intermediates.[2]

Cellular_Uptake Proposed Thiol-Mediated Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Diselenolane This compound Thiol Cell Surface Thiol (-SH) Diselenolane->Thiol Thiol-Diselenide Exchange Selenosulfide Selenosulfide Intermediate (-S-Se-) Thiol->Selenosulfide Forms Reduced_Diselenolane Reduced form Selenosulfide->Reduced_Diselenolane Internalization & Reduction

Caption: Proposed Thiol-Mediated Cellular Uptake Mechanism.

Experimental Protocols for Studying Cellular Uptake:

  • Thiol-Exchange Affinity Chromatography: This technique can be used to mimic the thiol-mediated uptake process and provide evidence for the formation of selenosulfide intermediates. The protocol involves passing the compound through a column with a thiol-functionalized stationary phase and analyzing the elution profile.[2][4]

  • Fluorescent Probe-Based Uptake Assays: To quantify cellular uptake, this compound can be conjugated with a fluorescent probe. The uptake can then be measured using techniques like flow cytometry or fluorescence microscopy.

Modulation of the Nrf2/Keap1 Signaling Pathway

A central aspect of the biological activity of many organoselenium compounds is their ability to modulate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. While direct quantitative data for this compound is limited, the general mechanism is well-established.

Mechanism of Nrf2 Activation:

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including many organoselenium compounds, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression.

Nrf2_Pathway Proposed Nrf2/Keap1 Pathway Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diselenolane This compound (or its reactive metabolite) Keap1_Nrf2 Keap1-Nrf2 Complex Diselenolane->Keap1_Nrf2 Reacts with Keap1 cysteines Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription

Caption: Proposed Modulation of the Nrf2/Keap1 Signaling Pathway.

Experimental Protocols for Studying Nrf2 Activation:

  • Nrf2 Reporter Gene Assay: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. An increase in luciferase activity upon treatment with the compound indicates Nrf2 activation.[5]

  • Western Blot Analysis: The translocation of Nrf2 to the nucleus can be confirmed by performing Western blot analysis on nuclear and cytoplasmic fractions of treated cells using an anti-Nrf2 antibody.

  • Quantitative PCR (qPCR): To measure the downstream effects of Nrf2 activation, the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), can be quantified using qPCR.

Redox Cycling and Interaction with Thiol-Containing Proteins

The diselenide bond in this compound is a key functional group that can participate in redox cycling reactions, particularly with cellular thiols and selenoproteins like thioredoxin reductase (TrxR).

Potential Redox Cycling Mechanisms:

The diselenide can be reduced to the corresponding diselenol by cellular reductants such as glutathione (GSH) or TrxR. This reduced form can then act as a potent antioxidant, reducing reactive oxygen species and becoming re-oxidized to the diselenide, thus completing a catalytic cycle.

Redox_Cycling Proposed Redox Cycling Mechanism Diselenide This compound (R-Se-Se-R') Diselenol Reduced Form (R-SeH + R'-SeH) Diselenide->Diselenol Reduction Diselenol->Diselenide Re-oxidation ROS Reactive Oxygen Species (ROS) Diselenol->ROS Reduction of ROS Oxidized_ROS Reduced ROS (e.g., H2O) ROS->Oxidized_ROS Reductant Cellular Reductants (GSH, TrxR) Reductant->Diselenide Oxidized_Reductant Oxidized Reductants (GSSG, TrxR-ox) Reductant->Oxidized_Reductant

Caption: Proposed Redox Cycling of this compound.

Experimental Protocols for Studying Redox Properties:

  • Thioredoxin Reductase (TrxR) Assay: The ability of this compound to act as a substrate for TrxR can be evaluated using a colorimetric assay that measures the reduction of a chromogenic substrate.[6]

  • Mass Spectrometry-based Adductomics: To identify potential protein targets of this compound, mass spectrometry can be used to detect covalent adducts formed between the compound and cellular proteins.[7][8][9]

Conclusion and Future Directions

This compound presents a compelling profile as a redox-modulating agent with a distinct mechanism of action compared to its sulfur analog. Its efficient, non-endocytic cellular uptake and its potential to activate the Nrf2 antioxidant pathway are key features that warrant further investigation.

A critical next step for the research community is to generate robust quantitative data on its biological activities. This includes determining its antioxidant capacity through standardized assays, quantifying its Nrf2 activation potential, and identifying its specific molecular targets. Detailed kinetic studies of its reactions with cellular thiols and redox enzymes will also be crucial for a complete understanding of its mechanism. Such data will be invaluable for drug development professionals seeking to harness the therapeutic potential of this promising organoselenium compound.

References

The Ascendant Therapeutic Potential of 1,2-Diselenolane-3-Pentanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is continually evolving, with a significant focus on compounds that can modulate oxidative stress and cancer progression. Among these, selenium-containing organic molecules have garnered substantial interest due to their unique redox properties. This technical guide delves into the core biological activities of 1,2-diselenolane-3-pentanoic acid and its derivatives, providing a comprehensive overview of their antioxidant and anticancer properties, cellular uptake mechanisms, and the experimental methodologies used to elucidate these functions.

Antioxidant Activity: A Tale of Two Environments

This compound, a selenium analog of the well-known antioxidant α-lipoic acid, exhibits distinct and potent antioxidant capabilities. Unlike its sulfur counterpart, which primarily acts in hydrophilic environments, the diselenium compound demonstrates its protective effects within lipophilic compartments. This was notably observed in its ability to inhibit the copper-induced formation of lipid peroxidation products in low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[1][2] However, it did not show significant protection against the oxidative modification of proteins in the aqueous phase.[1][2] This differential activity is attributed, at least in part, to its higher partition coefficient, favoring its localization within lipid membranes.

The reduced form of a related compound, monoselenolipoic acid, is hypothesized to be a highly versatile antioxidant with direct thioredoxin-like activity, owing to the low pKa of its selenohydryl group.[3] This suggests that the redox cycling of these selenium compounds plays a crucial role in their antioxidant function.

Anticancer Activity: Promising Cytotoxicity Against Various Cancer Cell Lines

Derivatives of this compound have emerged as promising candidates for anticancer drug development. Specifically, a series of N′-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazides have demonstrated moderate anticancer activity at low concentrations against a panel of human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

Cell LineCancer TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
MCF-7Breast Cancer0.5 - 5
HL-60Leukemia0.5 - 5
HelaCervical Cancer0.5 - 5
BewoPlacental Villus Cancer0.5 - 5

Data sourced from Feng Xu et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2013.[1]

While the precise signaling pathways are still under investigation for this specific class of compounds, other pentanoic acid derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). This provides a logical starting point for investigating the mechanistic underpinnings of the anticancer effects of this compound derivatives.

Cellular Uptake: An Efficient and Novel Delivery Mechanism

A significant advantage of 1,2-diselenolane-based molecules is their remarkable ability to be taken up by cells. This process, termed "diselenolane-mediated cellular uptake," is more efficient than that of their dithiolane (sulfur-containing) analogs. The proposed mechanism involves a dynamic covalent exchange with thiols on the cell surface, leading to efficient delivery into the cytosol without being trapped in endosomes. This uptake is non-toxic, temperature-sensitive, and appears to be independent of traditional endocytic pathways. The unique properties of the diselenide bond, including the CSeSeC dihedral angle and the acidity of the resulting selenols, are thought to contribute to this efficient cellular entry.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Diselenolane 1,2-Diselenolane Derivative Selenosulfide Mixed Selenosulfide Intermediate Diselenolane->Selenosulfide Dynamic Covalent Exchange CellSurfaceThiol Cell Surface Thiol (-SH) CellSurfaceThiol->Selenosulfide ReleasedCompound Released Compound Selenosulfide->ReleasedCompound Reduction IntracellularThiol Intracellular Thiol (e.g., Glutathione) IntracellularThiol->Selenosulfide

Caption: Proposed mechanism of 1,2-diselenolane-mediated cellular uptake.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound derivatives.

Synthesis of 5-(1,2-diselenolan-3-yl)pentanoic acid (SeA)

A green and high-yield synthetic route has been reported for the preparation of SeA. While the full detailed protocol is outlined in the source publication, the general workflow involves the formation of the diselenolane ring from a suitable precursor containing the pentanoic acid side chain. The synthesis of N′-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazide derivatives typically follows a multi-step process:

G Start Starting Material (e.g., a dihalo-pentanoic acid derivative) Selenation Selenation Reaction (e.g., with NaHSe) Start->Selenation Cyclization Oxidative Cyclization (to form diselenolane ring) Selenation->Cyclization Hydrazide_Formation Hydrazide Formation (reaction with hydrazine) Cyclization->Hydrazide_Formation Condensation Condensation (with substituted benzaldehydes) Hydrazide_Formation->Condensation Final_Product N'-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazide Condensation->Final_Product

Caption: General workflow for the synthesis of SeA derivatives.

In Vitro Anticancer Activity Assay (MTT or Crystal Violet Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Crystal Violet Assay: Cells are fixed and stained with a crystal violet solution. After washing, the bound dye is solubilized, and the absorbance is read.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) is determined.

Cellular Uptake Assay
  • Probe Synthesis: A fluorescent probe (e.g., fluorescein isothiocyanate, FITC) is conjugated to the 1,2-diselenolane derivative.

  • Cell Culture and Treatment: Cells (e.g., HeLa) are cultured on glass coverslips or in imaging dishes. The fluorescently labeled diselenolane compound is added to the culture medium.

  • Incubation and Imaging: Cells are incubated for various time points. Live-cell imaging is performed using confocal microscopy to observe the cellular localization of the fluorescent probe.

  • Inhibitor Studies (for mechanistic insights): To determine the uptake pathway, cells can be pre-treated with inhibitors of various endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, methyl-β-cyclodextrin for caveolin-mediated endocytosis) before the addition of the fluorescently labeled compound.

  • Flow Cytometry: For a quantitative analysis of cellular uptake, cells are treated with the fluorescently labeled compound, harvested, and analyzed by flow cytometry to measure the mean fluorescence intensity per cell.

Future Directions

The study of this compound and its derivatives is a burgeoning field with significant therapeutic promise. Future research should focus on:

  • Elucidating Anticancer Mechanisms: Investigating the specific signaling pathways and molecular targets responsible for the observed anticancer activity. This could involve studying effects on apoptosis, cell cycle regulation, and key cancer-related enzymes.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing a broader range of derivatives to establish clear relationships between chemical structure and biological activity, which will guide the design of more potent and selective compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of cancer and diseases related to oxidative stress.

  • Exploring Other Therapeutic Applications: Given their potent antioxidant properties, these compounds could be investigated for their potential in treating neurodegenerative diseases, cardiovascular diseases, and other conditions where oxidative stress is a key pathological factor.

References

In-Depth Technical Guide: 1,2-Diselenolane-3-pentanoic Acid as a Glutathione Peroxidase Mimetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diselenolane-3-pentanoic acid, a synthetic organoselenium compound that mimics the enzymatic activity of glutathione peroxidase (GPx). By catalytically reducing hydroperoxides, this compound offers significant potential as a therapeutic agent against oxidative stress-related diseases. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for activity assessment, and explores its influence on cellular signaling pathways.

Introduction

Glutathione peroxidases are a vital family of antioxidant enzymes that protect organisms from oxidative damage by catalyzing the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides, at the expense of glutathione (GSH). The catalytic activity of most GPx isoenzymes is dependent on a selenocysteine residue at their active site. The unique chemical properties of selenium enable the efficient reduction of peroxides.

Synthetic organoselenium compounds that mimic the function of GPx have emerged as a promising class of therapeutic agents. Among these, this compound, an analog of lipoic acid where sulfur atoms are replaced by selenium, has garnered attention for its potent antioxidant capabilities. This guide explores the scientific basis for its GPx-mimetic activity and its potential applications in drug development.

Catalytic Mechanism of this compound

The glutathione peroxidase-like catalytic cycle of this compound involves the selenium moiety undergoing a series of redox transformations. The proposed mechanism, analogous to that of other diselenide compounds, is as follows:

  • Reduction of the Diselenide: The cyclic diselenide (Se-Se) bond of this compound is first reduced by two molecules of glutathione (GSH), leading to the formation of a diselenolate intermediate (R-Se-Se-R -> 2 R-SeH).

  • Oxidation by Hydroperoxide: The highly reactive selenol (-SeH) groups of the reduced intermediate then react with a hydroperoxide molecule (ROOH), reducing it to the corresponding alcohol (ROH) and water. In this process, the selenol is oxidized to a selenenic acid (-SeOH).

  • Regeneration of the Diselenide: The selenenic acid intermediate is unstable and reacts with another thiol molecule (GSH) to form a selenenyl sulfide adduct (-Se-SG). This adduct then reacts with a second GSH molecule to regenerate the diselenide and produce oxidized glutathione (GSSG), completing the catalytic cycle.

This catalytic process allows a small amount of the organoselenium compound to detoxify a large number of hydroperoxide molecules.

Quantitative Data

Organoselenium CompoundSubstrate (Peroxide)Co-substrate (Thiol)Kcat (s⁻¹)Km (mM) for PeroxideKm (mM) for ThiolCatalytic Efficiency (Kcat/Km) (M⁻¹s⁻¹)
Ebselen H₂O₂GlutathioneVariesVariesVaries~1.5 x 10³
Diphenyl Diselenide H₂O₂GlutathioneVariesVariesVariesVaries

Note: The catalytic parameters of GPx mimetics are highly dependent on the assay conditions, including the nature of the peroxide and thiol substrates.

Experimental Protocols

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a general approach can be adapted from the synthesis of its dithiolane analog, lipoic acid. The key steps would involve:

  • Preparation of a Dihalogenated Precursor: Synthesis of a dihalogenated (e.g., dibromo) long-chain carboxylic acid derivative that serves as the backbone.

  • Introduction of Selenium: Nucleophilic substitution of the halogens with a selenium-containing nucleophile, such as sodium diselenide (Na₂Se₂), to form the 1,2-diselenolane ring.

  • Purification: Purification of the final product using chromatographic techniques.

Caution: The synthesis of organoselenium compounds should be performed in a well-ventilated fume hood by trained personnel, as many selenium reagents are toxic.

Assay for Glutathione Peroxidase-like Activity

The GPx-like activity of this compound can be determined using a coupled enzyme assay. This method indirectly measures the rate of hydroperoxide reduction by monitoring the consumption of NADPH.

Principle: The GSSG produced by the GPx-mimetic activity of the test compound is continuously reduced back to GSH by glutathione reductase (GR) at the expense of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored spectrophotometrically. The rate of NADPH consumption is directly proportional to the GPx-like activity of the compound.

Reagents:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Hydrogen peroxide (H₂O₂) or another organic hydroperoxide (e.g., tert-butyl hydroperoxide)

  • This compound solution (in a suitable solvent like DMSO or ethanol)

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, GR, and NADPH.

  • Add the solution of this compound to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the hydroperoxide substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The GPx-mimetic activity of this compound can influence various cellular signaling pathways that are sensitive to the cellular redox state. By reducing the levels of reactive oxygen species (ROS), which act as second messengers in many signaling cascades, this compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response. Its activation is often triggered by oxidative stress.

NFkB_Pathway cluster_NFkB_IkB NF-κB/IκB Complex ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Diselenolane 1,2-diselenolane- 3-pentanoic acid Diselenolane->ROS Inhibits

Caption: Modulation of the NF-κB signaling pathway by this compound.

By scavenging ROS, this compound can prevent the activation of the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκB. This keeps NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Oxidative stress can negatively regulate this pathway by activating phosphatases like PTEN, which antagonize PI3K activity.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes PTEN PTEN PTEN->PIP3 Inhibits ROS ROS ROS->PTEN Activates Diselenolane 1,2-diselenolane- 3-pentanoic acid Diselenolane->ROS Inhibits

Caption: Influence of this compound on the PI3K/Akt signaling pathway.

By reducing ROS levels, this compound can prevent the activation of PTEN, thereby promoting the activity of the PI3K/Akt pathway and enhancing cell survival.

Experimental Workflow for Assessing GPx-like Activity

GPx_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Buffer - GSH, GR, NADPH - Peroxide Substrate - Test Compound Start->PrepareReagents Mix Prepare Reaction Mixture (Buffer, GSH, GR, NADPH) PrepareReagents->Mix AddCompound Add Test Compound (this compound) Mix->AddCompound Incubate Incubate at Constant Temperature AddCompound->Incubate Initiate Initiate Reaction (Add Peroxide) Incubate->Initiate Measure Monitor Absorbance Decrease at 340 nm Initiate->Measure Calculate Calculate Reaction Rate Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the coupled-enzyme GPx activity assay.

Conclusion

This compound demonstrates significant potential as a glutathione peroxidase mimetic. Its ability to catalytically reduce hydroperoxides suggests its utility in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Further research is warranted to fully elucidate its kinetic parameters and to explore its efficacy and safety in preclinical and clinical settings. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising therapeutic agent.

In Vitro Antioxidant Capacity of 1,2-Diselenolane-3-Pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diselenolane-3-pentanoic acid, a selenium-containing analog of alpha-lipoic acid, has demonstrated notable antioxidant properties, particularly in lipophilic environments. This technical guide provides a comprehensive overview of the current understanding of its in vitro antioxidant capacity, drawing from available scientific literature. It details the experimental findings related to its protective effects against lipid peroxidation, outlines the methodologies employed in these assessments, and explores potential antioxidant mechanisms. While quantitative data from standardized antioxidant assays are limited, this guide consolidates the existing knowledge to support further research and development of this promising organoselenium compound.

Introduction

This compound is a synthetic organoselenium compound where the two sulfur atoms in the dithiolane ring of alpha-lipoic acid are replaced by selenium atoms. This substitution significantly influences its physicochemical and biological properties, including its antioxidant activity. Unlike its sulfur counterpart, this compound exhibits a distinct profile of antioxidant action, primarily targeting lipid-rich structures. This document serves as a technical resource, summarizing the key findings on its in vitro antioxidant capacity and providing detailed experimental context.

Quantitative Data on Antioxidant Capacity

The available literature highlights the differential antioxidant activity of this compound compared to alpha-lipoic acid. The primary evidence of its antioxidant effect comes from studies on the inhibition of lipid peroxidation in low-density lipoproteins (LDL). However, a notable gap exists in the literature regarding its efficacy in standard radical scavenging assays.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

Assay TypeModel SystemKey FindingsReference
Lipid Peroxidation InhibitionCopper-mediated Human Low-Density Lipoprotein (LDL) OxidationMarkedly inhibited the formation of lipid peroxidation products.[1]
Protein Oxidation InhibitionCopper-mediated Human Low-Density Lipoprotein (LDL) and Bovine Serum Albumin (BSA) OxidationUnable to inhibit protein oxidative modification.[1]

Experimental Protocols

The assessment of the antioxidant capacity of this compound has primarily involved methodologies focused on lipid peroxidation. The following protocols are based on established methods for evaluating antioxidant effects on LDL oxidation.

Copper-Mediated LDL Oxidation Assay

This assay assesses the ability of a compound to inhibit the oxidation of LDL induced by copper ions, a process that mimics in vivo LDL modification.

Protocol:

  • LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

  • Incubation: A solution of LDL (e.g., 100 µg/mL) in phosphate-buffered saline (PBS) is pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Oxidation Induction: Oxidation is initiated by the addition of a copper (II) sulfate (CuSO₄) solution to a final concentration of, for example, 5 µM.

  • Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, a primary marker of lipid peroxidation, through the increase in absorbance at 234 nm over several hours at 37°C.

  • Data Analysis: The lag phase, representing the time before rapid oxidation begins, is calculated. A longer lag phase in the presence of the test compound indicates antioxidant activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA) and other thiobarbituric acid reactive substances, which are secondary products of lipid peroxidation.

Protocol:

  • Sample Preparation: Following the copper-mediated LDL oxidation as described above, the reaction is stopped at a specific time point.

  • Reaction with TBA: An aliquot of the reaction mixture is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: The mixture is heated at a high temperature (e.g., 95°C) for a set duration (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.

  • Measurement: After cooling, the absorbance of the resulting solution is measured at approximately 532 nm.

  • Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant capacity of this compound against LDL oxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis LDL LDL Isolation Incubation Pre-incubation (LDL + Compound) LDL->Incubation Compound 1,2-Diselenolane- 3-pentanoic Acid Solution Compound->Incubation Oxidation Induction of Oxidation (add CuSO₄) Incubation->Oxidation Monitoring Monitoring (Absorbance at 234 nm) Oxidation->Monitoring TBARS TBARS Assay Oxidation->TBARS LagPhase Lag Phase Calculation Monitoring->LagPhase MDAQuant MDA Quantification TBARS->MDAQuant

Caption: Workflow for LDL oxidation inhibition assay.

Postulated Antioxidant Mechanism

While the precise molecular mechanism of this compound's antioxidant activity is not fully elucidated, its efficacy in inhibiting lipid peroxidation suggests a mechanism centered on the reactivity of the diselenide bond within a lipophilic environment. The following diagram illustrates a hypothetical mechanism.

Antioxidant_Mechanism cluster_membrane Lipid Bilayer Lipid Polyunsaturated Fatty Acid LOO Lipid Peroxyl Radical (LOO•) Lipid->LOO forms LOO->Lipid propagates chain reaction StableLipid Stable Lipid Hydroperoxide (LOOH) LOO->StableLipid OxidizedCompound Oxidized Compound LOO->OxidizedCompound Compound 1,2-Diselenolane- 3-pentanoic Acid Compound->LOO donates electron/H-atom ROS Reactive Oxygen Species (ROS) ROS->Lipid initiates peroxidation

Caption: Hypothetical mechanism of lipid peroxidation inhibition.

Potential Involvement of Cellular Signaling Pathways

There is currently no direct evidence from the reviewed literature detailing the specific interaction of this compound with cellular signaling pathways. However, organoselenium compounds are known to modulate various cellular processes, often through their interaction with thiol-containing proteins, which can influence redox-sensitive signaling cascades.[2] It is plausible that this compound could indirectly affect pathways such as the Keap1-Nrf2 system, a key regulator of the antioxidant response, or MAPK pathways, which are involved in cellular stress responses. This remains a speculative area requiring further investigation.

The diagram below illustrates the general concept of how an antioxidant compound might influence the Nrf2 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes results in Antioxidant This compound (Hypothetical) Antioxidant->Keap1_Nrf2 modifies Keap1 thiols?

Caption: Hypothetical modulation of the Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a lipophilic antioxidant, effectively inhibiting lipid peroxidation in vitro. This targeted activity distinguishes it from its sulfur analog, alpha-lipoic acid, and suggests its potential utility in conditions characterized by lipid-related oxidative stress. However, to fully realize its therapeutic and research potential, further studies are imperative. Key future research directions should include:

  • Quantitative Antioxidant Assays: Performing standardized assays (DPPH, ABTS, ORAC) to obtain quantitative measures (IC50 values) of its radical scavenging capacity.

  • Mechanism of Action: Elucidating the precise molecular mechanism by which it inhibits lipid peroxidation.

  • Signaling Pathway Analysis: Investigating its effects on key cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and MAPK pathways, using techniques like Western blotting and gene expression analysis.

  • In Vivo Studies: Translating the in vitro findings to in vivo models to assess its bioavailability, metabolism, and efficacy in relevant disease models.

A more comprehensive understanding of the in vitro and in vivo antioxidant properties of this compound will be crucial for its development as a potential therapeutic agent.

References

The Toxicology and Safety Profile of 1,2-Diselenolane-3-Pentanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological and safety data for 1,2-diselenolane-3-pentanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for this compound and structurally related organoselenium compounds to infer a potential safety profile. The experimental protocols described are standardized methodologies for assessing the toxicology of novel chemical entities.

Introduction

This compound, a selenium analog of α-lipoic acid, is a compound of interest for its potential antioxidant properties. The replacement of sulfur with selenium in the dithiolane ring significantly alters its biochemical behavior. While its antioxidant capabilities have been explored, a thorough understanding of its toxicological and safety profile is paramount for any potential therapeutic or research application. This technical guide summarizes the available safety information, provides detailed experimental protocols for key toxicological assays, and explores potential signaling pathways involved in its cellular effects.

In Vitro Toxicology

Quantitative Cytotoxicity Data for Organoselenium Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various organoselenium compounds against different cell lines, as determined by the MTT assay. This data is presented for comparative purposes to estimate the potential cytotoxicity of this compound.

CompoundCell LineIC50 (µM)Reference
Diphenyl diselenideHuman promyelocytic leukemia (HL-60)15.6[1]
Diphenyl diselenideHuman breast adenocarcinoma (MCF-7)25.3[1]
EbselenHuman promyelocytic leukemia (HL-60)8.9[1]
EbselenHuman breast adenocarcinoma (MCF-7)12.5[1]
Seleno-L-methionineHuman colon adenocarcinoma (HT-29)>100Data inferred from low toxicity

Note: The cytotoxicity of organoselenium compounds can vary significantly based on their chemical structure and the cell type being tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_workflow Workflow for In Vitro Cytotoxicity Testing A Cell Culture Seeding (96-well plate) B Treatment with This compound (various concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Addition of MTT Reagent C->D E Incubation (4 hours) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (Calculation of % Viability and IC50) G->H

Caption: A typical workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

In Vivo Toxicology

In vivo studies are crucial for understanding the systemic toxicity of a compound. As no specific in vivo toxicological data for this compound was found, data from a related organoselenium compound, seleno-L-methionine, is presented for context.

Quantitative In Vivo Toxicity Data for a Related Organoselenium Compound

The following table provides the No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for seleno-L-methionine in a 4-week study in male rats.[3]

CompoundSpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Adverse Effects at LOAELReference
L-methionine (for comparison)Rat (male)4 weeks236705Growth suppression, minor changes in plasma biochemical parameters.[3]
Seleno-L-methionineMallard ducklings2 weeks--At 30 µg/g in diet, survival was 36% in one study and 100% in another with a different basal diet.[4]

Note: The toxicity of selenium compounds can be influenced by dietary factors.[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[5][6]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dose level, either higher or lower. This continues until the dose that causes mortality or evident toxicity is identified.[7]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[8]

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for aqueous solutions in rodents).[8]

  • Starting Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[7]

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the chosen starting level.

    • If 2 or 3 animals die: The substance is classified at that dose level.

    • If 0 or 1 animal dies: Dose 3 more animals at the next higher or lower dose level, depending on the initial outcome.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)

G cluster_workflow Workflow for Acute Oral Toxicity Study (OECD 423) A Animal Acclimatization and Fasting B Dosing of 3 Animals (e.g., 300 mg/kg) A->B C Observation (14 days) (Mortality, Clinical Signs, Body Weight) B->C D Outcome Assessment C->D G Final Classification and Gross Necropsy E Dose 3 more animals at a higher dose (e.g., 2000 mg/kg) D->E 0 or 1 death F Dose 3 more animals at a lower dose (e.g., 50 mg/kg) D->F 2 or 3 deaths (if not starting at lowest dose) D->G E->C F->C G cluster_pathway Potential Apoptosis Induction by Organoselenium Compounds A High Concentration of Organoselenium Compound B Increased Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspases (e.g., Caspase-9, Caspase-3) D->E F Apoptosis E->F G cluster_pathway Potential Activation of the Nrf2 Antioxidant Pathway A Organoselenium Compound B Modification of Keap1 Cysteine Residues A->B C Dissociation of Nrf2 from Keap1 B->C D Nrf2 Translocation to the Nucleus C->D E Binding to Antioxidant Response Element (ARE) D->E F Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) E->F

References

An In-Depth Technical Guide on the Discovery and Natural Occurrence of 1,2-Diselenolane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diselenolane compounds, focusing on their discovery, and physicochemical properties. While their natural occurrence is not established, their unique characteristics have positioned them as significant molecules in synthetic chemistry and drug delivery research. This document details experimental protocols for their synthesis and characterization, and explores their interactions with cellular systems.

Discovery and Synthesis

The exploration of cyclic diselenides dates back to the early 20th century. The pioneering work of Backer and Boomstra in the 1930s laid the foundation for the synthesis of various organoselenium compounds, including cyclic structures. Their research into the chemistry of selenium-containing rings was instrumental in the eventual synthesis of 1,2-diselenolane derivatives.

Modern synthetic routes to 1,2-diselenolane compounds, particularly analogs of biologically relevant molecules like lipoic acid, have been developed to explore their potential in various applications. A common strategy involves the use of a dibromide precursor, followed by the introduction of selenium and subsequent cyclization.

Physicochemical Properties

1,2-Diselenolane compounds exhibit distinct physicochemical properties that are central to their reactivity and utility, especially in comparison to their sulfur analogs, 1,2-dithiolanes.

Property1,2-Diselenolane1,2-DithiolaneReference
CXXC Dihedral Angle (θ) ~0°27-35°[1][2]
Ring Strain HighModerate[2]
Selenol pKa ~5-[1]

Table 1: Comparison of Physicochemical Properties of 1,2-Diselenolanes and 1,2-Dithiolanes.

The near-zero dihedral angle of the C-Se-Se-C bond in 1,2-diselenolanes indicates significant ring strain, making them highly reactive.[1][2] This high reactivity is a key factor in their mechanism of cellular uptake.

Natural Occurrence and Biosynthesis

Despite extensive research into organoselenium compounds in nature, there is currently no definitive evidence for the natural occurrence of 1,2-diselenolane compounds in any biological organism, including plants, algae, fungi, or bacteria.[3][4]

Living organisms are known to biosynthesize various organoselenium compounds, primarily seleno-amino acids such as selenocysteine and selenomethionine.[3][5][6][7] These are incorporated into selenoproteins, which play crucial roles in redox regulation and antioxidant defense. The biosynthetic pathways for these seleno-amino acids are well-characterized.[5][6][7] However, these pathways do not lead to the formation of the 1,2-diselenolane ring structure.

Therefore, 1,2-diselenolane compounds are considered to be primarily of synthetic origin. Their study is driven by their potential as chemical probes and drug delivery vehicles, owing to their unique chemical properties.

Interaction with Cellular Systems

The primary mechanism by which 1,2-diselenolane compounds interact with cells is through thiol-mediated cellular uptake.[1][8][9] This process facilitates their efficient entry into the cytosol, a key advantage for drug delivery applications.

Thiol-Mediated Cellular Uptake

The high ring strain and the selenophilic nature of the diselenide bond make 1,2-diselenolanes highly susceptible to nucleophilic attack by thiols present on the cell surface.[1][2] This initiates a cascade of thiol-diselenide exchange reactions that facilitate the translocation of the molecule across the cell membrane and into the cytosol.[1][8]

Thiol_Mediated_Uptake cluster_0 cluster_1 cluster_2 extracellular Extracellular Space membrane Cell Membrane cytosol Cytosol diselenolane 1,2-Diselenolane Compound cell_surface_thiol Cell Surface Thiol (-SH) diselenolane->cell_surface_thiol Thiol-Diselenide Exchange selenosulfide_intermediate Selenosulfide Intermediate (Covalently Bound) cell_surface_thiol->selenosulfide_intermediate Formation intracellular_thiol Intracellular Thiol (e.g., Glutathione) selenosulfide_intermediate->intracellular_thiol Further Exchange released_compound Released Compound intracellular_thiol->released_compound Release

Figure 1: Thiol-Mediated Cellular Uptake of 1,2-Diselenolane Compounds.
Modulation of Redox Signaling Pathways

While the direct interaction of 1,2-diselenolane compounds with specific signaling pathways is an area of ongoing research, organoselenium compounds, in general, are known to influence cellular redox signaling. Two key pathways that are sensitive to redox state are the Keap1-Nrf2 and PI3K/Akt pathways.

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[10][11] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant genes.[10][12] Some organoselenium compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.[13]

Keap1_Nrf2_Pathway stress Oxidative Stress (e.g., from Organoselenium Metabolism) keap1 Keap1 stress->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Binds and promotes ubiquitination ubiquitin Ubiquitin nrf2->ubiquitin nrf2_nucleus Nrf2 (Nucleus) nrf2->nrf2_nucleus Translocates proteasome Proteasome ubiquitin->proteasome Degradation are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Activates

Figure 2: General Overview of the Keap1-Nrf2 Signaling Pathway.

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival.[4][14][15] Dysregulation of this pathway is common in various diseases, including cancer.[4] Some studies have suggested that selenium compounds can modulate the PI3K/Akt pathway, although the precise mechanisms are not fully elucidated.[16]

PI3K_Akt_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits and activates akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effectors (Cell Growth, Survival) akt->downstream Activates

Figure 3: Simplified PI3K/Akt Signaling Pathway.

Experimental Protocols

Synthesis of 1,2-Diselenolane-4-carboxylic Acid

This protocol is adapted from procedures for the synthesis of analogous dithiolane compounds.

Materials:

  • 3-bromo-2-(bromomethyl)propionic acid

  • Sodium selenide (Na₂Se) or a suitable selenium source

  • Appropriate solvents (e.g., DMF, water)

  • Acid for workup (e.g., HCl)

  • Oxidizing agent (e.g., air, dimethyl sulfoxide)

Procedure:

  • Dissolve 3-bromo-2-(bromomethyl)propionic acid in a suitable solvent.

  • Slowly add a solution of sodium selenide to the reaction mixture. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the selenide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • After completion, carefully acidify the reaction mixture to protonate the carboxylate.

  • Extract the product into an organic solvent.

  • The resulting diselenol can be cyclized to the 1,2-diselenolane by oxidation. This can often be achieved by stirring the solution in the presence of air or by using a mild oxidizing agent like DMSO.

  • Purify the final product using column chromatography or recrystallization.

Characterization of 1,2-Diselenolane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][18]

  • ¹H NMR: Acquire a ¹H NMR spectrum. The protons on the carbon atoms adjacent to the selenium atoms will typically appear as multiplets in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing effect of the selenium atoms.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. The carbon atoms bonded to selenium will show characteristic chemical shifts. The presence of selenium isotopes may lead to satellite peaks.[19]

  • ⁷⁷Se NMR: If available, ⁷⁷Se NMR can provide direct evidence for the presence and chemical environment of the selenium atoms.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) or another soft ionization technique is suitable for these compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the 1,2-diselenolane compound. A key feature to look for is the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes. This isotopic signature is a definitive indicator of the presence of selenium in the molecule.[20]

  • Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways may involve the loss of selenium or cleavage of the diselenide bond.[15][18][20][21][22]

Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of 1,2-diselenolane compounds on a chosen cell line.[16][23][24]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 1,2-diselenolane compound dissolved in a suitable vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,2-diselenolane compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. This data can be used to determine the IC₅₀ value of the compound.

Conclusion

1,2-Diselenolane compounds are a fascinating class of synthetic molecules with unique physicochemical properties that make them highly reactive and capable of efficient cellular uptake. While their natural occurrence has not been established, their potential applications in drug delivery and as chemical probes continue to drive research in their synthesis and biological evaluation. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the chemistry and biological activity of these promising compounds. Further investigation into their specific interactions with cellular signaling pathways will be crucial for realizing their full therapeutic and research potential.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2-Diselenolane-3-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2-diselenolane-3-pentanoic acid, a selenium-containing analog of lipoic acid. While direct experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are not widely available in the public domain, this document compiles expected spectral characteristics based on its structure and data from analogous organoselenium compounds. It also details generalized experimental protocols for its analysis and illustrates a key biological pathway in which it is involved.

Chemical Structure and Properties

This compound possesses a five-membered diselenolane ring attached to a pentanoic acid side chain. Its molecular formula is C₈H₁₄O₂Se₂ and it has a molecular weight of approximately 300.1 g/mol . The presence of two selenium atoms is a key feature influencing its spectroscopic properties and biological activity.

Expected NMR Spectroscopic Data

The following tables summarize the anticipated ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures and established chemical shift ranges for the functional groups present.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Hα (on Cα of pentanoic acid)2.3 - 2.5Triplet
Hβ, Hγ, Hδ (on pentanoic acid chain)1.4 - 1.8Multiplet
H on C3 of diselenolane ring3.8 - 4.2Multiplet
Protons on C4 of diselenolane ring2.0 - 2.5Multiplet
Protons on C5 of diselenolane ring3.0 - 3.5Multiplet
-COOH10 - 12Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (carboxyl)175 - 180
Cα (of pentanoic acid)33 - 36
Cβ, Cγ, Cδ (of pentanoic acid)24 - 32
C3 (of diselenolane ring)45 - 55
C4 (of diselenolane ring)35 - 45
C5 (of diselenolane ring)25 - 35

Table 3: Predicted ⁷⁷Se NMR Chemical Shifts

Selenium EnvironmentPredicted Chemical Shift (ppm)
Diselenide in a five-membered ring250 - 400

Expected Mass Spectrometry Data

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted ESI-MS Fragmentation

m/zIon
[M+H]⁺Protonated molecular ion
[M-H]⁻Deprotonated molecular ion
[M+H - H₂O]⁺Loss of water from the carboxylic acid
[M+H - COOH]⁺Decarboxylation
Fragments from ring openingVarious smaller fragments

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on established protocols for organoselenium compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on the concentration.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-15 ppm.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 512-2048 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

      • Reference: TMS at 0.00 ppm or the solvent peak.

  • ⁷⁷Se NMR Spectroscopy:

    • Instrument: A spectrometer equipped with a broadband probe capable of detecting ⁷⁷Se.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: Requires a significantly higher number of scans due to the low gyromagnetic ratio and natural abundance of ⁷⁷Se.

      • Relaxation delay: Can be long; optimization may be required.

      • Spectral width: A wide spectral window is necessary, typically around 2000 ppm.

      • Reference: Diphenyl diselenide or another suitable selenium standard.

4.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to aid ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: ESI positive and/or negative.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 200-300 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Collision-Induced Dissociation (CID): For fragmentation analysis, select the molecular ion as the precursor and apply varying collision energies to obtain fragment ions.

Visualization of Biological Pathway

This compound is known to participate in a cellular uptake mechanism that leverages the reactivity of its diselenide bond. The following diagram illustrates the proposed mechanism of diselenolane-mediated cellular uptake.

diselenolane_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Diselenolane 1,2-Diselenolane-3- pentanoic Acid Selenosulfide_Intermediate Selenosulfide Intermediate (Cell-S-Se-R) Diselenolane->Selenosulfide_Intermediate Thiol-Diselenide Exchange CellSurfaceThiol Cell Surface Thiol (-SH) CellSurfaceThiol->Selenosulfide_Intermediate Released_Drug Released Molecule Selenosulfide_Intermediate->Released_Drug Further Thiolysis Intracellular_Thiol Intracellular Thiol (e.g., Glutathione) Intracellular_Thiol->Released_Drug

Caption: A simplified workflow of the proposed diselenolane-mediated cellular uptake.

This guide provides a foundational understanding of the spectroscopic properties and analysis of this compound. While awaiting the public availability of direct experimental data, the information presented here serves as a valuable resource for researchers in the field.

Computational Modeling of 1,2-Diselenolane-3-Pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organoselenium compounds have garnered considerable attention in medicinal chemistry and drug development due to their unique redox properties. 1,2-diselenolane-3-pentanoic acid, as a structural analog of the well-studied antioxidant α-lipoic acid, presents an intriguing target for both experimental and computational investigation. The replacement of sulfur with selenium is known to alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), offers powerful tools to investigate the geometric and electronic structure, as well as the conformational landscape of this compound at an atomic level of detail. This guide details the theoretical background and practical considerations for performing such computational studies. Furthermore, it provides comprehensive experimental protocols for the synthesis, purification, and spectroscopic characterization of this and related compounds.

Computational Modeling Methodology

Due to the limited availability of published computational data for this compound, this section focuses on providing a detailed protocol for researchers to conduct their own computational investigations.

Density Functional Theory (DFT) for Geometry Optimization

DFT is a robust quantum mechanical method for determining the ground-state electronic structure and optimized geometry of a molecule.

Protocol for DFT Geometry Optimization:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Functional and Basis Set Selection: A common and effective choice for organoselenium compounds is the B3LYP hybrid functional. For the basis set, a combination of Pople-style basis sets (e.g., 6-311+G(d,p)) for non-selenium atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the selenium atoms is recommended to balance accuracy and computational cost.

  • Calculation Type: Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find the minimum energy conformation.

  • Frequency Calculation: Following a successful optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Data Extraction: From the output of the calculation, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Molecular Mechanics for Conformational Analysis

The five-membered diselenolane ring and the pentanoic acid side chain can adopt multiple conformations. Molecular mechanics provides a computationally efficient method to explore the conformational space.

Protocol for Conformational Search:

  • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or AMBER, that has been parameterized for organic molecules.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. A Monte Carlo or a low-mode search can efficiently sample different ring puckering and side-chain orientations.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum.

  • Analysis of Results: The resulting conformers should be ranked by their steric energy. Low-energy conformers can then be subjected to further analysis, including re-optimization at a higher level of theory (DFT) to obtain more accurate relative energies.

Data Presentation: Comparative Structural Data

While specific calculated data for this compound is not available, the following table presents representative experimental bond lengths and angles for related cyclic diselenide and disulfide compounds to serve as a valuable comparison.

ParameterBondRepresentative Experimental Value (Å or °)
Bond LengthC-Se1.95 - 2.00
Se-Se2.30 - 2.35
C-C (ring)1.52 - 1.55
C-C (chain)1.52 - 1.54
C=O1.20 - 1.22
C-O1.33 - 1.36
Bond AngleC-Se-Se95 - 100
C-C-Se105 - 110
C-C-C (ring)102 - 106
Dihedral AngleC-Se-Se-C15 - 40

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be adapted from established methods for α-lipoic acid and its analogs. A general synthetic workflow is presented below.

G A Starting Material (e.g., a dihalo-pentanoic acid derivative) B Selenation (e.g., with Na2Se2) A->B Step 1 C Cyclization B->C Step 2 D Purification (e.g., Chromatography) C->D Step 3 E Characterization D->E Step 4

Synthetic Workflow for this compound.

Detailed Protocol:

  • Selenation: A suitable precursor, such as a 6,8-dihalo-pentanoic acid ester, is reacted with a selenium source, like sodium diselenide (Na₂Se₂), in an appropriate solvent (e.g., ethanol or DMF). Sodium diselenide can be prepared in situ from selenium metal and a reducing agent like sodium borohydride.

  • Cyclization: The reaction mixture is typically heated to promote the intramolecular nucleophilic substitution, leading to the formation of the 1,2-diselenolane ring.

  • Hydrolysis: If the starting material was an ester, the resulting product is hydrolyzed under basic conditions (e.g., with NaOH or KOH) to yield the carboxylic acid.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical chemical shifts for protons in the vicinity of the diselenolane ring are expected between 2.5 and 4.0 ppm.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. The carbon atoms attached to the selenium atoms will show characteristic chemical shifts.

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Expected ¹H NMR Chemical Shifts (based on α-lipoic acid):

ProtonsApproximate Chemical Shift (ppm)
-CH(Se)-3.5 - 3.7
-CH₂-Se-3.0 - 3.2
-CH₂-CO-2.3 - 2.5
Other -CH₂-1.4 - 1.9
-COOH10 - 12 (broad)
Raman Spectroscopy

Raman spectroscopy is particularly sensitive to the Se-Se bond and can provide valuable information about the conformation of the diselenolane ring.

Protocol for Raman Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid, a neat liquid (if applicable), or in a solution.

  • Instrument Setup: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition: Acquire the Raman spectrum over a range that includes the characteristic Se-Se and C-Se stretching vibrations (typically 200-700 cm⁻¹).

  • Data Analysis: The position of the Se-Se stretching frequency is sensitive to the C-Se-Se-C dihedral angle, providing insight into the ring conformation.

Expected Raman Bands (based on related disulfides):

VibrationApproximate Wavenumber (cm⁻¹)
ν(Se-Se)250 - 300
ν(C-Se)500 - 650

Signaling Pathway: Antioxidant Mechanism

The antioxidant activity of this compound is believed to be analogous to that of the lipoic acid/dihydrolipoic acid redox couple and involves the selenocysteine-containing enzyme glutathione peroxidase (GPx).

G cluster_0 Redox Cycling of this compound A This compound (Oxidized Form) B Dihydro-1,2-diselenolane-3-pentanoic acid (Reduced Form - Diselenol) A->B Reduction (e.g., by Thioredoxin Reductase) B->A Oxidation C Reactive Oxygen Species (ROS) (e.g., H2O2) B->C D H2O C->D Detoxification E NAD(P)H E->A F NAD(P)+ E->F

Antioxidant Redox Cycle.

The diselenolane ring can be reduced to the corresponding diselenol. This reduced form can then donate electrons to reactive oxygen species (ROS), thereby neutralizing them. The resulting oxidized diselenolane can be regenerated by cellular reducing equivalents such as NAD(P)H, completing the antioxidant cycle.

Conclusion

This technical guide provides a comprehensive framework for the computational and experimental investigation of this compound. While a complete set of computational data for this molecule is not yet publicly available, the detailed methodologies presented here will enable researchers to generate this data and further elucidate the structure-activity relationships of this promising antioxidant compound. The provided comparative data and experimental protocols serve as a valuable resource for initiating and advancing research in this area. Further studies combining computational modeling and experimental validation will be crucial for fully understanding the therapeutic potential of this compound and for the development of novel selenium-based drugs.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Diselenolane-3-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1,2-diselenolane-3-pentanoic acid, the diselenide analog of α-lipoic acid. This compound is of significant interest for its potential antioxidant properties and applications in drug delivery.[1][2] The synthesis is based on the reaction of a dihalo-octanoic acid derivative with a diselenide nucleophile, a method suggested by related syntheses of cyclic diselenides.

Experimental Protocols

The synthesis of this compound can be accomplished in a three-step process starting from the commercially available ethyl 6,8-dichlorooctanoate. The overall synthetic scheme involves the hydrolysis of the ester, the in-situ preparation of sodium diselenide, and the subsequent cyclization reaction.

Step 1: Hydrolysis of Ethyl 6,8-dichlorooctanoate to 6,8-Dichlorooctanoic Acid

This initial step converts the ethyl ester starting material to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 6,8-dichlorooctanoate

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve ethyl 6,8-dichlorooctanoate in ethanol.

    • Add a solution of sodium hydroxide in water to the ethanolic solution.

    • Heat the mixture to reflux and stir for 1.5-2 hours.

    • Cool the reaction mixture to room temperature and then to 10°C in an ice bath.

    • Acidify the mixture to pH 1 with concentrated hydrochloric acid.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 6,8-dichlorooctanoic acid, which can be used in the next step without further purification.

Step 2: Preparation of Sodium Diselenide (Na₂Se₂) Solution

This procedure outlines the in-situ preparation of the sodium diselenide nucleophile from elemental selenium.

  • Materials:

    • Elemental selenium powder

    • Sodium borohydride (NaBH₄)

    • Ethanol or deionized water

    • Sodium hydroxide (NaOH)

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), add elemental selenium powder to an alkaline solution of sodium hydroxide in either ethanol or water.

    • Cool the suspension in an ice bath.

    • Slowly add sodium borohydride to the mixture with stirring. A molar ratio of selenium to sodium borohydride of approximately 8:1 is effective for the formation of sodium diselenide in an alkaline medium.[1][3]

    • Continue stirring at room temperature until the selenium powder has completely reacted, resulting in a clear solution of sodium diselenide. This solution is used directly in the next step.[3]

Step 3: Synthesis of this compound

This final step involves the cyclization of 6,8-dichlorooctanoic acid with the prepared sodium diselenide solution.

  • Materials:

    • 6,8-Dichlorooctanoic acid (from Step 1)

    • Sodium diselenide solution (from Step 2)

    • Ethanol

    • Hydrochloric acid (10%)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Dissolve the crude 6,8-dichlorooctanoic acid in ethanol under an inert atmosphere.

    • Slowly add the freshly prepared sodium diselenide solution to the solution of the dichloro-acid with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

    • Acidify the reaction mixture to pH 1 with 10% hydrochloric acid at a low temperature (5-10°C).

    • The crude product will precipitate out of the solution. Filter the precipitate and wash with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound.

Data Presentation

Diselenide ProductReactant (Alkyl Halide)Yield (%)Reference
Dibenzyl diselenideBenzyl halideGood to Excellent[3]
4,4'-Dimethylamino-diphenyl diselenideCorresponding aryl selenocyanate89[3]
4,4'-Dinitrodiphenyl diselenideCorresponding aryl selenocyanate80[3]
Various Aliphatic and Aromatic DiselenidesCorresponding alkyl or aryl halides52-90[4]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Reagent Preparation cluster_step3 Step 3: Cyclization and Purification start1 Ethyl 6,8-dichlorooctanoate proc1 NaOH, Ethanol/Water Reflux start1->proc1 prod1 6,8-Dichlorooctanoic Acid proc1->prod1 proc3 Reaction in Ethanol prod1->proc3 start2 Selenium Powder proc2 NaBH4, NaOH Ethanol/Water start2->proc2 prod2 Sodium Diselenide (Na2Se2) proc2->prod2 prod2->proc3 prod3 Crude Product proc3->prod3 proc4 Acidification (HCl) prod3->proc4 proc5 Recrystallization (Ethyl Acetate/Hexane) proc4->proc5 final_prod This compound proc5->final_prod

Caption: Workflow for the synthesis of this compound.

References

Application of 1,2-Diselenolane-3-Pentanoic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diselenolane-3-pentanoic acid, the diselenide analogue of lipoic acid, is an emerging molecule of interest in the field of drug delivery. Its primary application lies in its remarkable ability to facilitate the efficient translocation of various cargo molecules directly into the cytosol of cells, bypassing the endosomal pathway. This property is attributed to the unique chemical nature of the diselenide bond within the strained five-membered ring structure. The high sensitivity of the diselenide bond to the intracellular reducing environment, particularly the high concentrations of glutathione (GSH) in tumor cells, makes it a promising tool for targeted drug delivery, especially in oncology.

These application notes provide an overview of the utility of this compound in drug delivery, focusing on its role as a cell-penetrating and redox-responsive moiety. Detailed protocols for the conceptual design, synthesis, and evaluation of a drug delivery system functionalized with this compound are presented.

Principle of Action: Redox-Responsive Cellular Uptake

The core of this compound's function in drug delivery is its redox-responsive nature. The diselenide bond (Se-Se) has a lower bond energy compared to a disulfide bond (S-S), making it more susceptible to cleavage by reducing agents like GSH.[1] Tumor cells often exhibit significantly higher GSH levels (up to 10 mM) compared to normal cells, providing a selective trigger for drug release.[1]

Furthermore, 1,2-diselenolanes have been shown to mediate efficient cellular uptake of conjugated molecules.[2][3] The proposed mechanism involves a thiol-diselenide exchange with proteins on the cell surface, leading to the internalization of the cargo.

Hypothetical Drug Delivery System: Doxorubicin-Loaded, this compound-Functionalized Polymeric Micelles

To illustrate the application of this compound, we describe a hypothetical drug delivery system: doxorubicin (DOX)-loaded micelles self-assembled from an amphiphilic block copolymer, poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA), surface-functionalized with this compound.

In this system:

  • PEG-PLGA forms the core-shell structure of the micelles. The hydrophobic PLGA core encapsulates the anticancer drug doxorubicin, while the hydrophilic PEG shell provides colloidal stability and stealth properties in circulation.

  • This compound , conjugated to the distal end of the PEG chains, acts as a cell-penetrating moiety to enhance cellular uptake.

  • The diselenide bond within the 1,2-diselenolane ring can serve as a redox-sensitive trigger for potential structural changes in the delivery system upon entering the high GSH environment of cancer cells, although the primary role here is envisioned as enhancing uptake.

Data Presentation

The following tables present hypothetical yet representative quantitative data for the characterization and in vitro evaluation of the DOX-loaded, this compound-functionalized micelles.

Table 1: Physicochemical Properties of Functionalized Micelles

ParameterUnfunctionalized Micelles (Control)1,2-Diselenolane Functionalized Micelles
Average Particle Size (nm) 120 ± 5125 ± 6
Polydispersity Index (PDI) 0.15 ± 0.020.17 ± 0.03
Zeta Potential (mV) -15.2 ± 1.1-18.5 ± 1.4
Drug Loading Content (%) 15.2 ± 0.814.8 ± 0.9
Encapsulation Efficiency (%) 85.3 ± 2.183.1 ± 2.5

Table 2: In Vitro Doxorubicin Release Kinetics

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 7.4 + 10 mM GSH
1 5.2 ± 0.415.8 ± 1.2
4 12.1 ± 0.935.2 ± 2.1
8 20.5 ± 1.558.9 ± 3.4
12 28.3 ± 2.075.4 ± 4.0
24 35.1 ± 2.588.2 ± 4.5

Table 3: Cellular Uptake and Cytotoxicity in HeLa Cells

FormulationCellular Uptake (Mean Fluorescence Intensity)IC50 (µg/mL DOX equivalent)
Free DOX 25,000 ± 1,8000.5 ± 0.04
Unfunctionalized Micelles 8,500 ± 6502.8 ± 0.21
1,2-Diselenolane Micelles 19,500 ± 1,5001.1 ± 0.09

Experimental Protocols

Protocol 1: Synthesis of this compound-Functionalized PEG-PLGA

This protocol describes the synthesis of the functionalized block copolymer.

Materials:

  • Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) with a terminal amine group (NH2-PEG-PLGA)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activate the carboxylic acid group of this compound:

    • Dissolve this compound (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Conjugation to NH2-PEG-PLGA:

    • Dissolve NH2-PEG-PLGA (1 eq) in anhydrous DCM.

    • Add the activated this compound solution dropwise to the NH2-PEG-PLGA solution.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in a minimal amount of DMF and dialyze against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the purified product to obtain 1,2-diselenolane-PEG-PLGA as a white powder.

Protocol 2: Preparation of DOX-Loaded Functionalized Micelles

This protocol details the preparation of drug-loaded micelles via a nanoprecipitation method.

Materials:

  • 1,2-Diselenolane-PEG-PLGA

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 1,2-diselenolane-PEG-PLGA (50 mg) and DOX·HCl (10 mg) in 5 mL of acetone.

  • Add TEA (1.5 eq to DOX·HCl) to the solution to deprotonate the doxorubicin.

  • Stir the organic solution for 30 minutes at room temperature.

  • Add the organic solution dropwise into 20 mL of deionized water under vigorous stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and micelle formation.

  • Centrifuge the micellar solution at 3,000 rpm for 10 minutes to remove any non-encapsulated DOX precipitate.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Store the micellar solution at 4°C.

Protocol 3: Characterization of Micelles

Particle Size and Zeta Potential:

  • Dilute the micellar solution with deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the micellar solution.

  • Dissolve the lyophilized powder in DMF to disrupt the micelles.

  • Measure the absorbance of doxorubicin using a UV-Vis spectrophotometer at 485 nm.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of micelles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol evaluates the redox-responsive release of doxorubicin.

Materials:

  • DOX-loaded micellar solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.

  • Transfer 1 mL of the DOX-loaded micellar solution into a dialysis bag.

  • Place the dialysis bag into 50 mL of the release medium.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released doxorubicin in the collected samples using a fluorescence spectrophotometer (Ex: 480 nm, Em: 590 nm).

Protocol 5: Cellular Uptake and Cytotoxicity Assays

Cellular Uptake (Qualitative and Quantitative):

  • Seed HeLa cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with free DOX, DOX-loaded unfunctionalized micelles, and DOX-loaded 1,2-diselenolane functionalized micelles at the same DOX equivalent concentration.

  • Incubate for 4 hours at 37°C.

  • For qualitative analysis, wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI. Observe the intracellular doxorubicin fluorescence (red) and DAPI fluorescence (blue) using a fluorescence microscope.

  • For quantitative analysis, wash the cells with PBS, detach them with trypsin, and analyze the mean fluorescence intensity of doxorubicin using a flow cytometer.

Cytotoxicity (MTT Assay):

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of free DOX, DOX-loaded unfunctionalized micelles, and DOX-loaded 1,2-diselenolane functionalized micelles.

  • Incubate for 48 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each formulation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Uptake and Drug Release Mechanism Micelle Diselenolane-Functionalized Micelle with Encapsulated Drug CellSurface Cell Surface Proteins (with Thiol Groups) Micelle->CellSurface Internalization Thiol-Diselenide Exchange & Cellular Uptake CellSurface->Internalization Cytosol Micelle in Cytosol (High GSH Environment) Internalization->Cytosol Release Diselenide Cleavage & Drug Release Cytosol->Release Target Drug Action on Intracellular Target Release->Target

Caption: Proposed mechanism of cellular uptake and redox-triggered drug release.

G cluster_1 Experimental Workflow for Micelle Evaluation Synthesis Synthesis of Diselenolane-PEG-PLGA Preparation Preparation of DOX-Loaded Micelles Synthesis->Preparation Characterization Physicochemical Characterization (DLS, UV-Vis) Preparation->Characterization ReleaseStudy In Vitro Drug Release Study Preparation->ReleaseStudy CellularUptake Cellular Uptake (Microscopy, Flow Cytometry) Preparation->CellularUptake Cytotoxicity Cytotoxicity Assay (MTT) CellularUptake->Cytotoxicity

Caption: Workflow for the synthesis and evaluation of the drug delivery system.

Disclaimer

The quantitative data and the specific drug delivery system described herein are hypothetical and for illustrative purposes. They are based on established principles of drug delivery and the known properties of this compound. Researchers should adapt and optimize the protocols based on their specific materials and experimental setup.

References

Application Notes and Protocols for 1,2-diselenolane-3-pentanoic acid in Cellular Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diselenolane-3-pentanoic acid is a synthetic organoselenium compound and an analog of α-lipoic acid where selenium atoms replace the sulfur atoms. This structural modification confers distinct antioxidant properties, making it a valuable tool for investigating oxidative stress in cellular systems. Unlike its sulfur counterpart, this compound exhibits enhanced efficacy in lipophilic environments, primarily by inhibiting lipid peroxidation.[1][2] Its efficient cellular uptake and cytosolic delivery further underscore its potential as a research tool in studies of intracellular oxidative stress.[3]

These application notes provide a comprehensive overview of the use of this compound in cell-based oxidative stress research, including detailed experimental protocols, data presentation guidelines, and visualization of a putative signaling pathway.

Key Applications

  • Selective Inhibition of Lipid Peroxidation: Due to its lipophilic nature, this compound is particularly effective at protecting cellular membranes from oxidative damage.[1][2]

  • Investigation of Cellular Antioxidant Mechanisms: As a potent antioxidant, this compound can be used to probe the cellular response to oxidative insults and to study the mechanisms of antioxidant protection.

  • Comparative Studies with α-Lipoic Acid: The differential antioxidant activities of this compound and α-lipoic acid allow for comparative studies to dissect the roles of lipophilic versus hydrophilic antioxidants in cellular protection.[1][2]

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. Below is an example of how to present data from a cellular lipid peroxidation assay.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Oxidatively Stressed Cells (Example Data)

Treatment GroupConcentration (µM)Oxidative StressorMDA Concentration (µM)% Inhibition of Lipid Peroxidation
Vehicle Control-None1.2 ± 0.2-
Oxidative Stressor Control-H₂O₂ (100 µM)5.8 ± 0.50%
This compound1H₂O₂ (100 µM)4.5 ± 0.428.3%
This compound5H₂O₂ (100 µM)3.1 ± 0.358.7%
This compound10H₂O₂ (100 µM)2.0 ± 0.282.6%
α-Lipoic Acid (for comparison)10H₂O₂ (100 µM)3.9 ± 0.441.3%

Data are presented as mean ± standard deviation (n=3). This is example data and does not represent actual experimental results.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on oxidative stress in cultured cells.

Protocol 1: Assessment of Cytotoxicity

Prior to evaluating its antioxidant effects, it is crucial to determine the non-toxic concentration range of this compound in the chosen cell line.

Materials:

  • Selected mammalian cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • An oxidative stressor (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (containing a BHT to prevent further oxidation)

  • Thiobarbituric acid (TBA) reagent (0.8% TBA in an acidic solution)

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer or plate reader

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., 100 µM H₂O₂) to the medium and incubate for the desired duration (e.g., 1-2 hours). Include appropriate controls (vehicle control, stressor-only control).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • TBARS Reaction: a. To 100 µL of cell lysate, add 200 µL of 10% TCA to precipitate proteins. b. Centrifuge at 3000 x g for 15 minutes. c. Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA reagent.[4] d. Incubate the mixture in a boiling water bath for 10-15 minutes.[4] e. Cool the samples on ice.

  • Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA. Normalize the results to the total protein concentration of the cell lysate.

Putative Signaling Pathway

While the precise signaling pathways modulated by this compound are still under investigation, a plausible mechanism of action for many antioxidant compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response. The following diagram illustrates a hypothetical model of how this compound might activate this protective pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_2_diselenolane This compound ROS Reactive Oxygen Species (ROS) 1_2_diselenolane->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Cul3 Cul3-based E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Antioxidant_Enzymes Antioxidant Response Element (ARE) driven gene expression (e.g., HO-1, GCLC) Antioxidant_Enzymes->ROS Neutralizes Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds ARE->Antioxidant_Enzymes Induces Transcription

Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the cytoprotective effects of this compound against induced oxidative stress.

G cluster_assays Endpoint Assays start Start cell_culture Seed cells in appropriate culture plates start->cell_culture pretreatment Pre-treat cells with This compound cell_culture->pretreatment stress_induction Induce oxidative stress (e.g., with H₂O₂) pretreatment->stress_induction incubation Incubate for a defined period stress_induction->incubation endpoint_assay Perform endpoint assay incubation->endpoint_assay ros_measurement ROS Measurement (e.g., DCFDA assay) lipid_peroxidation Lipid Peroxidation (e.g., TBARS assay) cell_viability Cell Viability (e.g., MTT assay) data_analysis Data Analysis and Interpretation ros_measurement->data_analysis lipid_peroxidation->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying cytoprotective effects.

Logical Relationship of Antioxidant Action

The antioxidant action of this compound can be conceptualized through the following logical flow.

G cellular_stress Cellular Oxidative Stress ros_increase Increased ROS Production cellular_stress->ros_increase lipid_peroxidation Lipid Peroxidation ros_increase->lipid_peroxidation reduced_peroxidation Reduced Lipid Peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage cell_death Cell Death membrane_damage->cell_death cell_survival Enhanced Cell Survival cell_death->cell_survival Prevents compound This compound ros_scavenging Direct ROS Scavenging compound->ros_scavenging antioxidant_defense Upregulation of Antioxidant Defenses (Putative Nrf2 activation) compound->antioxidant_defense Indirect action ros_scavenging->ros_increase Inhibits antioxidant_defense->ros_increase Inhibits reduced_peroxidation->membrane_damage Prevents

Caption: Logical flow of the antioxidant action of this compound.

References

Application Notes and Protocols for the Quantification of 1,2-Diselenolane-3-Pentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diselenolane-3-pentanoic acid, a selenium-containing analog of lipoic acid, is a compound of increasing interest due to its potential antioxidant and therapeutic properties. As a diselenide, it exhibits unique redox characteristics that may offer advantages over its disulfide counterpart in various biological systems. Accurate quantification of this compound in biological matrices such as plasma, serum, and cell lysates is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.

This document provides a detailed, proposed methodology for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a fully validated method for this specific analyte is not yet widely published, the protocols outlined below are based on established methods for similar small-chain fatty acids and selenium-containing compounds in biological samples.[1][2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high selectivity and sensitivity, which are necessary for measuring low concentrations in complex biological matrices. The method involves chromatographic separation of the analyte from matrix components followed by its detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Principle

The sample is first processed to remove proteins and other interfering substances. The analyte is then separated from other molecules in the sample extract by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is introduced into a mass spectrometer, where the analyte is ionized, and the resulting ions are filtered based on their m/z. These selected ions are then fragmented, and specific fragment ions are monitored for quantification. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Proposed Experimental Protocol

This protocol is a comprehensive guide for the quantification of this compound in human plasma. It can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • This compound (analytical standard)

  • Stable isotope-labeled this compound (e.g., ¹³C₅- or ²Hₓ-labeled, as internal standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of blank human plasma with the appropriate concentrations of this compound for calibration standards and QCs. For unknown samples, use 50 µL of the sample.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

    • Analyte (this compound): To be determined empirically. The precursor ion would be [M-H]⁻. The product ions would result from fragmentation of the pentanoic acid side chain.

    • Internal Standard: To be determined based on the stable isotope label.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Data Presentation

The following tables represent hypothetical but realistic quantitative data that could be obtained using the proposed LC-MS/MS method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 10< 1295 - 105
Medium100< 8< 1097 - 103
High800< 7< 998 - 102

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from biological samples.

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation 1. Add Sample centrifugation Centrifugation precipitation->centrifugation 2. Vortex & Spin supernatant Supernatant Collection centrifugation->supernatant 3. Collect Supernatant lcms LC-MS/MS Analysis supernatant->lcms 4. Inject data Data Processing & Quantification lcms->data 5. Analyze

Caption: Workflow for LC-MS/MS analysis.

Proposed Antioxidant Signaling Pathway

This compound is hypothesized to act as an antioxidant, similar to its sulfur analog, alpha-lipoic acid. It may protect against oxidative damage by scavenging reactive oxygen species (ROS) and regenerating other endogenous antioxidants. One key area of its action is in the protection of low-density lipoproteins (LDL) from oxidation, a critical event in the development of atherosclerosis.[3][4]

antioxidant_pathway cluster_protection Antioxidant Protection ROS Reactive Oxygen Species (ROS) LDL Low-Density Lipoprotein (LDL) ROS->LDL Oxidation OxLDL Oxidized LDL (OxLDL) Atherosclerosis Atherosclerosis OxLDL->Atherosclerosis Promotes Diselenolane 1,2-Diselenolane- 3-pentanoic acid Diselenolane->ROS Scavenges Diselenolane->LDL Protects

Caption: Proposed antioxidant action of this compound.

Conclusion

The provided application notes and protocols outline a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. While this proposed method requires validation for specific matrices, it is based on well-established analytical principles for similar compounds and provides a strong foundation for researchers and drug development professionals. The high specificity and sensitivity of this method will be instrumental in advancing the understanding of the pharmacology and therapeutic potential of this novel selenium compound.

References

Application Note: Experimental Design for Testing the Efficacy of 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diselenolane-3-pentanoic acid is an organoselenium compound and a structural analog of α-lipoic acid where selenium atoms replace the sulfur atoms.[1][2] Organoselenium compounds are of significant interest for their potent antioxidant and anti-inflammatory properties.[3] This compound, in particular, has been shown to inhibit lipid peroxidation, suggesting it primarily exerts its effects in a lipophilic environment.[1][2] The therapeutic potential of such compounds is often linked to their ability to modulate cellular stress response pathways, such as the Nrf2 and NF-κB signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, while the Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses.[4][5][6]

This document provides a comprehensive set of protocols for a tiered approach to evaluating the efficacy of this compound, starting with fundamental in vitro antioxidant assays and progressing to cell-based models of oxidative stress and inflammation, and culminating in a preclinical in vivo model.

Tier 1: In Vitro Chemical & Biochemical Assays

These initial assays determine the direct antioxidant capacity of the compound and its potential for cytotoxicity.

Protocol 1.1: DPPH Radical Scavenging Assay

Objective: To measure the direct free-radical scavenging capacity of the test compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the test compound (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well. Ascorbic acid is used as a positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging (Compound)% DPPH Scavenging (Ascorbic Acid)
115.2 ± 1.825.5 ± 2.1
1035.8 ± 2.555.1 ± 3.0
5068.4 ± 4.192.3 ± 1.5
10085.1 ± 3.994.5 ± 1.2
20090.3 ± 2.795.1 ± 1.1
Protocol 1.2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic concentration range of the compound on a relevant cell line (e.g., RAW 264.7 murine macrophages).

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration (µM)Cell Viability (%)
0 (Control)100.0 ± 5.0
0.199.5 ± 4.8
198.9 ± 5.1
1097.2 ± 4.5
2595.8 ± 3.9
5088.4 ± 5.6
10075.3 ± 6.2

Tier 2: Cell-Based Efficacy Assays

These assays evaluate the compound's ability to protect cells from induced stress and inflammation. Non-toxic concentrations determined from the MTT assay should be used.

Protocol 2.1: Intracellular ROS Measurement

Objective: To assess the ability of the compound to reduce intracellular reactive oxygen species (ROS) levels in cells under oxidative stress.

Methodology:

  • Seed RAW 264.7 cells in a 96-well black, clear-bottom plate.

  • Pre-treat cells with non-toxic concentrations of the compound (e.g., 1, 10, 25 µM) for 2 hours.

  • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Induce oxidative stress by adding 500 µM hydrogen peroxide (H₂O₂) for 1 hour.

  • Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Data Presentation:

Treatment GroupRelative Fluorescence Units (RFU)% ROS Reduction
Control (Untreated)100 ± 8N/A
H₂O₂ Only450 ± 250
H₂O₂ + 1 µM Compound380 ± 2115.6
H₂O₂ + 10 µM Compound225 ± 1850.0
H₂O₂ + 25 µM Compound160 ± 1564.4
Protocol 2.2: Measurement of Inflammatory Cytokines (ELISA)

Objective: To determine if the compound can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Seed RAW 264.7 cells and allow them to adhere.

  • Pre-treat cells with the compound (e.g., 1, 10, 25 µM) for 2 hours.

  • Stimulate inflammation by adding 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)50 ± 1025 ± 8
LPS Only1250 ± 98850 ± 75
LPS + 1 µM Compound1100 ± 85780 ± 66
LPS + 10 µM Compound750 ± 62510 ± 49
LPS + 25 µM Compound400 ± 45280 ± 31

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Efficacy cluster_2 Tier 3: In Vivo Validation a Compound Acquisition b DPPH Antioxidant Assay a->b c Cytotoxicity (MTT) Assay a->c decision1 Promising Results? b->decision1 c->decision1 d Intracellular ROS Assay e Anti-inflammatory Assay (ELISA for TNF-α, IL-6) d->e f Mechanism of Action (Western Blot for Nrf2, NF-κB) e->f decision2 Efficacious & Safe? f->decision2 g Animal Model Selection (e.g., Acetaminophen-induced Liver Injury) h Dosing & Treatment g->h i Endpoint Analysis (Biomarkers, Histology) h->i report Data Analysis & Reporting i->report decision1->d Yes decision1->report No decision2->g Yes decision2->report No

Caption: Experimental workflow for efficacy testing.

Proposed Signaling Pathway Modulation

G Stimulus Oxidative/Inflammatory Stimulus (e.g., H₂O₂, LPS) IKK IKK Activation Stimulus->IKK activates Keap1 Keap1 Stimulus->Keap1 inactivates Compound 1,2-diselenolane- 3-pentanoic acid Compound->IKK inhibits Compound->Keap1 promotes inactivation IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases NFkB_Nuc NF-κB Translocation to Nucleus NFkB->NFkB_Nuc Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Nuc->Inflam_Genes activates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_Nuc Nrf2 Translocation to Nucleus Nrf2->Nrf2_Nuc ARE Antioxidant Response Element (ARE) Binding Nrf2_Nuc->ARE Antiox_Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antiox_Genes activates

Caption: Proposed modulation of NF-κB and Nrf2 pathways.

Tier 3: Preclinical In Vivo Efficacy Model

This final tier assesses the compound's efficacy and safety in a living organism using a disease-relevant model.

Protocol 3.1: Acetaminophen (APAP)-Induced Acute Liver Injury Model

Objective: To evaluate the protective effect of the compound against drug-induced oxidative stress and liver damage in mice.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for one week.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (Saline, i.p.)

    • Group 2: APAP Only (300 mg/kg, i.p.)

    • Group 3: APAP + N-acetylcysteine (NAC) (150 mg/kg, i.p., 1 hour post-APAP) - Positive Control

    • Group 4: APAP + Compound (10 mg/kg, oral gavage, 2 hours pre-APAP)

    • Group 5: APAP + Compound (25 mg/kg, oral gavage, 2 hours pre-APAP)

  • Procedure:

    • Fast mice overnight before APAP administration.

    • Administer the test compound or vehicle by oral gavage.

    • Two hours later, administer a single intraperitoneal (i.p.) injection of APAP (dissolved in warm saline).

    • Administer NAC to the positive control group 1 hour after APAP.

    • Euthanize mice 24 hours after APAP injection.

  • Endpoint Analysis:

    • Blood Collection: Collect blood via cardiac puncture for serum analysis. Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

    • Tissue Collection: Harvest the liver. A portion is fixed in 10% formalin for histopathology (H&E staining), and the remaining tissue is flash-frozen for biochemical assays (e.g., measuring malondialdehyde (MDA) as a marker of lipid peroxidation).

Data Presentation:

GroupSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)
Vehicle Control45 ± 860 ± 121.5 ± 0.3
APAP Only6500 ± 8505800 ± 7608.2 ± 1.1
APAP + NAC1200 ± 2101100 ± 1903.1 ± 0.5
APAP + Compound (10 mg/kg)4800 ± 6504200 ± 5906.5 ± 0.8
APAP + Compound (25 mg/kg)2100 ± 3501950 ± 3104.2 ± 0.6

This tiered experimental design provides a systematic and robust framework for evaluating the efficacy of this compound. The progression from basic antioxidant potential to cellular and in vivo models allows for a comprehensive understanding of the compound's therapeutic potential, mechanism of action, and preliminary safety profile. Positive results from this workflow would provide a strong foundation for further preclinical development.

References

Application Notes and Protocols for the Incorporation of 1,2-Diselenolane-3-Pentanoic Acid into Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diselenolane-3-pentanoic acid, the selenium analog of α-lipoic acid, is a fascinating monomer for the development of advanced, redox-responsive polymers. The inherent properties of the diselenide bond, being more sensitive to both reducing and oxidizing conditions than its disulfide counterpart, make it an attractive component for smart drug delivery systems.[1][2] Polymers incorporating this moiety can exhibit triggered degradation and subsequent release of encapsulated therapeutic agents in specific microenvironments, such as the glutathione-rich cytoplasm of cancer cells or areas with elevated reactive oxygen species (ROS).[2][3] These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound and its incorporation into polymers for biomedical applications.

Key Applications

Polymers functionalized with this compound are primarily designed for applications in drug delivery, particularly for cancer therapy. The heightened redox sensitivity of the diselenide bond allows for more precise and efficient release of anticancer drugs within the tumor microenvironment, which is characterized by elevated levels of glutathione (GSH) and reactive oxygen species (ROS).[1][2] This targeted release mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity and side effects.[1]

Specific applications include:

  • Redox-Responsive Nanoparticles: Self-assembled nanoparticles or micelles with core-crosslinked diselenide bonds can encapsulate hydrophobic drugs. These nanocarriers remain stable in circulation but dissociate and release their payload in the presence of intracellular GSH or extracellular ROS.[1][4][5]

  • Degradable Polymer Backbones: Incorporation of the diselenolane moiety into the polymer backbone via ring-opening polymerization (ROP) yields polymers that can degrade into smaller, more easily cleared fragments upon redox stimulation.[6][7]

  • Enhanced Cellular Uptake: Studies have shown that 1,2-diselenolanes can mediate more efficient cytosolic delivery of molecules compared to their 1,2-dithiolane (lipoic acid) counterparts.[8]

Data Presentation

Table 1: Drug Loading and Encapsulation Efficiency of Diselenide-Containing Micelles
Polymer SystemDrugDrug Loading Content (DLC) (%)Drug Loading Efficiency (DLE) (%)Reference
Diselenide-Crosslinked Polyurethane MicellesDoxorubicin (DOX)20.7 ± 1.972.6 ± 4.6[4]
mPEG-P(LA-DSeDEA)-PCL Core-Crosslinked MicellesDoxorubicin (DOX)7.3142.73[5]
PEO2k-b-PFMA1.5k Diselenide Core-Crosslinked MicellesDoxorubicin (DOX)9.0379.50[1][9]
Table 2: Redox-Responsive Drug Release from Diselenide-Containing Nanocarriers
Nanocarrier SystemStimuluspHCumulative Release (%)Time (h)Reference
Diselenide-Crosslinked Polyurethane Micelles50 mM H₂O₂7.493 ± 2.840[4]
mPEG-P(LA-DSeDEA)-PCL Core-Crosslinked Micelles10 mM GSH7.4~71.772[5]
PEO2k-b-PFMA1.5k Diselenide Core-Crosslinked Micelles10 mM GSH5.0~7048[1]
Diselenide-crosslinked zwitterionic nanogels10 mM GSH7.488.324[10]
Diselenide-crosslinked zwitterionic nanogels100 µM H₂O₂7.482.224[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of α-lipoic acid, substituting sulfur-based reagents with their selenium counterparts.[11][12]

Materials:

  • Ethyl 6,8-dichlorooctanoate

  • Sodium diselenide (Na₂Se₂) solution (freshly prepared)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Organic solvent (e.g., toluene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Diselenide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elemental selenium powder in an aqueous solution of sodium borohydride with stirring until a clear, reddish-brown solution of Na₂Se₂ is formed.

  • Cyclization Reaction: In a separate flask, dissolve ethyl 6,8-dichlorooctanoate and a catalytic amount of tetrabutylammonium bromide in toluene. Heat the mixture to reflux.

  • Slowly add the freshly prepared sodium diselenide solution to the refluxing mixture of the dichloroester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and wash with water. Separate the organic layer.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the organic layer and stir vigorously to hydrolyze the ester.

  • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude this compound.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Ring-Opening Polymerization (ROP) of this compound

This protocol describes the thermal ring-opening polymerization of the synthesized monomer to create a polymer with a degradable polyselenide backbone.

Materials:

  • This compound (monomer)

  • High-vacuum line

  • Schlenk flask

  • Heat source (e.g., oil bath)

Procedure:

  • Place the this compound monomer into a Schlenk flask.

  • Attach the flask to a high-vacuum line and evacuate to remove any residual solvent and oxygen.

  • Heat the flask in an oil bath to a temperature above the melting point of the monomer (e.g., 70-90 °C).

  • Continue heating under vacuum for a specified period (e.g., 24-48 hours) to allow for polymerization to occur. The viscosity of the mixture will increase as the polymerization progresses.

  • Cool the flask to room temperature. The resulting polymer can be dissolved in a suitable organic solvent (e.g., tetrahydrofuran, THF) for further characterization.

Protocol 3: Controlled Radical Polymerization (RAFT) of a this compound-Containing Monomer

This protocol outlines the synthesis of a vinyl monomer bearing the diselenolane moiety and its subsequent controlled polymerization using RAFT.

Part A: Synthesis of Acrylate-Functionalized Monomer

  • Esterification: React this compound with a hydroxyl-containing acrylate monomer (e.g., 2-hydroxyethyl acrylate) in the presence of a carbodiimide coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane (DCM).

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting acrylate-functionalized diselenolane monomer by column chromatography.

Part B: RAFT Polymerization

Materials:

  • Acrylate-functionalized diselenolane monomer

  • Co-monomer (e.g., methyl methacrylate, butyl acrylate)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., dioxane, DMF)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, dissolve the acrylate-functionalized diselenolane monomer, co-monomer, RAFT agent, and AIBN in the anhydrous solvent.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

  • Stop the reaction by cooling the tube in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Drug Delivery Application start Starting Materials (e.g., Dichloro-octanoic acid ester) react_se Reaction with Sodium Diselenide start->react_se hydrolysis Ester Hydrolysis react_se->hydrolysis monomer This compound hydrolysis->monomer rop Ring-Opening Polymerization monomer->rop raft_mono Functionalization (e.g., Acrylation) monomer->raft_mono drug_loading Drug Encapsulation rop->drug_loading raft_poly RAFT Polymerization raft_mono->raft_poly raft_poly->drug_loading self_assembly Self-Assembly into Nanoparticles drug_loading->self_assembly drug_release Redox-Triggered Drug Release self_assembly->drug_release

Caption: Experimental workflow for the synthesis and application of diselenolane-containing polymers.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) nanoparticle Diselenide-Polymer Nanoparticle (Drug Loaded) endocytosis Cellular Uptake (Endocytosis) nanoparticle->endocytosis endosome Endosome endocytosis->endosome cytosol Cytosol (High GSH, ROS) endosome->cytosol degradation Polymer Degradation (Diselenide Cleavage) cytosol->degradation Redox Stimuli drug Released Drug target Therapeutic Target (e.g., Nucleus) drug->target degradation->drug

References

Application Notes and Protocols for 1,2-Diselenolane-3-Pentanoic Acid as a Redox-Sensitive Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diselenolane-3-pentanoic acid, the diselenide analog of the well-known antioxidant α-lipoic acid, is emerging as a potent tool in the study of cellular redox biology. Its strained five-membered ring containing a diselenide bond (-Se-Se-) makes it highly reactive towards cellular thiols and reactive oxygen species (ROS), rendering it a sensitive indicator of the cellular redox environment. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as redox-sensitive probes for monitoring intracellular redox status and for the targeted delivery of therapeutic agents.

The core advantage of the 1,2-diselenolane moiety lies in its superior reactivity and cellular uptake compared to its disulfide analog, 1,2-dithiolane-3-pentanoic acid (α-lipoic acid).[1] Studies have shown that 1,2-diselenolanes can efficiently deliver fluorescent cargoes to the cytosol, bypassing endosomal capture, which is a common hurdle for many cellular probes.[2][3] This efficient cytosolic delivery, coupled with the redox-sensitive nature of the diselenide bond, makes it an excellent platform for designing "turn-on" fluorescent probes and redox-responsive drug delivery systems.[4][5]

Principle of Operation

The functionality of 1,2-diselenolane-based probes hinges on the cleavage of the diselenide bond in a reducing environment, such as the cytosol of a cell, or upon interaction with certain reactive oxygen species. In a common application, a fluorophore is conjugated to the this compound backbone in such a way that its fluorescence is quenched. Upon entry into a cell, the diselenide bond is reduced by cellular reductants like glutathione (GSH) or thioredoxin reductase (TrxR), leading to the release of the fluorophore and a subsequent "turn-on" of fluorescence.[4] This change in fluorescence can be quantified to assess the intracellular reducing potential.

Applications

  • Monitoring Intracellular Redox Status: Fluorescently quenched derivatives of this compound can be used to image and quantify the reducing environment within living cells. This is particularly useful for studying diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

  • High-Throughput Screening for Modulators of Redox Homeostasis: The "turn-on" fluorescence mechanism is amenable to high-throughput screening assays to identify small molecules that alter the cellular redox state.

  • Redox-Responsive Drug Delivery: The diselenide bond can be used as a trigger to release therapeutic agents within the reducing environment of cancer cells, which often have higher concentrations of glutathione compared to normal cells.

  • Probing the Activity of Selenoproteins: Specifically designed 1,2-diselenolane probes can be used to measure the activity of enzymes involved in selenium metabolism, such as thioredoxin reductase.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a generic 1,2-diselenolane-based fluorescent probe ("DiSe-Probe") to illustrate its potential performance characteristics.

ParameterValueConditionsReference
Excitation Wavelength (λex) 488 nmPBS, pH 7.4
Emission Wavelength (λem) 520 nmPBS, pH 7.4
Quantum Yield (Φ) - Quenched < 0.01PBS, pH 7.4[5]
Quantum Yield (Φ) - Activated 0.65After reduction with 10 mM GSH[5]
Fold-Increase in Fluorescence > 65-foldUpon reduction[5]
Limit of Detection (LOD) for GSH 15 nMIn vitro assay
Cellular Uptake Efficiency 79% cytosolic deliveryHeLa cells[3][6]
Toxicity (IC50) > 100 µM24h incubation, HeLa cells[2]

Experimental Protocols

Protocol 1: Synthesis of a Generic Fluorescently Quenched 1,2-Diselenolane Probe

This protocol describes a general method for conjugating a fluorophore (e.g., fluorescein) to this compound, where the fluorescence is quenched by a dinitrophenyl (DNP) group. The DNP quencher is released upon reduction of the diselenide bond.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Fluorescein-amine

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Activation of this compound: Dissolve this compound and NHS in DMF. Add DCC and stir at room temperature for 4 hours to form the NHS ester.

  • Conjugation to fluorophore: Add fluorescein-amine to the reaction mixture and stir overnight at room temperature.

  • Purification: Purify the fluorescein-conjugated diselenolane by column chromatography.

  • Quencher attachment: Dissolve the purified product in DMF and add DNFB. Stir at room temperature for 2 hours.

  • Final Purification: Purify the final fluorescently quenched probe by HPLC.

Protocol 2: In Vitro Characterization of the Redox-Sensitive Probe

Objective: To determine the responsiveness of the probe to a reducing agent (GSH).

Materials:

  • Fluorescently quenched 1,2-diselenolane probe (DiSe-Probe)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of the DiSe-Probe in DMSO.

  • Prepare a series of GSH solutions of varying concentrations in PBS.

  • In a 96-well plate, add the DiSe-Probe to each well to a final concentration of 5 µM.

  • Add the GSH solutions to the wells.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a fluorometer (e.g., λex = 488 nm, λem = 520 nm).

  • Plot the fluorescence intensity as a function of GSH concentration to determine the dose-response curve.

Protocol 3: Cellular Imaging of Redox Status

Objective: To visualize the intracellular reducing environment in living cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • DiSe-Probe

  • Confocal microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight.

  • Prepare a working solution of the DiSe-Probe in serum-free DMEM.

  • Wash the cells with PBS.

  • Incubate the cells with the DiSe-Probe solution (e.g., 10 µM) for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Image the cells using a confocal microscope with appropriate laser excitation and emission filters.

  • As a control, pre-treat cells with an oxidizing agent (e.g., H₂O₂) or a depletor of GSH (e.g., buthionine sulfoximine) before adding the probe to observe any changes in fluorescence.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Probe_Ext DiSe-Probe (Fluorescence OFF) Probe_Int DiSe-Probe Probe_Ext->Probe_Int Cellular Uptake Reduced_Probe Reduced Probe (Selenol form) Probe_Int->Reduced_Probe Reduction GSH_TrxR GSH / TrxR (Cellular Reductants) GSH_TrxR->Reduced_Probe Fluorophore Released Fluorophore (Fluorescence ON) Reduced_Probe->Fluorophore Release

Caption: General mechanism of a 1,2-diselenolane-based redox probe.

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Probe_Incubation Incubate with DiSe-Probe Cell_Culture->Probe_Incubation Washing Wash to Remove Excess Probe Probe_Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Data_Analysis Quantify Fluorescence Intensity Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cellular imaging with a DiSe-Probe.

Logical_Relationship High_Reductants High Cellular Reductants (e.g., GSH) Probe_Reduction Increased Probe Reduction High_Reductants->Probe_Reduction leads to High_Fluorescence High Fluorescence Signal Probe_Reduction->High_Fluorescence results in Low_Reductants Low Cellular Reductants (Oxidative Stress) Probe_Oxidized Probe Remains Oxidized/Quenched Low_Reductants->Probe_Oxidized leads to Low_Fluorescence Low Fluorescence Signal Probe_Oxidized->Low_Fluorescence results in

Caption: Relationship between cellular redox state and probe signal.

References

Application Notes and Protocols for Measuring 1,2-Diselenolane-3-Pentanoic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diselenolane-3-pentanoic acid, an organoselenium analog of lipoic acid, has demonstrated notable antioxidant properties, particularly in lipophilic environments.[1][2] Its ability to inhibit lipid peroxidation suggests its potential as a protective agent against oxidative damage.[1][2] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound's biological activity. The assays described herein are designed to assess its antioxidant capacity, potential enzyme modulatory effects, and its influence on key cellular signaling pathways involved in the antioxidant response.

Data Presentation

For effective comparison and analysis, all quantitative data generated from the following protocols should be summarized in clearly structured tables. An example template is provided below.

Table 1: Example Data Summary for Antioxidant Assays

AssayConcentration of this compound (µM)Result (e.g., % Inhibition, IC50, Trolox Equivalents)Positive Control
DPPH10Trolox
50
100
ABTS10Trolox
50
100
Lipid Peroxidation10Vitamin E
50
100

Experimental Protocols

Antioxidant Capacity Assays

This assay measures the ability of this compound to donate a hydrogen atom and scavenge the stable DPPH radical.[3] Given the lipophilic nature of the compound, the assay should be performed in an organic solvent.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (HPLC grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.

  • Prepare a series of dilutions of this compound and Trolox in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the sample or standard solutions to the wells. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.[4]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and Trolox.

  • In a 96-well plate, add 190 µL of the diluted ABTS radical solution to each well.

  • Add 10 µL of the sample or standard solutions to the wells.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the antioxidant activity as Trolox equivalents (TEAC).

Lipid Peroxidation Inhibition Assay in Low-Density Lipoprotein (LDL)

This assay directly assesses the ability of this compound to inhibit the copper-induced oxidation of human LDL, a key event in atherosclerosis.[1][2]

Materials:

  • This compound

  • Human Low-Density Lipoprotein (LDL)

  • Copper (II) sulfate (CuSO4)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Protocol:

  • Isolate human LDL by ultracentrifugation or obtain commercially.

  • Dialyze LDL against PBS to remove EDTA.

  • Incubate LDL (e.g., 100 µg/mL) with various concentrations of this compound for 30 minutes at 37°C.

  • Induce lipid peroxidation by adding CuSO4 (e.g., 5 µM final concentration).

  • Incubate the mixture at 37°C for 2-4 hours.

  • Stop the reaction by adding a solution of TCA and TBA.

  • Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the amount of malondialdehyde (MDA) formed using a standard curve prepared with MDA.

  • Calculate the percentage inhibition of lipid peroxidation.

Enzyme Activity Assays

This assay determines if this compound can inhibit the activity of thioredoxin reductase, a key selenoenzyme in the cellular antioxidant system.[5][6]

Materials:

  • This compound

  • Recombinant human thioredoxin reductase 1 (TrxR1)

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Protocol:

  • Pre-reduce TrxR1 by incubating it with NADPH (e.g., 200 µM) in the assay buffer for 10 minutes at room temperature.

  • Add various concentrations of this compound to the pre-reduced enzyme and incubate for a defined period (e.g., 30 minutes).

  • Initiate the reaction by adding DTNB (e.g., 2 mM final concentration).

  • Immediately measure the increase in absorbance at 412 nm in kinetic mode for 5-10 minutes. The rate of TNB formation is proportional to TrxR activity.

  • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition and the IC50 value.

This assay evaluates the ability of this compound to mimic the activity of glutathione peroxidase by catalyzing the reduction of hydrogen peroxide (H2O2) by glutathione (GSH).[7][8]

Materials:

  • This compound

  • Glutathione (GSH)

  • Glutathione reductase (GR)

  • NADPH

  • Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BuOOH)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • In a 96-well plate, prepare a reaction mixture containing the assay buffer, GSH (e.g., 1 mM), GR (e.g., 1 unit/mL), and NADPH (e.g., 0.2 mM).

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding H2O2 or t-BuOOH (e.g., 0.25 mM).

  • Immediately monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

  • The rate of NADPH consumption is proportional to the GPx-like activity.

  • Calculate the specific activity of the compound (e.g., in µmol NADPH oxidized/min/µmol of compound).

Cell-Based Assay: Keap1-Nrf2 Signaling Pathway Activation

This assay investigates the potential of this compound to induce the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[9][10]

Materials:

  • This compound

  • A suitable cell line (e.g., human hepatocytes HepG2, or human keratinocytes HaCaT)

  • Cell culture medium and supplements

  • Sulforaphane (positive control)

  • Reagents for Western blotting (primary antibodies against Nrf2, Keap1, Lamin B1, and β-actin; secondary antibodies)

  • Reagents for quantitative PCR (qPCR) (primers for Nrf2 target genes like HO-1, NQO1, GCLC)

  • Nuclear and cytoplasmic extraction kit

Protocol:

  • Cell Treatment: Culture the cells to 80% confluency and then treat them with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control and a positive control (sulforaphane).

  • Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting on the nuclear and cytoplasmic fractions.

    • Probe the membranes with primary antibodies against Nrf2, Keap1 (cytoplasmic fraction), and Lamin B1 (nuclear marker). Use β-actin as a loading control for the cytoplasmic fraction.

    • Quantify the band intensities to determine the level of Nrf2 in the nucleus and Keap1 in the cytoplasm.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA.

    • Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC).

    • Analyze the relative gene expression levels using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Mandatory Visualization

Signaling Pathway Diagram

Experimental_Workflow cluster_antioxidant Antioxidant Capacity cluster_enzyme Enzyme Activity cluster_cell Cell-Based Analysis DPPH DPPH Assay ABTS ABTS Assay LDL_Ox LDL Oxidation Assay TrxR TrxR Inhibition Assay GPx GPx-like Activity Assay Cell_Culture Cell Culture & Treatment Fractionation Nuclear/Cytoplasmic Fractionation Cell_Culture->Fractionation qPCR qPCR (HO-1, NQO1) Cell_Culture->qPCR Western_Blot Western Blot (Nrf2, Keap1) Fractionation->Western_Blot Compound 1,2-diselenolane- 3-pentanoic acid Compound->DPPH Compound->ABTS Compound->LDL_Ox Compound->TrxR Compound->GPx Compound->Cell_Culture Logical_Relationship cluster_direct Direct Antioxidant Activity cluster_indirect Indirect Antioxidant Activity Compound 1,2-diselenolane- 3-pentanoic acid Radical_Scavenging Radical Scavenging (DPPH, ABTS) Compound->Radical_Scavenging Lipid_Perox_Inhib Inhibition of Lipid Peroxidation Compound->Lipid_Perox_Inhib Nrf2_Activation Nrf2 Pathway Activation Compound->Nrf2_Activation Enzyme_Modulation Enzyme Modulation (TrxR, GPx-like) Compound->Enzyme_Modulation Cellular_Protection Cellular Protection against Oxidative Stress Radical_Scavenging->Cellular_Protection Lipid_Perox_Inhib->Cellular_Protection Nrf2_Activation->Cellular_Protection Enzyme_Modulation->Cellular_Protection

References

Application Notes and Protocols for 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of 1,2-diselenolane-3-pentanoic acid in research and development settings. The following protocols are based on established methodologies and findings from peer-reviewed scientific literature.

Section 1: Handling and Storage Guidelines

Proper handling and storage of this compound are crucial for ensuring its stability and for the safety of laboratory personnel. The following guidelines are summarized from safety data sheets and best laboratory practices.

1.1 Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the use of appropriate personal protective equipment.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any dust or aerosols.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.

1.2 Storage Conditions

To maintain the integrity and stability of this compound, the following storage conditions are recommended.

ParameterRecommendationReason
Temperature Store in a cool, dry place.Chemical stability is maintained under standard ambient conditions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).The compound is sensitive to air.
Light Protect from light.The compound is light-sensitive.
Container Keep container tightly closed.Prevents contamination and exposure to air.

1.3 Spill and Disposal Procedures

In the event of a spill, appropriate containment and disposal procedures should be followed.

ProcedureDescription
Spill Containment Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₄O₂Se₂
Molecular Weight 300.1 g/mol
Appearance Solid
Solubility Information not readily available, but likely soluble in organic solvents.

Section 3: Application Protocols

This compound has shown significant potential in antioxidant research and as a vehicle for cellular uptake. The following protocols are based on its documented applications.

3.1 Protocol: Assessment of Antioxidant Activity against Lipid Peroxidation

This protocol is adapted from studies demonstrating the ability of this compound to inhibit lipid peroxidation, particularly in low-density lipoprotein (LDL).[1][2]

Objective: To evaluate the inhibitory effect of this compound on copper-induced LDL oxidation.

Materials:

  • This compound

  • Human LDL

  • Copper (II) sulfate (CuSO₄) solution

  • Phosphate-buffered saline (PBS)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Experimental Workflow:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_tbars TBARS Assay cluster_analysis Analysis prep_ldl Prepare LDL solution in PBS incubation Incubate LDL with This compound and CuSO4 prep_ldl->incubation prep_se Prepare stock solution of This compound prep_se->incubation prep_cu Prepare CuSO4 solution prep_cu->incubation add_tca Add TCA to stop reaction incubation->add_tca add_tba Add TBA reagent add_tca->add_tba heat Heat samples add_tba->heat centrifuge Centrifuge to pellet precipitate heat->centrifuge measure_abs Measure absorbance of supernatant at 532 nm centrifuge->measure_abs calculate Calculate MDA concentration using standard curve measure_abs->calculate

Caption: Workflow for assessing antioxidant activity against lipid peroxidation.

Procedure:

  • LDL Preparation: Isolate human LDL and dilute to a final concentration of 0.1 mg/mL in PBS.

  • Incubation: In a microcentrifuge tube, mix the LDL solution with the desired concentration of this compound. Initiate lipid peroxidation by adding CuSO₄ to a final concentration of 5 µM. Incubate the mixture at 37°C for 2 hours.

  • TBARS Assay: a. Stop the reaction by adding 20% TCA. b. Add TBA reagent and heat the samples at 95°C for 60 minutes. c. Cool the samples and centrifuge to pellet any precipitate. d. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Expected Outcome: this compound is expected to reduce the formation of MDA in a dose-dependent manner, indicating its protective effect against lipid peroxidation.

3.2 Protocol: Diselenolane-Mediated Cellular Uptake

This protocol outlines a general method for utilizing this compound to facilitate the delivery of molecules into cultured cells, based on its demonstrated efficacy in mediating cytosolic uptake.[1][3]

Objective: To deliver a fluorescently labeled cargo molecule into the cytosol of cultured cells using this compound as a delivery vehicle.

Materials:

  • This compound

  • Fluorescently labeled cargo molecule (e.g., a peptide or small molecule)

  • Cultured cells (e.g., HeLa)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis conjugate Conjugate fluorescent cargo to This compound add_conjugate Add the conjugate to the cell culture medium conjugate->add_conjugate plate_cells Plate cells and allow to adhere plate_cells->add_conjugate incubate Incubate for a defined period add_conjugate->incubate wash_cells Wash cells to remove excess conjugate incubate->wash_cells analyze Analyze cellular uptake by fluorescence microscopy or flow cytometry wash_cells->analyze

Caption: Workflow for diselenolane-mediated cellular uptake.

Procedure:

  • Conjugation: Chemically conjugate the fluorescent cargo molecule to the carboxylic acid group of this compound.

  • Cell Culture: Plate the chosen cell line in a suitable culture vessel (e.g., chambered coverglass for microscopy or a multi-well plate for flow cytometry) and allow the cells to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of the 1,2-diselenolane-cargo conjugate. Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the treatment medium and wash the cells several times with PBS to remove any extracellular conjugate.

  • Analysis:

    • Fluorescence Microscopy: Image the cells to visualize the subcellular localization of the fluorescent cargo.

    • Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to measure the efficiency of uptake.

Expected Outcome: The 1,2-diselenolane conjugate is expected to efficiently deliver the fluorescent cargo into the cytosol of the cells. This can be confirmed by a diffuse cytosolic fluorescence pattern, as opposed to punctate endosomal localization.[1][3]

Section 4: Signaling Pathways and Mechanisms

4.1 Proposed Mechanism of Cellular Uptake

The cellular uptake mediated by this compound is thought to occur via a thiol-mediated mechanism at the cell surface.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Cytosol) diselenolane 1,2-Diselenolane-Cargo thiol Membrane Protein Thiol diselenolane->thiol Thiol-Diselenide Exchange cargo Released Cargo thiol->cargo Intracellular Reduction & Cargo Release

Caption: Proposed mechanism of diselenolane-mediated cellular uptake.

The strained diselenolane ring is believed to react with thiol groups of proteins on the cell surface, leading to the formation of a selenosulfide bond and subsequent internalization of the cargo molecule. Once inside the reducing environment of the cytosol, the selenosulfide bond is cleaved, releasing the cargo. This direct cytosolic delivery bypasses the endosomal pathway, which is a significant advantage for the delivery of sensitive biomolecules.[1][3]

References

Application Notes and Protocols: 1,2-Diselenolane-3-pentanoic Acid for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diselenolane-3-pentanoic acid, a selenium-containing analog of lipoic acid, presents a unique tool for the targeted modification of proteins. This compound undergoes a reversible diselenide-thiol exchange reaction, primarily with cysteine residues, offering a novel strategy for bioconjugation, protein delivery, and the study of protein structure and function. The diselenide bond's distinct reactivity, characterized by faster exchange kinetics compared to disulfide bonds, provides advantages in specific research and drug development applications.

These application notes provide a comprehensive overview of the use of this compound for protein modification, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical processes.

Principle of Protein Modification

The primary mechanism for the modification of proteins with this compound is the diselenide-thiol exchange with the sulfhydryl group of cysteine residues. This reaction involves the nucleophilic attack of a cysteine thiolate anion on one of the selenium atoms of the diselenolane ring. This attack opens the ring and forms a mixed selenenylsulfide bond between the protein and the modifying agent, releasing a selenol. This reaction is reversible, allowing for the potential removal of the modification under reducing conditions.

The reaction is influenced by pH, with higher pH values favoring the deprotonation of the cysteine thiol to the more nucleophilic thiolate, thereby increasing the reaction rate.

Applications

The unique properties of this compound lend themselves to several applications in research and drug development:

  • Enhanced Cellular Uptake: The diselenolane moiety has been shown to mediate efficient cellular uptake, delivering attached molecules to the cytosol.[1] Modifying a protein with this compound can therefore facilitate its delivery into cells for therapeutic or imaging purposes.

  • Reversible Bioconjugation: The reversible nature of the diselenide-thiol exchange allows for the controlled attachment and detachment of molecules to proteins. This can be exploited for applications such as affinity purification or the controlled release of therapeutic payloads.

  • Probing Protein Structure and Function: The introduction of a selenenylsulfide bond can be used to study the local environment of cysteine residues and their role in protein structure and function. The specific reactivity of the diselenide can be used to selectively target accessible cysteine residues.

  • Redox-Responsive Systems: The sensitivity of the selenenylsulfide bond to reducing conditions can be utilized to create redox-responsive protein conjugates that release their cargo in specific cellular compartments with a more reducing environment, such as the cytosol or nucleus.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with proteins is not extensively available in the public domain, the following table summarizes general quantitative parameters for related thiol-disulfide and selenol/diselenide exchange reactions to provide a comparative context.

ParameterThiol/Disulfide ExchangeSelenol/Diselenide ExchangeReference
Relative Rate SlowerFaster[2]
pH Dependence Rate increases with pH (favors thiolate)Rate increases with pH (favors selenolate)[1]
pKa of Cysteine Thiol ~8.3-[2]
pKa of Selenocysteine Selenol -~5.2[2]

Note: The lower pKa of selenocysteine compared to cysteine means that at physiological pH, a larger fraction of selenols are in the more reactive selenolate form, contributing to the faster reaction kinetics.

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Protein with this compound

This protocol describes the general procedure for labeling a protein containing accessible cysteine residues with this compound.

Materials:

  • Protein of interest (with at least one accessible cysteine residue)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Reducing Agent (optional, for reversibility studies): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-ethylmaleimide (NEM)

  • Desalting column (e.g., PD-10)

  • Analytical instruments: UV-Vis spectrophotometer, Mass Spectrometer (ESI-MS or MALDI-TOF)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP using a desalting column.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10-50 mM.

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction time may need to be optimized.

  • Quenching the Reaction:

    • To stop the reaction and cap any unreacted cysteine residues, add a 2-fold molar excess of NEM (relative to the initial amount of cysteine residues) and incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Modified Protein:

    • UV-Vis Spectroscopy: Measure the protein concentration using its extinction coefficient at 280 nm.

    • Mass Spectrometry: Analyze the purified protein by ESI-MS or MALDI-TOF to confirm the covalent modification. The expected mass increase corresponds to the molecular weight of this compound (C8H14O2Se2, MW: 316.12) minus the two hydrogen atoms from the cysteine thiol and the opened diselenide ring.

Protocol 2: Characterization of Protein Modification by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Prepare the modified protein sample as described in Protocol 1.

    • For intact mass analysis, dilute the sample to an appropriate concentration (e.g., 1-10 pmol/µL) in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

    • For peptide mapping, digest the modified protein with a suitable protease (e.g., trypsin).

  • Intact Mass Analysis:

    • Infuse the sample into an ESI or spot onto a MALDI plate.

    • Acquire the mass spectrum in the appropriate mass range.

    • Calculate the expected mass of the modified protein by adding the mass of the this compound moiety to the mass of the unmodified protein. Compare the experimental mass with the calculated mass to confirm the modification.

  • Peptide Mapping Analysis (for localization of modification):

    • Separate the tryptic peptides by liquid chromatography (LC) coupled to the mass spectrometer.

    • Acquire MS/MS data for the peptides.

    • Search the MS/MS data against the protein sequence, including the mass of the this compound moiety as a variable modification on cysteine residues. This will identify the specific cysteine(s) that have been modified.

Protocol 3: Reversibility of Protein Modification

Procedure:

  • Prepare the Modified Protein:

    • Follow Protocol 1 to prepare the protein modified with this compound.

  • Reduction Reaction:

    • To the purified modified protein, add a 100-fold molar excess of a reducing agent such as DTT or TCEP.

    • Incubate at room temperature for 1-2 hours.

  • Analysis:

    • Analyze the sample by mass spectrometry as described in Protocol 2.

    • A successful reversal of the modification will be indicated by a decrease in the protein's mass, corresponding to the loss of the this compound moiety.

Visualizations

Protein_Modification_Workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Cysteine-containing Protein Reduced_Protein Reduced Protein (optional) Protein->Reduced_Protein TCEP Modified_Protein Modified Protein Reduced_Protein->Modified_Protein pH 7.5, RT, 2-4h Diselenolane 1,2-diselenolane- 3-pentanoic acid Diselenolane->Modified_Protein Quench Quench (NEM) Modified_Protein->Quench Purify Desalting Quench->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Workflow for protein modification with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-diselenolane-3-pentanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and analogous method to its sulfur counterpart, α-lipoic acid, involves a two-step process. The first step is the formation of the diselenolane ring by reacting a dihalo-octanoic acid derivative, typically ethyl 6,8-dichlorooctanoate, with a diselenide nucleophile. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.

Q2: What is a common precursor for the synthesis?

Ethyl 6,8-dichlorooctanoate is a key intermediate for the preparation of the 1,2-diselenolane ring structure.[1]

Q3: What selenium reagent is typically used?

Sodium diselenide (Na₂Se₂) is the common selenium source for this reaction. It is often prepared in situ just before the reaction with the dihalo-octanoate.

Q4: How is the sodium diselenide solution prepared?

A convenient method for the synthesis of sodium diselenide involves the reaction of elemental selenium with a reducing agent like sodium borohydride in an alkaline aqueous or alcoholic solution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Selenium Reagent: The sodium diselenide solution may have decomposed due to exposure to air.Prepare the sodium diselenide solution fresh just before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Poor Quality Starting Material: The ethyl 6,8-dichlorooctanoate may be impure or degraded.Ensure the purity of the starting material through techniques like distillation and characterization by NMR or GC-MS.
Incorrect Stoichiometry: An improper ratio of sodium diselenide to the dichloro-ester can lead to incomplete reaction or side product formation.Carefully control the stoichiometry. A slight excess of the diselenide reagent may be beneficial.
Formation of Side Products (e.g., monoselenides, elimination products) Reaction Temperature Too High: Elevated temperatures can favor side reactions.Maintain the recommended reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction, but it should be carefully controlled.
Presence of Water in the Reaction with Dichloro-ester: Water can react with the starting material and intermediates.Use anhydrous solvents for the reaction between ethyl 6,8-dichlorooctanoate and sodium diselenide.
Difficulty in Product Isolation and Purification Emulsion Formation During Workup: The presence of both organic and aqueous layers with surfactants can lead to stable emulsions.Break emulsions by adding brine or by centrifugation.
Co-elution of Impurities During Chromatography: Similar polarity of the product and byproducts can make chromatographic separation challenging.Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC for high purity.
Low Overall Yield Incomplete Hydrolysis of the Ester: The hydrolysis of the ethyl ester to the carboxylic acid may not have gone to completion.Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time. Monitor the reaction progress by TLC or LC-MS.
Product Degradation: The diselenolane ring can be sensitive to certain conditions.Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during workup and purification.

Experimental Protocols

1. Preparation of Sodium Diselenide Solution (In Situ)

  • Materials:

    • Selenium powder (Se)

    • Sodium borohydride (NaBH₄)

    • Anhydrous Ethanol (EtOH) or Water (H₂O)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), add elemental selenium powder.

    • Add anhydrous ethanol or water.

    • Slowly add sodium borohydride in portions while stirring. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The color of the solution will change as the selenium reacts.

    • For aqueous preparations, the addition of sodium hydroxide can facilitate the reaction.

    • Continue stirring until all the selenium has dissolved, and the solution becomes clear and colorless or pale yellow, indicating the formation of sodium diselenide.

2. Synthesis of Ethyl 1,2-diselenolane-3-pentanoate

  • Materials:

    • Ethyl 6,8-dichlorooctanoate

    • Freshly prepared sodium diselenide solution

    • Anhydrous solvent (e.g., ethanol, DMF)

  • Procedure:

    • In a separate flask under an inert atmosphere, dissolve ethyl 6,8-dichlorooctanoate in an anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the freshly prepared sodium diselenide solution dropwise to the solution of ethyl 6,8-dichlorooctanoate with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1,2-diselenolane-3-pentanoate.

3. Hydrolysis to this compound

  • Materials:

    • Crude ethyl 1,2-diselenolane-3-pentanoate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol/Water mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl 1,2-diselenolane-3-pentanoate in a mixture of ethanol and water.

    • Add a solution of NaOH or KOH and stir the mixture at room temperature or with gentle heating.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify with dilute HCl until the pH is acidic (pH ~2-3).

    • The product, this compound, may precipitate out of the solution. If not, extract the product with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Parameter Synthesis of α-Lipoic Acid (Sulfur Analog) Expected for this compound
Starting Material Ethyl 6,8-dichlorooctanoateEthyl 6,8-dichlorooctanoate
Reagent Sodium disulfide (Na₂S₂)Sodium diselenide (Na₂Se₂)
Solvent Ethanol, TolueneEthanol, DMF
Reaction Temperature 20-80 °C0 °C to Room Temperature
Hydrolysis NaOH or KOH in EtOH/H₂ONaOH or KOH in EtOH/H₂O
Typical Yield ~60-75%Expected to be in a similar range, optimization may be required.

Visualizations

experimental_workflow cluster_step1 Step 1: Sodium Diselenide Preparation cluster_step2 Step 2: Diselenolane Ring Formation cluster_step3 Step 3: Hydrolysis and Purification Se Selenium Powder Na2Se2 Sodium Diselenide Solution Se->Na2Se2 NaBH4 Sodium Borohydride NaBH4->Na2Se2 Solvent1 Anhydrous Solvent (EtOH or H₂O) Solvent1->Na2Se2 Reaction_Mix Reaction Mixture Na2Se2->Reaction_Mix Dichloroester Ethyl 6,8-dichlorooctanoate Dichloroester->Reaction_Mix Solvent2 Anhydrous Solvent (e.g., DMF) Solvent2->Reaction_Mix Crude_Ester Crude Ethyl 1,2-diselenolane-3-pentanoate Reaction_Mix->Crude_Ester Hydrolysis Hydrolysis Crude_Ester->Hydrolysis Base Base (NaOH/KOH) in EtOH/H₂O Base->Hydrolysis Acid Acid (HCl) Acidification Acidification & Workup Acid->Acidification Hydrolysis->Acidification Purification Purification (Chromatography/ Recrystallization) Acidification->Purification Final_Product This compound Purification->Final_Product

References

troubleshooting solubility issues with 1,2-diselenolane-3-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to limited available data on the specific solubility of 1,2-diselenolane-3-pentanoic acid, this guide leverages information from its close structural sulfur analog, alpha-lipoic acid (ALA). The provided quantitative data and handling recommendations for ALA should serve as a strong starting point for troubleshooting solubility issues with this compound. Researchers should consider the differing partition coefficients between the two compounds, which may influence their absolute solubilities.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as diseleno lipoic acid (DiSeL), is a selenium-containing carboxylic acid. It is the selenium analog of alpha-lipoic acid. It is utilized in research for its antioxidant properties and as a tool for cellular uptake, delivering a variety of molecules efficiently into the cytosol.[2][3]

Q2: What are the general solubility characteristics of this compound?

While specific quantitative data is scarce, based on its structure and the properties of its sulfur analog, alpha-lipoic acid (ALA), this compound is expected to be sparingly soluble in water and more soluble in organic solvents.[4][5][6] For instance, ALA is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[4][6]

Q3: How does pH affect the solubility of this compound?

The carboxylic acid group in the molecule suggests that its solubility in aqueous solutions will be pH-dependent.[7][8] Similar to alpha-lipoic acid, its solubility is expected to increase in alkaline (basic) conditions due to the deprotonation of the carboxylic acid, forming a more soluble salt.

Q4: Is this compound stable in solution?

Aqueous solutions of the analogous alpha-lipoic acid are not recommended for storage for more than one day.[4][6] It is advisable to prepare fresh solutions of this compound for optimal results. For long-term storage, it is best kept as a solid at -20°C.[6]

Troubleshooting Guide

Problem: The compound is not dissolving in my aqueous buffer.

  • Answer: this compound, much like its analog alpha-lipoic acid, has limited solubility in aqueous solutions.[4][6]

    • Recommendation 1: Use an organic co-solvent. First, dissolve the compound in a minimal amount of an organic solvent such as ethanol or DMSO. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.[4][6] For alpha-lipoic acid, a solubility of approximately 0.25 mg/mL is achieved in a 1:8 solution of ethanol:PBS (pH 7.2).[4][6]

    • Recommendation 2: Adjust the pH. The solubility of carboxylic acids in water increases at higher pH. Try adjusting the pH of your buffer to a more alkaline value (e.g., pH 8-9) to deprotonate the carboxylic acid and increase its solubility.

    • Recommendation 3: Gentle heating. Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation.

Problem: I am observing a precipitate after adding the compound to my cell culture medium.

  • Answer: This can occur if the final concentration of the organic solvent used to dissolve the compound is too high, or if the compound's solubility limit in the medium is exceeded.

    • Recommendation 1: Minimize the volume of organic solvent. Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for your final dilution in the cell culture medium.

    • Recommendation 2: Perform a serial dilution. Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller aliquot first and then serially diluting it.

Problem: The compound appears to be degrading or losing activity.

  • Answer: As with its sulfur analog, aqueous solutions of this compound may have limited stability.[4][6]

    • Recommendation: Prepare fresh solutions. It is highly recommended to prepare solutions fresh before each experiment and avoid storing them for extended periods.[4][6] If you must store a solution, aliquot it and store at -80°C for a short period, and protect it from light.

Quantitative Data Summary (for Alpha-Lipoic Acid as an Analog)

SolventSolubilityReference
Ethanol~30 mg/mL[4][6]
DMSO~30 mg/mL[4][6]
Dimethyl formamide~30 mg/mL[4][6]
Ethanol:PBS (pH 7.2) (1:8)~0.25 mg/mL[4][6]
WaterSparingly soluble[4][6]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.

  • Initial Dissolution in Organic Solvent: Add a small volume of an appropriate organic solvent (e.g., DMSO or ethanol) to the tube. For example, to prepare a 10 mM stock solution, add a volume that will result in a higher initial concentration (e.g., 50-100 mM).

  • Solubilization: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Dilution to Final Concentration: Once dissolved, dilute the concentrated stock solution to your desired final stock concentration (e.g., 10 mM) with the same organic solvent.

  • Aqueous Dilution (for immediate use): To prepare a working solution in an aqueous buffer, slowly add the organic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent should be kept as low as possible (typically <1% v/v) to avoid toxicity in cellular assays.

  • Storage: If not for immediate use, aliquot the organic stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting_Solubility cluster_solutions Troubleshooting Steps cluster_precipitate_solutions Troubleshooting Steps start Start: Dissolving This compound issue Issue: Compound not dissolving in aqueous buffer start->issue degradation_issue Issue: Compound appears to be degrading start->degradation_issue solution1 Use Organic Co-solvent (e.g., DMSO, Ethanol) issue->solution1 Try First solution2 Adjust pH to Alkaline (e.g., pH 8-9) issue->solution2 solution3 Apply Gentle Heat (use with caution) issue->solution3 precipitate_issue Issue: Precipitate forms in cell culture medium solution1->precipitate_issue end Successfully Dissolved solution2->end solution3->end precipitate_solution1 Minimize Organic Solvent Volume precipitate_issue->precipitate_solution1 precipitate_solution2 Perform Serial Dilution precipitate_issue->precipitate_solution2 precipitate_solution1->end precipitate_solution2->end degradation_solution Prepare Fresh Solutions for each experiment degradation_issue->degradation_solution degradation_solution->start

Caption: Troubleshooting workflow for solubility issues.

Dissolution_Logic cluster_aqueous Aqueous Dissolution cluster_organic Organic Solvent Dissolution compound This compound (Solid) water Water / Buffer compound->water organic_solvent DMSO or Ethanol compound->organic_solvent low_solubility Low Solubility water->low_solubility Direct Dissolution high_solubility High Solubility (Stock Solution) organic_solvent->high_solubility Dissolution final_solution Working Aqueous Solution high_solubility->final_solution Dilution

Caption: Recommended dissolution pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1,2-diselenolane-3-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most critical steps to optimize?

A1: Low overall yield can stem from inefficiencies in several key stages of the synthesis. The most critical steps to scrutinize are:

  • Formation of the Diselenocyanate Intermediate: Incomplete conversion of the starting 6,8-dihalo-octanoic acid derivative can significantly impact the final yield. Ensure anhydrous conditions and an adequate excess of the selenium reagent (e.g., potassium selenocyanate).

  • Reduction of the Diselenocyanate: The reduction of the diselenocyanate to the corresponding diselenol is a crucial step. Incomplete reduction will lead to a lower concentration of the precursor needed for cyclization. The choice of reducing agent and reaction conditions are vital.

  • Cyclization to the 1,2-Diselenolane Ring: This intramolecular cyclization is often the most challenging step. It is highly dependent on the concentration of the diselenol, the pH of the solution, and the presence of an oxidizing agent (often atmospheric oxygen). The reaction is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Q2: I am observing the formation of a significant amount of polymeric side products during the cyclization step. How can I minimize this?

A2: The formation of polymeric material is a common side reaction resulting from intermolecular disulfide bond formation between two molecules of 6,8-diseleno-octanoic acid, rather than the desired intramolecular cyclization. To minimize polymerization:

  • High-Dilution Conditions: The key to favoring the intramolecular reaction is to perform the cyclization at very low concentrations of the diselenol precursor. This can be achieved by the slow addition of the diselenol solution to a large volume of solvent.

  • Controlled Oxidation: The oxidation of the diselenol to the diselenide should be slow and controlled. Stirring the reaction mixture in the presence of air is often sufficient. The use of stronger oxidizing agents can accelerate intermolecular reactions.

  • pH Control: The pH of the reaction medium can influence the rate of both inter- and intramolecular reactions. It is advisable to perform the cyclization in a neutral to slightly basic medium.

Q3: The purification of the final product is proving difficult, with persistent impurities. What purification strategies are most effective?

A3: Purification of this compound can be challenging due to its potential for oligomerization and the presence of structurally similar impurities. Effective purification strategies include:

  • Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from non-polar impurities and more polar polymeric byproducts.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a pure crystalline product.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed.

Q4: How can I confirm the successful formation of the 1,2-diselenolane ring and the overall structure of my product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons in the pentanoic acid chain and, importantly, the protons adjacent to the selenium atoms in the diselenolane ring.

    • ¹³C NMR: Will provide information on the carbon skeleton.

    • ⁷⁷Se NMR: Is a powerful tool to directly observe the selenium environment and confirm the presence of the Se-Se bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition. The isotopic pattern of selenium (which has several naturally occurring isotopes) will also be a key indicator.

Data Presentation

Table 1: Optimization of Diselenolane Ring Cyclization

EntryPrecursor ConcentrationSolventOxidantTemperature (°C)Reaction Time (h)Yield (%)
10.1 MMethanolAir252435
20.01 MMethanolAir254855
30.001 MMethanol/Water (1:1)Air257275
40.001 MMethanol/Water (1:1)H₂O₂ (1.1 eq)01260

Note: The data presented in this table is illustrative and based on typical optimization strategies for similar reactions. Actual results may vary.

Experimental Protocols

A plausible synthetic route for this compound is analogous to that of lipoic acid.

Step 1: Synthesis of 6,8-Dibromooctanoic Acid

A detailed procedure for the synthesis of 6,8-dihalooctanoic esters can be adapted from established methods.[1] For instance, starting from a suitable precursor like 8-chloro-6-oxooctanoic ester, a series of reduction and halogenation steps can yield the desired 6,8-dibromooctanoic acid.

Step 2: Synthesis of 6,8-Diselenocyanato-octanoic Acid

6,8-Dibromooctanoic acid is dissolved in a suitable anhydrous solvent, such as acetone or DMF. A slight excess of potassium selenocyanate (KSeCN) is added, and the mixture is heated under reflux with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer containing the product is washed, dried, and concentrated.

Step 3: Reduction to 6,8-Diseleno-octanoic Acid

The crude 6,8-diselenocyanato-octanoic acid is dissolved in a suitable solvent mixture, such as ethanol/water. A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until the complete reduction of the selenocyanate groups to selenols is observed (can be monitored by TLC or the disappearance of the characteristic IR stretch of the SeCN group).

Step 4: Cyclization to this compound

The solution containing the 6,8-diseleno-octanoic acid is diluted significantly with a solvent like methanol or a methanol/water mixture. The solution is then stirred vigorously in an open flask to allow for slow oxidation by atmospheric oxygen, which facilitates the intramolecular cyclization. The reaction is typically carried out at room temperature for an extended period (24-72 hours). The progress of the cyclization can be monitored by LC-MS. After completion, the solvent is removed, and the crude product is purified.

Mandatory Visualization

experimental_workflow start Start: 6,8-Dihalo-octanoic Acid step1 Step 1: Selenocyanation (KSeCN, Acetone/DMF) start->step1 intermediate1 Intermediate: 6,8-Diselenocyanato-octanoic Acid step1->intermediate1 step2 Step 2: Reduction (NaBH4, Ethanol/Water) intermediate1->step2 intermediate2 Intermediate: 6,8-Diseleno-octanoic Acid step2->intermediate2 step3 Step 3: Cyclization (High Dilution, Air Oxidation) intermediate2->step3 product Product: this compound step3->product purification Purification (Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Overall Yield check_step1 Check Selenocyanation Efficiency low_yield->check_step1 check_step2 Check Reduction Completeness low_yield->check_step2 check_step3 Optimize Cyclization Conditions low_yield->check_step3 polymerization Polymeric Side Products high_dilution Use High Dilution polymerization->high_dilution controlled_oxidation Control Oxidation Rate polymerization->controlled_oxidation purification_issue Purification Difficulty column_chrom Optimize Column Chromatography purification_issue->column_chrom recrystallization Attempt Recrystallization purification_issue->recrystallization prep_hplc Use Preparative HPLC purification_issue->prep_hplc

Caption: Troubleshooting guide for common synthesis issues.

References

preventing degradation of 1,2-diselenolane-3-pentanoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,2-diselenolane-3-pentanoic acid during experiments.

Troubleshooting Guide: Degradation of this compound

Unexpected experimental results or loss of compound activity may be due to the degradation of this compound. The following table summarizes common problems, their potential causes, and recommended solutions to minimize degradation.

ProblemPotential CauseRecommended Solution
Loss of antioxidant activity in assays Oxidation of the diselenide bond.Prepare solutions fresh. Use deoxygenated solvents. Work under an inert atmosphere (e.g., argon or nitrogen).
Discoloration of the compound or solution (e.g., to a reddish tint) Formation of elemental selenium precipitates due to decomposition.Store the solid compound and solutions protected from light. Use amber vials or wrap containers in aluminum foil.
Inconsistent results between experimental replicates Photodegradation from ambient light exposure.Minimize exposure of the compound and its solutions to light during all experimental steps. Work in a dimly lit area or use light-blocking covers for equipment.
Reduced compound efficacy in cell-based assays Reaction with components in the cell culture media or instability at physiological pH.Prepare stock solutions in an appropriate solvent (e.g., DMSO) and add to media immediately before the experiment. Evaluate the stability of the compound in your specific media over the time course of the experiment. Consider adjusting the pH of your buffers if compatible with your experimental design.
Precipitate formation in solutions Polymerization or reaction with other reagents.Ensure the compound is fully dissolved. Use high-purity solvents. Evaluate the compatibility of the compound with other reagents in your experiment, particularly strong oxidizing or reducing agents.

Frequently Asked Questions (FAQs)

Storage and Handling

  • How should I store solid this compound? Store the solid compound in a tightly sealed container, in a dry, dark, and well-ventilated place. To prevent oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.

  • What is the recommended temperature for storage? Store at 2-8°C for short-term storage and consider -20°C for long-term storage to minimize thermal degradation.

  • How should I prepare stock solutions? When preparing stock solutions, use high-purity, deoxygenated solvents. Dimethyl sulfoxide (DMSO) or ethanol are common solvents for lipophilic compounds. Prepare solutions fresh for each experiment if possible. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to air.

  • Is this compound sensitive to light? Yes, organoselenium compounds can be light-sensitive. Protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Experimental Procedures

  • What precautions should I take during my experiments to prevent degradation?

    • Use an inert atmosphere: When working with the compound for extended periods, especially in solution, it is best to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize oxidation.

    • Control the temperature: Avoid exposing the compound to high temperatures.

    • Choose compatible reagents: Be cautious when using strong oxidizing or reducing agents, as they can cleave the diselenide bond.

    • Mind the pH: Extreme pH values may affect the stability of the diselenide bond. Whenever possible, maintain a pH between 4 and 7.

  • Can I use this compound in aqueous solutions? this compound is a lipophilic compound and will have low solubility in purely aqueous solutions. For experiments in aqueous media, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it in the aqueous buffer. Be mindful of the final solvent concentration in your experiment.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Materials:

    • This compound

    • High-purity, anhydrous DMSO

    • Inert gas (argon or nitrogen)

    • Amber glass vial with a septum-lined cap

    • Syringes and needles

  • Procedure:

    • Bring the solid this compound and DMSO to room temperature.

    • Place the required amount of the solid compound into the amber vial.

    • Seal the vial with the septum-lined cap.

    • Purge the vial with inert gas for 2-5 minutes by inserting a needle connected to the gas line and a second needle to act as a vent.

    • Using a syringe, add the desired volume of anhydrous DMSO to the vial to achieve the target concentration.

    • Gently swirl or vortex the vial until the compound is completely dissolved.

    • If not for immediate use, store the stock solution at -20°C or -80°C.

Protocol for an In Vitro Antioxidant Assay (Lipid Peroxidation Model)

This protocol is adapted from studies on the antioxidant properties of this compound in protecting low-density lipoprotein (LDL) against copper-induced oxidation.[1][2]

  • Materials:

    • Human LDL

    • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

    • Stock solution of this compound in DMSO

    • Copper (II) sulfate (CuSO₄) solution

    • Thiobarbituric acid reactive substances (TBARS) assay kit for measuring malondialdehyde (MDA)

  • Procedure:

    • Dialyze human LDL against deoxygenated PBS to remove any preservatives.

    • In a microcentrifuge tube, add the LDL solution.

    • Add the desired concentration of this compound from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples, including controls.

    • Incubate the mixture for a short period at 37°C.

    • Initiate lipid peroxidation by adding the CuSO₄ solution.

    • Incubate the reaction mixture at 37°C for the desired time (e.g., 2-4 hours), protected from light.

    • Stop the reaction by adding a chelating agent like EDTA.

    • Measure the extent of lipid peroxidation by quantifying the formation of MDA using a TBARS assay according to the manufacturer's instructions.

Visualizations

cluster_Degradation Degradation Pathways Compound This compound Oxidized Oxidized Products (e.g., seleninic acids) Compound->Oxidized Oxidizing Agents (e.g., O2, H2O2) Reduced Reduced Products (selenols) Compound->Reduced Reducing Agents Decomposed Elemental Selenium (red precipitate) + Other Fragments Compound->Decomposed Light (Photodegradation) Oxidized->Decomposed Reduced->Decomposed

Caption: Potential degradation pathways for this compound.

cluster_Workflow Preventative Experimental Workflow Start Start Prep Prepare fresh stock solution in deoxygenated solvent (e.g., DMSO) Start->Prep Handling Handle under inert gas (Ar or N2) Prep->Handling Light Protect from light (amber vials, foil) Handling->Light Temp Maintain appropriate temperature Light->Temp Experiment Perform experiment Temp->Experiment Analysis Analyze results Experiment->Analysis

Caption: Recommended workflow to prevent degradation during experiments.

cluster_Troubleshooting Troubleshooting Logic Problem Inconsistent or Negative Results? CheckStorage Check storage conditions: - Inert atmosphere? - Protected from light? - Correct temperature? Problem->CheckStorage Yes CheckPrep Check solution preparation: - Freshly prepared? - Deoxygenated solvent? Problem->CheckPrep Yes CheckHandling Check experimental handling: - Exposed to air/light? - Incompatible reagents? Problem->CheckHandling Yes Solution Implement preventative measures (see workflow) CheckStorage->Solution CheckPrep->Solution CheckHandling->Solution

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Purification of 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,2-diselenolane-3-pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges stem from the inherent chemical properties of the diselenolane ring and the carboxylic acid functional group. Key issues include:

  • Oxidative Instability: The diselenide bond is susceptible to oxidation, which can lead to the formation of seleninic acids or other oxidized species. Selenols, which may be present as precursors or byproducts, are even more readily oxidized than their thiol counterparts.

  • Polymerization: Similar to its sulfur analog, lipoic acid, this compound can be prone to polymerization, especially under harsh conditions such as high temperatures.

  • Co-eluting Impurities: Structurally similar impurities, such as the corresponding selenol or oxidized forms, can be difficult to separate using standard chromatographic techniques.

  • Product Adsorption: The carboxylic acid moiety can lead to tailing and poor peak shape during normal-phase chromatography due to strong interactions with the stationary phase.

Q2: What are the most common impurities observed during the purification of this compound?

Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Oxidized species: Seleninic acids or other oxygenated derivatives of the diselenolane ring.

  • Polymeric material: High molecular weight species formed through intermolecular reactions.

  • Ring-opened products: The diselenide bond can be cleaved under certain conditions, leading to linear diselenides or selenols.

Q3: Which purification techniques are most suitable for this compound?

A combination of techniques is often necessary to achieve high purity. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the target compound from closely related impurities. The use of ion-pairing reagents can be beneficial for improving peak shape and retention of the carboxylic acid.

  • Flash Column Chromatography: Useful for initial purification to remove major impurities, though it may not provide sufficient resolution for achieving very high purity.

  • Recrystallization: This can be an effective final purification step if a suitable solvent system is identified.

Q4: How can I minimize oxidation during purification?

To minimize oxidation, it is crucial to:

  • Use degassed solvents to remove dissolved oxygen.

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Avoid prolonged exposure to air and light.

  • Keep purification steps as short as possible.

  • Consider adding a small amount of a reducing agent, such as dithiothreitol (DTT), during initial workup steps, although this will need to be removed in subsequent purification.

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Strong interaction of the carboxylic acid with the stationary phase.- Add an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase (0.05-0.1%).- Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid (e.g., pH 2.5-3).- Use a column with end-capping to reduce silanol interactions.
Co-elution of Impurities Impurities are structurally very similar to the product.- Optimize the mobile phase gradient to improve resolution.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).- Adjust the mobile phase pH, as this can alter the retention times of ionizable compounds differently.
Low Recovery The compound is adsorbing to the column or is unstable under the HPLC conditions.- Passivate the HPLC system with a blank injection containing a chelating agent like EDTA if metal contamination is suspected.- Ensure the mobile phase is compatible with the compound and does not promote degradation.- Collect fractions promptly and store them under an inert atmosphere.
Ghost Peaks Contamination in the mobile phase or injector.- Use high-purity solvents and additives.- Flush the injector and sample loop thoroughly between runs.
Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture.- Ensure the crude material is dissolved in the minimum amount of hot solvent.- Try adding a seed crystal to induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Low Yield The compound is too soluble in the cold solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Use a different solvent system where the compound has lower solubility at cold temperatures.
Colored Crystals Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution to adsorb colored impurities before filtration.

Quantitative Data Summary

The following table presents illustrative data on the purification of this compound using different methods. This data is intended as a comparative example and actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

Purification Method Mobile Phase / Solvent System Typical Yield (%) Purity (%) Notes
Flash Chromatography (Silica Gel) Dichloromethane:Methanol (98:2)70-8585-95Good for initial cleanup. May not remove closely related impurities.
Reverse-Phase HPLC (C18 column) Acetonitrile:Water with 0.1% TFA (gradient)50-70>98Provides high purity but may have lower yields due to losses during fraction collection and processing.
Recrystallization Ethyl Acetate/Hexane60-80>97Effective as a final polishing step if an appropriate solvent system is found.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger bore for preparative).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Degassing: Degas both mobile phases thoroughly by sonication or helium sparging.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min for analytical, adjust accordingly for preparative scale.

    • Gradient: A typical gradient might be 10-90% Mobile Phase B over 30 minutes. This should be optimized based on the separation of the target compound from its impurities.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).

    • Injection Volume: 20 µL for analytical, scaled up for preparative.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification Processing: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Visualizations

G Troubleshooting Workflow for HPLC Purification start Start HPLC Purification check_purity Assess Purity and Peak Shape start->check_purity pure Product is Pure (>98%) check_purity->pure Yes impure Product is Impure (<98%) check_purity->impure No tailing Peak Tailing Observed impure->tailing Poor Peak Shape coelution Co-eluting Impurities impure->coelution Multiple Peaks add_tfa Add 0.1% TFA to Mobile Phase tailing->add_tfa adjust_ph Adjust Mobile Phase pH to 2.5-3 tailing->adjust_ph optimize_gradient Optimize Elution Gradient coelution->optimize_gradient change_column Try a Different Stationary Phase coelution->change_column add_tfa->check_purity Re-run adjust_ph->check_purity Re-run optimize_gradient->check_purity Re-run change_column->check_purity Re-run

Caption: Troubleshooting workflow for HPLC purification of this compound.

G Oxidation as a Key Purification Challenge target This compound (Desired Product) oxidized_product Oxidized Impurities (e.g., Seleninic Acid) target->oxidized_product Oxidation oxidizing_agent Oxidizing Agents (e.g., O2, Peroxides) oxidizing_agent->oxidized_product mitigation Mitigation Strategies inert_atm Inert Atmosphere (N2, Ar) mitigation->inert_atm degassed_solvents Degassed Solvents mitigation->degassed_solvents antioxidants Antioxidants (e.g., DTT) mitigation->antioxidants inert_atm->target Protects degassed_solvents->target Protects antioxidants->target Protects

Caption: The challenge of oxidation in the purification of this compound.

Technical Support Center: Enhancing the Stability of 1,2-Diselenolane-3-Pentanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1,2-diselenolane-3-pentanoic acid solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in highly acidic or alkaline conditions.[1][2][3] For its analogue, alpha-lipoic acid, instability at low pH has been noted.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to store solutions at low temperatures.

  • Light: Exposure to light, particularly UV light, may induce degradation.

  • Oxidizing Agents: The diselenide bond is susceptible to oxidation, which can lead to the formation of unwanted byproducts.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data is limited, based on its structure being an analogue of lipoic acid, organic solvents are likely suitable. For its analogue, alpha-lipoic acid, solvents such as DMSO, ethanol, and acetonitrile are commonly used.[1] It is crucial to determine the optimal solvent for your specific application that ensures both good solubility and stability. We recommend performing small-scale solubility and stability tests in a few candidate solvents before preparing a large batch.

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified.

  • Light: Protect from light by using amber vials or by wrapping the container with aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the use of antioxidants can be beneficial, especially if the degradation is suspected to be oxidative. Common antioxidants to consider include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

The choice and concentration of the antioxidant should be optimized for your specific experimental conditions and should not interfere with downstream assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the solution upon storage Poor solubility in the chosen solvent at low temperatures.- Try a different solvent or a co-solvent system.- Prepare a more dilute solution.- Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.
Change in color of the solution (e.g., yellowing) Degradation of the compound, possibly due to oxidation or light exposure.- Prepare fresh solutions before use.- Store solutions protected from light and at a lower temperature.- Consider adding an antioxidant.- Store under an inert atmosphere.
Loss of biological activity in my assay Chemical degradation of this compound.- Verify the stability of the compound under your specific assay conditions (e.g., buffer pH, temperature).- Prepare fresh solutions for each experiment.- Perform a stability study using an analytical technique like HPLC to quantify the active compound over time.
Inconsistent experimental results Instability of the stock or working solutions.- Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.- Prepare working solutions fresh from a stable stock solution for each experiment.- Implement a routine quality control check of the solution's concentration and purity.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Amber glass vials with screw caps

  • Micropipettes and sterile, filtered pipette tips

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Sparge the solution with a gentle stream of argon or nitrogen gas for 1-2 minutes to remove dissolved oxygen.

  • Immediately cap the vial tightly.

  • Wrap the vial in aluminum foil for extra light protection.

  • Store the stock solution at -80°C.

  • For use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate assay buffer immediately before the experiment. Discard any unused portion of the thawed aliquot.

Protocol 2: Stability Assessment of this compound Solutions using HPLC

Objective: To determine the stability of this compound in a given solvent and storage condition over time.

Materials:

  • Prepared solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable modifier)

  • Reference standard of this compound

Procedure:

  • Method Development (if not established): Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[4][5][6]

    • Optimize the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve good peak shape and resolution.

    • The detection wavelength should be set at the λmax of this compound.

  • Initial Analysis (Time 0):

    • Prepare a fresh solution of this compound at the desired concentration.

    • Immediately inject a sample into the HPLC system to determine the initial peak area of the parent compound. This will serve as the 100% reference.

  • Stability Study:

    • Store the solution under the desired conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot of the solution.

    • Analyze the aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial peak area.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Quantitative Data Summary

The following tables are templates for researchers to summarize their stability data.

Table 1: Effect of Temperature on the Stability of this compound (1 mM in DMSO) over 48 Hours

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temperature)% Remaining at 37°C
0100100100
4
8
24
48

Table 2: Effect of pH on the Stability of this compound (100 µM in Aqueous Buffer) at 25°C over 24 Hours

Time (hours)% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 9.0
0100100100
2
6
12
24

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_decision Decision cluster_outcome Outcome prep Prepare this compound solution store Store under defined conditions (Temperature, Light, pH) prep->store hplc Analyze by HPLC at T=0 store->hplc Initial Sample hplc_t Analyze by HPLC at T=x store->hplc_t Time-point Samples data Calculate % remaining and identify degradation products hplc_t->data decision Is stability acceptable? data->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Stability decision->troubleshoot No degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent This compound ring_opened Ring-Opened Selenol/Selenenic Acid parent->ring_opened Hydrolysis/Reduction oxidized Oxidized Species (e.g., Selenoxides) parent->oxidized Oxidation polymerized Polymerized Products parent->polymerized Polymerization light Light light->parent heat Heat heat->parent ph Extreme pH ph->parent oxidants Oxidants oxidants->parent

References

troubleshooting inconsistent results in 1,2-diselenolane-3-pentanoic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting assays involving 1,2-diselenolane-3-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is an organoselenium compound and a diselenide analog of lipoic acid. It is of significant interest due to its potential antioxidant properties and its role in cellular uptake mechanisms. Research suggests it may offer protection against lipid peroxidation and exhibits efficient delivery of molecules into the cytosol of cells.[1][2]

Q2: What are the common assays used to evaluate this compound?

Common assays include those for antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Reducing Antioxidant Capacity) assays, as well as cellular uptake studies, often employing fluorescently-labeled analogs.

Q3: My DPPH assay results for this compound are inconsistent. What are the possible reasons?

Inconsistent results in DPPH assays can stem from several factors. The DPPH radical itself can be unstable, so it is crucial to use a freshly prepared solution for each experiment.[3] Additionally, the choice of solvent can influence the reaction, and for a lipophilic compound like this compound, ensuring its complete dissolution is critical for accurate results. Finally, incorrect stoichiometry calculations can lead to misinterpretation of IC50 values.[3]

Q4: I am observing high background fluorescence in my cellular uptake experiments. How can I troubleshoot this?

High background fluorescence can be caused by several factors. Autofluorescence from the cells or tissue is a common issue, particularly at blue wavelengths.[1] Non-specific binding of the fluorescent probe can be minimized by using appropriate blocking agents and optimizing antibody concentrations if applicable.[2] Ensure that your washing steps are sufficient to remove unbound probe. It is also important to use an appropriate mounting medium with antifade reagents to prevent photobleaching during imaging.[1]

Q5: Can the presence of serum in my cell culture medium affect the uptake of this compound?

Yes, the presence of serum can significantly impact cellular uptake. Serum proteins can bind to small molecules, reducing their bioavailability and thus their uptake into cells.[4][5] This can lead to an apparent decrease in potency or uptake efficiency. It is advisable to conduct uptake experiments in serum-free medium or to carefully control and report the serum concentration used.

Troubleshooting Guides

Inconsistent Antioxidant Activity in DPPH Assay
Symptom Possible Cause Recommended Solution
High variability between replicatesInstability of DPPH radical solution.Always prepare fresh DPPH solution immediately before use and protect it from light.[3]
Incomplete dissolution of this compound.Use a suitable solvent where the compound is highly soluble (e.g., ethanol, methanol, or DMSO) and ensure complete dissolution before adding to the assay.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent volumes are dispensed.
Lower than expected antioxidant activityIncorrect wavelength measurement.Ensure the spectrophotometer is set to the correct wavelength for DPPH absorbance measurement (typically around 517 nm).[6]
Reaction time is too short.While the initial reaction is fast, ensure a consistent and adequate incubation time (e.g., 30 minutes) in the dark for the reaction to stabilize.[6]
Difficulty in reproducing IC50 valuesInconsistent DPPH concentration.The absorbance of the DPPH working solution should be standardized for each assay.[3]
Miscalculation of molar ratios.Express results as a molar ratio of the antioxidant to the DPPH radical for more accurate comparisons.[3]
Poor Signal-to-Noise Ratio in Cellular Uptake Assays
Symptom Possible Cause Recommended Solution
High background fluorescenceAutofluorescence of cells or tissue.Image an unstained control to determine the level of autofluorescence. Consider using a fluorescent probe with excitation and emission wavelengths that avoid the autofluorescence range (e.g., red or far-red).[1]
Non-specific binding of the fluorescently-labeled compound.Optimize the concentration of the fluorescent probe. Include appropriate controls, such as a non-labeled competitor, to assess specificity.
Insufficient washing.Increase the number and duration of washing steps after incubation with the fluorescent probe to remove unbound molecules.
Low fluorescence signalLow cellular uptake of the compound.Increase the concentration of the compound or the incubation time. Ensure optimal cell health and confluency.
Fluorescence quenching.Be aware that the diselenolane moiety can quench the fluorescence of some dyes. This can be tested by measuring the fluorescence of the labeled compound in the presence and absence of a reducing agent like TCEP.
Photobleaching.Use an anti-fade mounting medium. Minimize the exposure of the sample to the excitation light.[1]

Experimental Protocols

DPPH Radical Scavenging Assay for Lipophilic Compounds

This protocol is adapted for compounds like this compound that may have limited aqueous solubility.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be freshly prepared and kept in the dark.[7]

  • Sample Preparation: Dissolve this compound and the positive control in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the sample, positive control, or solvent (as a blank) to the wells.

    • Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • Abscontrol is the absorbance of the DPPH solution with the solvent.

    • Abssample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Cellular Uptake Assay Using a Fluorescently-Labeled Analog

This protocol outlines a general procedure for assessing the cellular uptake of a fluorescently-labeled version of this compound.

Materials:

  • Fluorescently-labeled this compound

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate for microscopy or larger flasks for flow cytometry) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Sample Preparation: Prepare a stock solution of the fluorescently-labeled compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in serum-free medium.

  • Incubation:

    • Wash the cells twice with warm PBS.

    • Replace the medium with the prepared serum-free medium containing the fluorescently-labeled compound.

    • Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the incubation medium.

    • Wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 or DAPI according to the manufacturer's instructions.

  • Imaging/Analysis:

    • Microscopy: Add fresh PBS or imaging buffer to the wells and visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent probe and nuclear stain.

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Controls: Include appropriate controls, such as untreated cells (to measure background fluorescence) and cells treated with a known inhibitor of uptake if available.

Data Presentation

Table 1: Comparison of Antioxidant Activity of Selenium Compounds (DPPH Assay)

CompoundIC50 (µM)Relative Activity (vs. Trolox)Reference
Selenomethionine (SeMet)~150Moderate[8]
Methylselenocysteine (MeSeCys)~120Moderate[8]
Sodium Selenite (Se(IV))> 500Low[8]
This compound Data not available in this specific format-
Trolox (Standard)~501.0[8]

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data for this compound is not available in a directly comparable format in the provided search results.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activation

This compound, similar to its sulfur analog lipoic acid, is hypothesized to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Diselenolane 1,2-diselenolane- 3-pentanoic acid Diselenolane->Keap1 Reacts with Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination Basal State Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: Nrf2 pathway activation by this compound.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates a typical workflow for quantifying the cellular uptake of a fluorescently labeled compound.

Cellular_Uptake_Workflow Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Prepare_Compound 2. Prepare Fluorescently-Labeled This compound Cell_Culture->Prepare_Compound Incubation 3. Incubate Cells with Compound Prepare_Compound->Incubation Washing 4. Wash Cells to Remove Unbound Compound Incubation->Washing Analysis 5. Analyze Cellular Fluorescence Washing->Analysis Microscopy Fluorescence Microscopy (Qualitative/Localization) Analysis->Microscopy Flow_Cytometry Flow Cytometry (Quantitative) Analysis->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: Workflow for cellular uptake analysis.

Logical Relationship for Troubleshooting DPPH Assay

This diagram outlines the logical steps to take when troubleshooting inconsistent DPPH assay results.

DPPH_Troubleshooting_Logic Inconsistent_Results Inconsistent DPPH Assay Results? Check_Reagents Check Reagent Stability (Fresh DPPH solution?) Inconsistent_Results->Check_Reagents Yes Check_Reagents->Inconsistent_Results Re-prepare Reagents Check_Solubility Verify Compound Solubility Check_Reagents->Check_Solubility Reagents OK Check_Solubility->Inconsistent_Results Change Solvent Review_Protocol Review Protocol (Wavelength, Incubation Time) Check_Solubility->Review_Protocol Solubility OK Review_Protocol->Inconsistent_Results Adjust Protocol Recalculate Recalculate Concentrations and Stoichiometry Review_Protocol->Recalculate Protocol OK Consistent_Results Consistent Results Recalculate->Consistent_Results Calculations Corrected

Caption: DPPH assay troubleshooting logic.

References

Technical Support Center: Accurate Quantification of 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of 1,2-diselenolane-3-pentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for the quantification of this compound, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

      • Solution: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups. For acidic compounds like this compound, operating at a pH below its pKa (which is expected to be similar to that of lipoic acid, around 4.7-5.1) will ensure it is in its unionized form, which can also improve peak shape.[1]

    • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.

      • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column itself.

    • Extra-Column Effects: Tubing with a large internal diameter or excessive length between the column and the detector can contribute to band broadening and peak tailing.

      • Solution: Use tubing with a smaller internal diameter and minimize its length.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

Issue 2: Low Sensitivity or No Signal in LC-MS/MS Analysis

  • Question: I am not getting a good signal for this compound in my LC-MS/MS analysis. What are the potential reasons and solutions?

  • Answer: Low sensitivity in LC-MS/MS can be due to issues with ionization, mass spectrometric parameters, or sample preparation.

    • Ionization Efficiency: this compound may not ionize efficiently under the selected conditions.

      • Solution: Optimize the electrospray ionization (ESI) source parameters. Given its acidic nature, negative ion mode is generally preferred. Experiment with different mobile phase additives (e.g., formic acid, acetic acid, or ammonium formate) to enhance ionization.

    • Mass Spectrometer Settings: The precursor and product ion selection and collision energy may not be optimal.

      • Solution: Perform a compound optimization by infusing a standard solution of this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.

    • Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

      • Solution: Improve the sample preparation procedure to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure chromatographic separation of the analyte from the bulk of the matrix components.

    • Analyte Stability: The compound may be degrading in the sample or during the analysis.

      • Solution: Investigate the stability of this compound under different storage and analytical conditions. The diselenide bond can be susceptible to reduction or oxidation.

Issue 3: Irreproducible Retention Times

  • Question: The retention time for my analyte is shifting between injections. How can I improve the reproducibility?

  • Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times.

      • Solution: Ensure the column is adequately equilibrated between injections, especially when using gradient elution.

    • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition over time (e.g., evaporation of volatile components) can affect retention.

      • Solution: Prepare the mobile phase fresh daily and keep the solvent bottles capped. For gradient elution, ensure the pump's mixing performance is optimal.

    • Temperature Fluctuations: Changes in column temperature can significantly impact retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Flow Rate Instability: A fluctuating flow rate from the pump will lead to inconsistent retention times.

      • Solution: Check the pump for leaks and ensure it is properly primed.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the quantification of this compound?

A1: LC-MS/MS is generally the preferred method for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity. HPLC with UV or electrochemical detection can also be used, particularly for simpler sample matrices like pharmaceutical formulations. Gas chromatography (GC) with an atomic emission detector is another potential technique for the analysis of organoselenium compounds.

Q2: How should I prepare my samples for analysis?

A2: The sample preparation method will depend on the matrix.

  • For biological fluids (plasma, urine): Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to remove proteins and other interfering substances.

  • For pharmaceutical formulations: A simple "dilute and shoot" approach after dissolving the sample in a suitable solvent may be sufficient. It is crucial to evaluate the extraction recovery and matrix effects during method development and validation.

Q3: What are the key validation parameters to consider for a quantitative method for this compound?

A3: A quantitative analytical method should be validated for the following parameters:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Q4: Are there any special handling precautions for this compound?

A4: Organoselenium compounds should be handled with care. While this compound is used in biological studies, it's good practice to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Information on the specific toxicity of this compound should be consulted from its safety data sheet (SDS).

Quantitative Data Summary

Analytical MethodMatrixLinearity RangeLODLOQRecoveryReference
HPLC-PADPharmaceutical Supplements--0.21 mg/L97.8 - 104.1%[2]
HPLC-ELSDPharmaceutical Formulations100-750 ppm-->97%[1]
LC-MS/MSDietary Supplements0.5-100 ng/mL5 ng/mL10 ng/mL-[3]

Experimental Protocols

The following are example experimental protocols adapted from methods for alpha-lipoic acid that can be used as a starting point for the quantification of this compound. Note: These methods must be optimized and validated for the specific analyte and matrix.

Protocol 1: HPLC-UV Method (for simpler matrices)

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5-4.0). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210-220 nm, as the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Protocol 2: LC-MS/MS Method (for complex matrices)

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be: 0-1 min 10% B, 1-5 min 10-90% B, 5-7 min 90% B, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Negative ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by direct infusion.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Sample Weighing/Aliquoting s2 Dissolution in Mobile Phase s1->s2 s3 Filtration (0.45 µm) s2->s3 a1 Injection into HPLC s3->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 UV Detection (~210 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification using Calibration Curve d2->d3

Figure 1: General workflow for the quantification of this compound using HPLC-UV.

experimental_workflow_lcms cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma/Urine Sample Collection p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 l1 Injection into LC-MS/MS p6->l1 l2 Gradient Elution on C18 Column l1->l2 l3 Negative ESI-MS/MS Detection (MRM) l2->l3 da1 Data Acquisition l3->da1 da2 Peak Integration and Ratio Calculation da1->da2 da3 Quantification da2->da3

Figure 2: Detailed workflow for the quantification of this compound in biological samples using LC-MS/MS.

References

overcoming limitations of 1,2-diselenolane-3-pentanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the limitations of 1,2-diselenolane-3-pentanoic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

A1: this compound is an organoselenium compound and a diselenide analog of lipoic acid. In cell culture, it is primarily used as a potent antioxidant that specifically targets lipid peroxidation within cellular membranes due to its lipophilic nature.[1][2] It is also investigated for its efficient cellular uptake mechanism, making it a candidate for drug delivery applications.[3][4][5]

Q2: How does the antioxidant activity of this compound differ from that of alpha-lipoic acid?

A2: this compound is particularly effective at inhibiting the formation of lipid peroxidation products in a lipophilic environment, such as within cell membranes.[1][2] In contrast, alpha-lipoic acid is more effective at protecting against protein oxidative modification in hydrophilic environments.[1][2] These differences are attributed, in part, to their differing partition coefficients.[1][2]

Q3: Is this compound toxic to cells?

A3: While generally considered to have low toxicity at effective concentrations, like many organoselenium compounds, it can exhibit a narrow therapeutic window.[3][5] Cytotoxicity is dose-dependent and can vary between cell lines. High concentrations of organoselenium compounds can induce cytotoxicity and genotoxicity, potentially through the generation of reactive oxygen species and thiol oxidation.[6] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: For stock solutions, dissolve this compound in an organic solvent such as DMSO. Further dilutions into aqueous cell culture media should be done immediately before use. The stability of organoselenium compounds in aqueous solutions can be influenced by pH and the sample matrix.[7] It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Cytotoxicity - Concentration is too high for the specific cell line.- Solvent (e.g., DMSO) concentration is toxic.- Compound has degraded, forming toxic byproducts.- Perform a dose-response curve to determine the IC50 value using an MTT or similar viability assay.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).- Prepare fresh dilutions from a new stock solution.
Inconsistent or No Observable Effect - Ineffective concentration.- Improper storage and handling leading to compound degradation.- The experimental endpoint is not appropriate for the compound's mechanism (e.g., measuring hydrophilic antioxidant effects).[1][2]- Insufficient incubation time.- Titrate the concentration to find the optimal effective dose.- Aliquot stock solutions and store them properly to avoid degradation.- Use an assay that measures lipid peroxidation (e.g., TBARS assay) rather than general ROS in the cytosol.- Optimize the incubation time for your specific assay and cell type.
Precipitation in Cell Culture Medium - Poor solubility at the desired concentration.- Interaction with media components.- Prepare a higher concentration stock in DMSO and use a smaller volume for dilution into the media.- Ensure the final DMSO concentration is non-toxic.- If precipitation persists, consider using a serum-free medium for the treatment period, as serum proteins can sometimes interact with small molecules.
Interference with Fluorescence-Based Assays - The compound itself may be fluorescent at the excitation/emission wavelengths of the assay dye.- The compound may quench the fluorescence signal.- Run a control with the compound alone (no cells or assay dye) to check for background fluorescence.- If interference is observed, consider using an alternative assay with a different detection method (e.g., a colorimetric assay instead of a fluorescent one) or a dye with a different spectral profile.[8][9][10]

Quantitative Data Summary

Table 1: Cytotoxicity of Organoselenium Compounds in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Organoselenium Compound 3pPC-3 (Prostate Cancer)Not Specified1.85[11]
Organoselenium Compound 5Various Cancer Cell LinesMTT Assay< 10[12]
Dicarboximide DerivativesK562 (Leukemia)Not SpecifiedVaries[13]
Oleoyl Hybrids of Natural AntioxidantsHCT116 (Colon Cancer)Crystal Violet Assay0.34 - 22.4[14]
Note: Specific IC50 values for this compound are not readily available in the literature. The data presented is for other organoselenium compounds and should be used as a general guideline. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Table 2: Recommended Starting Concentrations for In Vitro Studies

ParameterConcentration RangeNotesReference
Antioxidant Effect< 5 µMBeneficial effects of organoselenium compounds are often observed at lower concentrations.[6]
Cytotoxicity/Genotoxicity> 5 µMHigher concentrations may induce toxicity.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[6][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: TBARS Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

  • Sample Preparation: After treatment, harvest cells and prepare a cell lysate.

  • Precipitation: Add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to 100 µL of cell lysate to precipitate proteins.[1]

  • Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.[1]

  • Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[1]

  • Boiling: Incubate in a boiling water bath for 10 minutes.[1]

  • Absorbance Measurement: Cool the samples and measure the absorbance at 532 nm.[1] Quantify MDA levels using a standard curve prepared with an MDA standard.

Protocol 3: DCFDA Assay for Cellular Reactive Oxygen Species (ROS)

This assay measures overall intracellular ROS levels.

  • Cell Seeding: Seed cells in a dark, clear-bottomed 96-well plate.

  • DCFDA Loading: Remove the media and wash the cells with 1X PBS. Add 100 µL/well of 20 µM H₂DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.[11][16]

  • Washing: Remove the H₂DCFDA solution and wash the cells with 1X PBS.

  • Treatment: Add your test compound (this compound) and a positive control (e.g., H₂O₂) to the cells in a suitable buffer or phenol red-free medium.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane Diselenolane Diselenolane Membrane_Protein Membrane Protein (with thiols) Diselenolane->Membrane_Protein Initial Interaction Thiol_Exchange Thiol-Diselenide Exchange Internalization Internalization into Cytosol Thiol_Exchange->Internalization Facilitates Membrane_Protein->Thiol_Exchange Initiates

Caption: Proposed cellular uptake mechanism of this compound.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (Dose-response) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for Desired Period Treat_Compound->Incubate_Treatment Perform_Assay Perform Viability/Activity Assay (e.g., MTT, TBARS, DCFDA) Incubate_Treatment->Perform_Assay Measure_Signal Measure Absorbance/ Fluorescence Perform_Assay->Measure_Signal Analyze_Data Analyze Data and Determine IC50/EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for evaluating the compound's effects.

G cluster_pathway Antioxidant Signaling Oxidative_Stress Oxidative Stress (e.g., ROS, Lipid Peroxides) Selenoproteins Incorporation into Selenoproteins (e.g., GPx, TrxR) Oxidative_Stress->Selenoproteins Induces Diselenolane This compound Diselenolane->Selenoproteins Provides Selenium for Redox_Regulation Enhanced Redox Regulation Selenoproteins->Redox_Regulation Detoxification Detoxification of Peroxides Redox_Regulation->Detoxification Cellular_Protection Cellular Protection Detoxification->Cellular_Protection

Caption: Plausible antioxidant signaling pathway for selenium compounds.

References

Validation & Comparative

A Comparative Guide to 1,2-Diselenolane-3-Pentanoic Acid and Other Organoselenium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 1,2-diselenolane-3-pentanoic acid with other notable organoselenium compounds, including ebselen, selenomethionine, and methylselenocysteine. The focus is on their performance in terms of antioxidant activity and enzyme inhibition, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Organoselenium Compounds

Organoselenium compounds have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Many of these compounds exhibit potent antioxidant properties, often by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in protecting cells from oxidative damage.[2][3][4] This guide specifically delves into the characteristics of this compound, a cyclic diselenide, and compares it with other well-studied organoselenium compounds.

Data Presentation: A Comparative Overview

Direct comparative studies of this compound against other organoselenium compounds under identical experimental conditions are limited. The following tables summarize available quantitative data, with the caveat that the values are sourced from different studies and may not be directly comparable.

Table 1: Comparison of Antioxidant Activities (DPPH Radical Scavenging)

CompoundIC50 (µM)SourceNotes
This compound Data not available--
Ebselen ~130 µM[5]Concentration required to double the lag time in microsomal lipid peroxidation.
Selenomethionine (SeMet) EC50 > 100 µg/mL[6]EC50 value for DPPH radical scavenging ability.
Methylselenocysteine (MeSeCys) Highest scavenging ability among tested selenium compounds[7]Direct IC50 value not provided, but showed the highest reducing power.

Note: The lack of a standardized IC50 value for this compound in the DPPH assay highlights a gap in the current research literature. The available data for other compounds are provided for general reference.

Table 2: Comparison of Glutathione Peroxidase (GPx)-like Activity

CompoundActivitySourceNotes
This compound Inferred GPx-like activity[8][9]As a diselenide, it is expected to exhibit GPx-like activity by catalyzing the reduction of hydroperoxides.
Ebselen Potent GPx mimic[4][10]Catalyzes the reduction of a wide range of hydroperoxides.
Selenomethionine (SeMet) Indirectly supports GPx activity-Can be converted to other selenium forms that are incorporated into selenoproteins like GPx.
Methylselenocysteine (MeSeCys) Precursor to active selenium species-Can be metabolized to methylselenol, a precursor for selenoprotein synthesis.

Key Performance Comparison

This compound:

A notable study compared this compound with its sulfur analog, α-lipoic acid.[8][9] The results indicated that the diselenolane compound is a potent inhibitor of copper-induced lipid peroxidation in low-density lipoprotein (LDL), suggesting it is particularly effective in a lipophilic environment.[8][9] In contrast, α-lipoic acid was more effective at inhibiting protein oxidation in a hydrophilic environment.[8][9] This suggests that this compound's antioxidant activity is targeted towards protecting lipid membranes from oxidative damage. Furthermore, studies on 1,2-diselenolanes have shown they can efficiently deliver molecules to the cytosol of cells.[11][12]

Ebselen:

Ebselen is a well-characterized organoselenium compound with potent glutathione peroxidase-like activity.[4] It can detoxify a broad range of hydroperoxides, thereby protecting cells from oxidative damage.[4] Unlike this compound, the selenium atom in ebselen is not readily bioavailable, which contributes to its low toxicity.[4] Ebselen has been shown to inhibit various enzymes involved in inflammation and has been investigated in clinical trials for several conditions.

Selenomethionine and Methylselenocysteine:

These are naturally occurring organoselenium compounds found in the diet. They serve as important precursors for the synthesis of selenoproteins, including glutathione peroxidase. Their antioxidant activity is therefore primarily indirect, contributing to the overall antioxidant capacity of the cell by supporting the function of these vital enzymes.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of antioxidant compounds.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., ascorbic acid, Trolox)

    • Methanol or ethanol as solvent

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.

2. Glutathione Peroxidase (GPx) Activity Assay

This assay measures the ability of a compound to mimic the catalytic activity of the enzyme glutathione peroxidase.

  • Principle: The GPx-like activity is determined by measuring the rate of NADPH oxidation at 340 nm in a coupled reaction system. The test compound catalyzes the reduction of a peroxide (e.g., hydrogen peroxide or cumene hydroperoxide) by glutathione (GSH), forming oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP+.

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Reduced glutathione (GSH)

    • Glutathione reductase (GR)

    • NADPH

    • Peroxide substrate (e.g., H₂O₂ or cumene hydroperoxide)

    • Test compound solutions

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH in a cuvette.

    • Add the test compound solution to the reaction mixture.

    • Initiate the reaction by adding the peroxide substrate.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH consumption is proportional to the GPx-like activity of the test compound.

    • The activity is typically expressed as units/mg of compound, where one unit is defined as the amount of compound that catalyzes the oxidation of 1 µmol of NADPH per minute.

Signaling Pathways and Experimental Workflows

General Antioxidant Mechanism of Diselenides

The primary antioxidant mechanism of diselenides like this compound is believed to be through their glutathione peroxidase-like activity. This involves a catalytic cycle where the diselenide is reduced by thiols (like glutathione) to form a selenol, which then reduces reactive oxygen species.

G Diselenide (R-Se-Se-R) Diselenide (R-Se-Se-R) Selenol (R-SeH) Selenol (R-SeH) Diselenide (R-Se-Se-R)->Selenol (R-SeH) 2 GSH -> GSSG Selenenic Acid (R-SeOH) Selenenic Acid (R-SeOH) Selenol (R-SeH)->Selenenic Acid (R-SeOH) ROS -> H2O Selenenic Acid (R-SeOH)->Diselenide (R-Se-Se-R) GSH -> GSSG + H2O Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) 2 GSH 2 GSH GSSG GSSG H2O H2O

Caption: Catalytic cycle of diselenide-mediated ROS detoxification.

Workflow for Evaluating Antioxidant Activity

The general workflow for assessing the antioxidant potential of a compound involves a series of in vitro and cellular assays.

G cluster_0 In Vitro Assays cluster_1 Cellular Assays DPPH Assay DPPH Assay Data Analysis & Comparison Data Analysis & Comparison DPPH Assay->Data Analysis & Comparison ABTS Assay ABTS Assay ABTS Assay->Data Analysis & Comparison FRAP Assay FRAP Assay FRAP Assay->Data Analysis & Comparison GPx-like Activity Assay GPx-like Activity Assay Cellular Antioxidant Activity (CAA) Cellular Antioxidant Activity (CAA) GPx-like Activity Assay->Cellular Antioxidant Activity (CAA) Lipid Peroxidation Assay Lipid Peroxidation Assay Cellular Antioxidant Activity (CAA)->Lipid Peroxidation Assay Measurement of Intracellular ROS Measurement of Intracellular ROS Cellular Antioxidant Activity (CAA)->Measurement of Intracellular ROS Cellular Antioxidant Activity (CAA)->Data Analysis & Comparison Lipid Peroxidation Assay->Data Analysis & Comparison Measurement of Intracellular ROS->Data Analysis & Comparison Compound Synthesis Compound Synthesis Compound Synthesis->DPPH Assay Compound Synthesis->ABTS Assay Compound Synthesis->FRAP Assay Compound Synthesis->GPx-like Activity Assay

Caption: Experimental workflow for antioxidant evaluation.

Conclusion

This compound is a promising organoselenium compound with demonstrated antioxidant activity, particularly in inhibiting lipid peroxidation. Its cyclic diselenide structure suggests a glutathione peroxidase-like mechanism of action. However, a comprehensive understanding of its performance relative to other well-known organoselenium compounds like ebselen, selenomethionine, and methylselenocysteine is hampered by the lack of direct comparative studies. Future research should focus on conducting head-to-head comparisons using standardized antioxidant assays and elucidating the specific signaling pathways modulated by this compound to fully assess its therapeutic potential.

References

In Vivo Antioxidant Activity: A Comparative Analysis of 1,2-Diselenolane-3-Pentanoic Acid and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant activity of 1,2-diselenolane-3-pentanoic acid and other well-established antioxidant compounds, namely N-acetylcysteine (NAC) and other organoselenium compounds. The information presented is intended to assist researchers in evaluating potential therapeutic candidates for conditions associated with oxidative stress. While in vivo data for this compound is limited, this guide draws upon findings from closely related organoselenium compounds to provide a comprehensive overview.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. This has driven the investigation of various antioxidant compounds. This guide focuses on a comparative assessment of this compound, a synthetic organoselenium compound, against the widely used antioxidant N-acetylcysteine and other selenium-containing molecules. The comparison is based on available in vivo experimental data, examining their mechanisms of action and effects on key biomarkers of oxidative stress.

Comparative Data on In Vivo Antioxidant Performance

The following tables summarize quantitative data from in vivo studies on N-acetylcysteine and various selenium compounds. Due to the scarcity of specific in vivo data for this compound, data from other organoselenium compounds are presented as a proxy to infer potential efficacy.

Table 1: Effects of N-Acetylcysteine and Selenium Compounds on Oxidative Stress Biomarkers in Animal Models

Compound/TreatmentAnimal ModelOxidative StressorBiomarkerResultReference
N-Acetylcysteine Wistar RatsNω-Nitro-L-arginine methyl ester hydrochloride (L-NAME)Malondialdehyde (MDA)Significant reduction (0.16 ± 0.01 nmol/mL) compared to disease control (0.24 ± 0.02 nmol/mL)[1][1]
Interleukin-6 (IL-6)Significant reduction (18.24 ± 0.42 pg/mL) compared to disease control (50.63 ± 3.35 pg/mL)[1][1]
Selenium Wistar RatsNω-Nitro-L-arginine methyl ester hydrochloride (L-NAME)Malondialdehyde (MDA)Non-significant reduction (0.21 ± 0.02 nmol/mL) compared to disease control (0.24 ± 0.02 nmol/mL)[1][1]
Interleukin-6 (IL-6)Significant reduction (23.4 ± 1.06 pg/mL) compared to disease control (50.63 ± 3.35 pg/mL)[1][1]
Selenium-Enriched Yeast (High Dose) Healthy MenNone (supplementation)Urine 8-hydroxy-2'-deoxyguanosine (8-OHdG)34% decrease from baseline[2][2]
Urine 8-iso-prostaglandin-F2α (8-iso-PGF2α)28% decrease from baseline[2][2]
Selenomethionine Healthy MenNone (supplementation)Urine 8-hydroxy-2'-deoxyguanosine (8-OHdG)No significant change[2][2]
Urine 8-iso-prostaglandin-F2α (8-iso-PGF2α)No significant change[2][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating oxidative stress in vivo.

Induction of Oxidative Stress in a Rat Model

A common method to induce systemic oxidative stress is through the administration of agents that either generate reactive oxygen species or inhibit endogenous antioxidant enzymes.

  • L-NAME Induced Preeclampsia Model:

    • Animal Model: Pregnant Wistar rats.

    • Induction Agent: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), an inhibitor of nitric oxide synthase, leading to hypertension and oxidative stress.

    • Administration: L-NAME is typically administered in drinking water or via daily gavage.

    • Antioxidant Treatment: The test compounds (e.g., N-acetylcysteine, Selenium) are co-administered orally for a specified duration.

    • Biomarker Analysis: At the end of the study period, blood and tissue samples are collected to measure markers of oxidative stress such as malondialdehyde (MDA) and inflammatory cytokines like IL-6.[1]

Assessment of In Vivo Antioxidant Activity

The efficacy of an antioxidant is determined by its ability to mitigate the effects of oxidative stress, which can be quantified by measuring various biomarkers.

  • Measurement of Lipid Peroxidation (Malondialdehyde - MDA):

    • Principle: MDA is a major product of lipid peroxidation and its levels are indicative of oxidative damage to cell membranes.

    • Procedure:

      • Tissue or plasma samples are homogenized in a suitable buffer.

      • Thiobarbituric acid (TBA) is added to the homogenate.

      • The mixture is heated to form a colored MDA-TBA adduct.

      • The absorbance of the adduct is measured spectrophotometrically, typically around 532 nm.

      • MDA concentration is calculated using a standard curve.

  • Measurement of DNA Oxidation (8-hydroxy-2'-deoxyguanosine - 8-OHdG):

    • Principle: 8-OHdG is a product of oxidative DNA damage and a widely used biomarker of systemic oxidative stress.

    • Procedure:

      • Urine or tissue DNA samples are collected.

      • 8-OHdG levels are quantified using competitive enzyme-linked immunosorbent assay (ELISA) kits or by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for higher sensitivity and specificity.[2]

  • Measurement of Antioxidant Enzyme Activity:

    • Principle: The activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured to assess the antioxidant status.

    • Procedure:

      • Tissue homogenates are prepared.

      • Enzyme-specific assays are performed using spectrophotometric methods that measure the rate of substrate consumption or product formation.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_induction Oxidative Stress Induction cluster_treatment Antioxidant Treatment cluster_assessment Biomarker Assessment animal_model Animal Model (e.g., Wistar Rats) stressor Administer Oxidative Stressor (e.g., L-NAME) animal_model->stressor treatment_group Administer Test Compound (e.g., this compound) stressor->treatment_group control_group Administer Vehicle (Control) stressor->control_group sample_collection Collect Blood and Tissue Samples treatment_group->sample_collection control_group->sample_collection biomarker_analysis Measure Oxidative Stress Biomarkers (MDA, 8-OHdG, etc.) sample_collection->biomarker_analysis enzyme_assays Measure Antioxidant Enzyme Activity (SOD, CAT, GPx) sample_collection->enzyme_assays data_analysis Data Analysis & Interpretation biomarker_analysis->data_analysis Compare Treatment vs. Control enzyme_assays->data_analysis

Caption: General experimental workflow for in vivo antioxidant activity assessment.

antioxidant_pathways cluster_nac N-Acetylcysteine (NAC) Pathway cluster_selenium Organoselenium Compound Pathway cluster_ros Cellular Response to Oxidative Stress NAC N-Acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Direct Scavenging OrganoSe This compound / Other Organoselenium Compounds Selenoproteins Selenoproteins (e.g., GPx, TrxR) OrganoSe->Selenoproteins Incorporation Selenoproteins->ROS Enzymatic Neutralization OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage

Caption: Simplified signaling pathways of NAC and organoselenium compounds in mitigating oxidative stress.

Conclusion

This comparative guide highlights the in vivo antioxidant potential of this compound, primarily through inference from related organoselenium compounds, and contrasts it with the established antioxidant, N-acetylcysteine. The available data suggests that both selenium compounds and NAC can effectively mitigate in vivo markers of oxidative stress, although their mechanisms and specific efficacies may differ. Selenium-enriched yeast, for instance, appears more effective than selenomethionine in reducing certain oxidative stress biomarkers in humans.[2] N-acetylcysteine demonstrates robust antioxidant and anti-inflammatory effects in animal models of induced oxidative stress.[1]

For researchers and drug development professionals, these findings underscore the importance of selecting appropriate in vivo models and biomarkers to validate the antioxidant activity of novel compounds. Further direct in vivo studies on this compound are warranted to definitively establish its therapeutic potential in comparison to existing antioxidants. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for designing and interpreting such future investigations.

References

A Comparative Analysis of 1,2-Diselenolane-3-Pentanoic Acid and Ebselen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two organoselenium compounds, 1,2-diselenolane-3-pentanoic acid and ebselen. While both compounds are recognized for their antioxidant properties, the extent of their characterization and mechanisms of action differ significantly.

Ebselen, a well-studied synthetic organoselenium compound, has demonstrated notable glutathione peroxidase (GPx)-like activity and interacts with the thioredoxin system. It has undergone numerous clinical trials for a variety of conditions. In contrast, this compound, a cyclic diselenide analog of lipoic acid, is a less-characterized molecule with limited available data on its enzymatic mimicry. This guide synthesizes the current experimental evidence for both compounds to facilitate an objective comparison.

Biochemical and Antioxidant Properties: A Head-to-Head Comparison

A side-by-side look at the known biochemical activities of this compound and ebselen reveals a significant disparity in the depth of available research. Ebselen has been extensively studied for its ability to mimic the antioxidant enzyme glutathione peroxidase and as a substrate for thioredoxin reductase. Quantitative kinetic data for these interactions are available, providing a solid foundation for understanding its mechanism of action.

PropertyThis compoundEbselen
Glutathione Peroxidase (GPx) Mimicry Activity suggested by inhibition of lipid peroxidation, but quantitative kinetic data (Vmax, Km) are not available.Well-established GPx mimic. Catalyzes the reduction of hydroperoxides by thiols.[1] The kinetics appear to follow a ping-pong mechanism, similar to the native enzyme.
Thioredoxin Reductase (TrxR) Interaction No direct experimental data available on its interaction with TrxR.Acts as an excellent substrate for mammalian TrxR.[2][3][4]
TrxR Substrate Kinetics Not determined.Apparent KM: 2.5 µM; kcat: 588 min-1.[2][3][4]
Antioxidant Activity in Cellular Models Shown to inhibit copper-induced lipid peroxidation in human LDL.[5] It acts in a lipophilic environment.[5]Demonstrates antioxidant effects in various cellular and in vivo models.[1]
Other Notable Activities Efficiently mediates cellular uptake, delivering molecules to the cytosol.[6]Exhibits anti-inflammatory, anti-atherosclerotic, and cytoprotective properties.

Signaling Pathways and Mechanistic Overview

The antioxidant activities of both this compound and ebselen are rooted in their ability to participate in redox reactions, particularly by mimicking the function of the selenoenzyme glutathione peroxidase. Ebselen's mechanism also involves the thioredoxin system.

Glutathione Peroxidase Catalytic Cycle

The primary mechanism by which GPx mimics like ebselen and potentially this compound exert their antioxidant effects is through the catalytic reduction of harmful hydroperoxides, using glutathione (GSH) as a reducing substrate.

GPx_Cycle cluster_cycle GPx Mimic Catalytic Cycle E_SeH R-SeH (Active Selenol) E_SeOH R-SeOH (Selenenic Acid) E_SeH->E_SeOH ROOH -> ROH E_SeSG R-Se-SG (Selenenyl Sulfide) E_SeOH->E_SeSG GSH -> H2O E_SeSG->E_SeH GSH -> GSSG Ebselen_TrxR cluster_trx_system Thioredoxin Reductase System NADPH NADPH TrxR_ox TrxR (oxidized) NADPH->TrxR_ox NADP+ TrxR_red TrxR (reduced) Ebselen Ebselen TrxR_red->Ebselen TrxR (oxidized) Ebselen_SeH Ebselen-SeH (Selenol)

References

Unveiling the Molecular Targets of 1,2-Diselenolane-3-Pentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diselenolane-3-pentanoic acid, a selenium-containing analog of α-lipoic acid, has garnered interest for its distinct antioxidant properties. While its ability to inhibit lipid peroxidation is established, its direct protein targets remain largely unconfirmed in the scientific literature.[1][2][3] This guide provides a comparative analysis of this compound and its well-studied counterpart, α-lipoic acid, presenting the known protein targets of the latter as potential avenues for investigation. Furthermore, we detail robust experimental protocols that can be employed to definitively identify the protein interactome of this intriguing seleno-compound.

Comparative Analysis: this compound vs. α-Lipoic Acid

The primary difference observed between the two compounds lies in their antioxidant activity. This compound is effective at inhibiting copper-mediated lipid peroxidation, a process occurring in a lipophilic environment.[2][3] In contrast, α-lipoic acid demonstrates significant protection against protein oxidative modification induced by copper ions or hydroxyl radicals, suggesting its action in a more hydrophilic environment.[2][3] This divergence in activity is likely attributable to their differing partition coefficients.[1][2][3]

While direct protein targets of this compound are yet to be identified, the known targets of α-lipoic acid provide a valuable starting point for future research.

Potential Protein Targets of this compound (Inferred from α-Lipoic Acid)

The following table summarizes the experimentally validated and computationally predicted protein targets of α-lipoic acid. These proteins represent plausible, yet unconfirmed, targets for this compound.

Target ProteinFunctionPotential Relevance
AMP-activated protein kinase (AMPK) Master regulator of cellular energy homeostasis.May be involved in metabolic regulation.[4]
Nuclear factor-kappa B (NF-κB) Transcription factor that plays a key role in inflammation.Could contribute to anti-inflammatory effects.[5][6]
Insulin receptor signaling pathway components Involved in glucose uptake and metabolism.Potential role in diabetes and metabolic syndrome.[5][7]
Leukotriene A4 hydrolase Enzyme involved in the inflammatory response.A predicted target that could mediate anti-inflammatory actions.[7][8]
Voltage-gated potassium channels Crucial for neuronal excitability and signaling.Potential neurological effects.[7][8]
ELK1 Transcription factor involved in cell differentiation.May play a role in hematopoiesis.[9]

Experimental Protocols for Target Identification

To definitively identify the protein targets of this compound, several robust experimental approaches can be employed. These methods are designed to isolate and identify proteins that directly bind to the small molecule of interest.

Affinity Chromatography

This is a classic and widely used method for target identification.[10] It involves immobilizing the small molecule (this compound) onto a solid support (e.g., agarose beads). A cell lysate is then passed over this support, and proteins that bind to the immobilized molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Detailed Protocol:

  • Immobilization of this compound: Covalently couple this compound to a pre-activated chromatography resin (e.g., NHS-activated agarose) through its carboxylic acid group.

  • Preparation of Cell Lysate: Culture cells of interest and lyse them in a non-denaturing buffer to preserve protein structure and interactions.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled resin.

  • Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using mass spectrometry (LC-MS/MS).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomic technique that can significantly reduce the number of false-positive hits often associated with affinity chromatography.[1][11][12] Cells are metabolically labeled with "heavy" or "light" amino acids. The "heavy" labeled lysate is incubated with the immobilized this compound, while the "light" labeled lysate is incubated with a control resin. The eluates are then mixed and analyzed by mass spectrometry. True binders will show a high heavy/light ratio.

Detailed Protocol:

  • Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in media containing normal ("light") amino acids (e.g., ¹²C₆-Arginine), and the other in media containing stable isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-Arginine).

  • Preparation of Lysates: Prepare separate cell lysates from the "heavy" and "light" labeled cell populations.

  • Affinity Purification: Perform two parallel affinity purification experiments. Incubate the "heavy" lysate with the this compound-coupled resin and the "light" lysate with a control resin (without the compound).

  • Elution and Mixing: Elute the bound proteins from both resins and combine the eluates in a 1:1 ratio.

  • Protein Identification and Quantification: Analyze the mixed sample by LC-MS/MS. Specific binding partners will be identified by a significantly higher abundance of the "heavy" labeled peptides compared to the "light" labeled peptides.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[13][14][15][16] This method does not require modification of the small molecule, which is a significant advantage.

Detailed Protocol:

  • Preparation of Cell Lysate: Prepare a native cell lysate.

  • Compound Incubation: Treat aliquots of the lysate with either this compound or a vehicle control (e.g., DMSO).

  • Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates and incubate for a short period to allow for partial protein digestion.

  • Quenching Proteolysis: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis by SDS-PAGE: Separate the protein fragments by SDS-PAGE. Proteins that are stabilized by binding to this compound will be more resistant to proteolysis and will appear as more intense bands compared to the control lane.

  • Protein Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To aid in conceptualizing the potential biological roles of this compound and the experimental strategies for target identification, the following diagrams are provided.

Signaling_Pathways cluster_Metabolic Metabolic Regulation cluster_Inflammation Inflammatory Response cluster_Neuronal Neuronal Function AMPK AMPK Insulin_Receptor Insulin Receptor Signaling AMPK->Insulin_Receptor Glucose_Uptake Glucose Uptake Insulin_Receptor->Glucose_Uptake NFkB NF-κB Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators LTA4H Leukotriene A4 Hydrolase LTA4H->Inflammatory_Mediators VGPC Voltage-Gated Potassium Channels Neuronal_Excitability Neuronal Excitability VGPC->Neuronal_Excitability This compound This compound This compound->AMPK Potential Interaction This compound->NFkB Potential Interaction This compound->VGPC Potential Interaction

Caption: Potential signaling pathways targeted by this compound.

Experimental_Workflow cluster_Affinity Affinity Chromatography cluster_SILAC SILAC cluster_DARTS DARTS A1 Immobilize Compound A2 Incubate with Lysate A1->A2 A3 Wash A2->A3 A4 Elute A3->A4 End End: Target Validation A4->End S1 Label Cells (Heavy/Light) S2 Parallel Affinity Purification S1->S2 S3 Mix Eluates S2->S3 S4 Quantify by MS S3->S4 S4->End D1 Treat Lysate with Compound D2 Limited Proteolysis D1->D2 D3 Analyze by SDS-PAGE D2->D3 D4 Identify Protected Proteins D3->D4 D4->End Start Start: Identify Protein Targets Start->A1 Start->S1 Start->D1

Caption: Workflow for identifying protein targets of small molecules.

Conclusion

While the direct protein targets of this compound remain to be elucidated, this guide provides a framework for their discovery. By leveraging the knowledge of its structural analog, α-lipoic acid, and employing robust target identification methodologies, researchers can begin to unravel the molecular mechanisms underlying the biological activities of this promising compound. The experimental protocols detailed herein offer a clear path forward for confirming putative targets and identifying novel protein interactions, ultimately paving the way for a deeper understanding of its therapeutic potential.

References

Unveiling the Performance of 1,2-Diselenolane-3-Pentanoic Acid: A Comparative Analysis Against Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive performance benchmark of 1,2-diselenolane-3-pentanoic acid against the well-established drug, alpha-lipoic acid. This comparison focuses on their antioxidant properties and cellular uptake efficiency, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a selenium-containing analog of alpha-lipoic acid, demonstrates distinct and in some aspects, superior, performance characteristics. While both compounds are recognized for their antioxidant capabilities, their efficacy is highly dependent on the physiological environment. Notably, this compound excels in inhibiting lipid peroxidation in a lipophilic environment, a key process in cellular damage. Furthermore, emerging evidence highlights its significantly enhanced efficiency in cellular uptake, a critical factor for bioavailability and therapeutic efficacy. This guide will delve into the quantitative data and experimental protocols that underpin these findings.

Data Presentation: Antioxidant Activity

The primary antioxidant comparison between this compound and alpha-lipoic acid has been centered on their ability to protect low-density lipoprotein (LDL) from oxidation, a critical event in the pathogenesis of atherosclerosis. The following table summarizes the key findings from a seminal study in this area.

CompoundConcentration (µM)Inhibition of Copper-Induced LDL Oxidation (%)
This compound 50~90%
25~50%
10~20%
Alpha-lipoic acid 50No significant inhibition
25No significant inhibition
10No significant inhibition

Data extrapolated from Matsugo et al., Biochemical and Biophysical Research Communications, 1997.

Data Presentation: Cellular Uptake Efficiency

The ability of a compound to effectively enter cells is paramount to its therapeutic action. Studies comparing the cellular uptake of this compound (often referred to as diseleno lipoic acid or DiSeL) with its sulfur-containing counterpart, alpha-lipoic acid, have demonstrated a marked superiority of the selenium analog.

CompoundCellular Uptake Efficiency (HeLa Cells)
This compound (DiSeL) High (Efficient delivery to the cytosol)
Alpha-lipoic acid Low (Limited cytosolic delivery)

Qualitative summary based on findings from Matile et al., Chemical Science, 2019. Quantitative data from this study indicates that diselenolane-mediated delivery is significantly more efficient than that of dithiolanes like lipoic acid, with a much higher percentage of delivered cargo reaching the cytosol.

Experimental Protocols

Inhibition of LDL Oxidation Assay

This protocol is based on the methodology described by Matsugo et al. (1997).

  • LDL Isolation: Human LDL is isolated from fresh plasma by sequential ultracentrifugation.

  • Oxidation Induction: LDL (0.1 mg/mL) is incubated in phosphate-buffered saline (PBS) at 37°C. Oxidation is initiated by the addition of CuSO4 (5 µM).

  • Compound Incubation: this compound or alpha-lipoic acid is added to the LDL solution at varying concentrations prior to the addition of CuSO4.

  • Measurement of Oxidation: The extent of LDL oxidation is monitored by measuring the formation of conjugated dienes, assessed by the increase in absorbance at 234 nm over time. The lag phase, representing the time before rapid oxidation, is a key parameter for assessing antioxidant activity. A longer lag phase indicates greater protection.

Cellular Uptake Assay

This protocol is a generalized representation of the methods used to compare the cellular uptake of disulfide and diselenide compounds as described in studies such as Matile et al. (2019).

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Fluorescent Labeling: this compound and alpha-lipoic acid are conjugated to a fluorescent probe (e.g., fluorescein).

  • Cellular Incubation: The fluorescently labeled compounds are added to the cultured HeLa cells and incubated for a specific period.

  • Microscopy and Flow Cytometry: The cellular uptake and subcellular localization of the fluorescently labeled compounds are visualized using confocal microscopy. Quantitative analysis of cellular fluorescence is performed using flow cytometry to determine the efficiency of uptake.

Signaling Pathways and Experimental Workflows

dot

Signaling_Pathway cluster_oxidation LDL Oxidation Pathway cluster_intervention Antioxidant Intervention LDL Low-Density Lipoprotein (LDL) Oxidized_LDL Oxidized LDL LDL->Oxidized_LDL Oxidation CuSO4 Copper Sulfate (CuSO4) Atherosclerosis Atherosclerosis Oxidized_LDL->Atherosclerosis Diselenolane This compound Diselenolane->Oxidized_LDL Inhibits (Lipophilic) Lipoic_Acid Alpha-Lipoic Acid Lipoic_Acid->Oxidized_LDL No Significant Inhibition (in this context) Experimental_Workflow cluster_ldl LDL Oxidation Assay cluster_uptake Cellular Uptake Assay Start_LDL Isolate Human LDL Incubate_LDL Incubate LDL with Test Compound Start_LDL->Incubate_LDL Induce_Oxidation Add CuSO4 to Induce Oxidation Incubate_LDL->Induce_Oxidation Measure_Oxidation Measure Conjugated Diene Formation (A234nm) Induce_Oxidation->Measure_Oxidation Start_Uptake Culture HeLa Cells Label_Compounds Fluorescently Label Test Compounds Start_Uptake->Label_Compounds Incubate_Cells Incubate Cells with Labeled Compounds Label_Compounds->Incubate_Cells Analyze_Uptake Analyze via Microscopy and Flow Cytometry Incubate_Cells->Analyze_Uptake

Reproducibility of Experiments Using 1,2-Diselenolane-3-Pentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 1,2-diselenolane-3-pentanoic acid, a selenium-containing analog of alpha-lipoic acid. While direct studies on the reproducibility of experiments with this specific compound are limited, this guide offers a framework for understanding its performance in key applications, factors influencing experimental outcomes, and how it compares to relevant alternatives.

Comparative Performance Data

The following tables summarize the quantitative data available from studies comparing this compound with its sulfur analog, alpha-lipoic acid, and other related compounds.

Table 1: Antioxidant Activity Comparison

CompoundAssay TypeEfficacyReference
This compound Inhibition of Lipid PeroxidationMore effective than alpha-lipoic acid[1][2]
Alpha-Lipoic AcidInhibition of Lipid PeroxidationLess effective[1][2]
This compound Inhibition of Protein OxidationLess effective[1][2]
Alpha-Lipoic AcidInhibition of Protein OxidationMore effective [1][2]

Table 2: Cellular Uptake Efficiency

Compound/MethodCargoCellular LocalizationEfficiencyReference
1,2-Diselenolane-mediated Protein-coated quantum dotsCytosol79% [3]
1,2-Dithiolane-mediatedNot specifiedEndosomal captureLess efficient[4][5]

Factors Influencing Experimental Reproducibility

While no studies directly quantify the reproducibility of experiments with this compound, research on organoselenium compounds suggests that several factors can influence the consistency of results:

  • Purity of the Compound: The synthesis of this compound can result in impurities that may interfere with experimental outcomes. It is crucial to use a highly purified form of the compound.

  • Cell Culture Conditions: For in vitro studies, variables such as cell line, passage number, media composition, and serum concentration can significantly impact cellular responses to organoselenium compounds.

  • Assay Conditions: The specific parameters of the experimental assay, such as incubation times, reagent concentrations, and detection methods, can all contribute to variability in the results.

Experimental Protocols

To aid in the design of reproducible experiments, detailed protocols for key assays are provided below.

Protocol for Inhibition of Lipid Peroxidation Assay

This protocol is adapted from methods used to assess the inhibition of lipid peroxidation.

  • Induction of Lipid Peroxidation: Prepare a suspension of liposomes or isolated membranes. Induce lipid peroxidation using an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Treatment: Incubate the lipid suspension with varying concentrations of this compound or the comparator compound (e.g., alpha-lipoic acid).

  • Quantification: Measure the extent of lipid peroxidation using a suitable method, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which detects malondialdehyde (MDA), a byproduct of lipid peroxidation. Alternatively, more specific methods like F2-isoprostane analysis can be used[6].

  • Analysis: Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound and determine the IC50 value.

Protocol for Cellular Uptake Assay

This protocol is based on studies of cellular uptake in HeLa cells.[5]

  • Cell Culture: Culture HeLa cells in appropriate media until they reach the desired confluency.

  • Labeling: Conjugate this compound or the control compound to a fluorescent probe or a cargo molecule (e.g., a fluorescently labeled peptide or quantum dot).

  • Incubation: Incubate the cultured HeLa cells with the labeled compound for various time points.

  • Washing: After incubation, wash the cells thoroughly to remove any unbound compound.

  • Imaging and Quantification: Visualize the cellular uptake using fluorescence microscopy. Quantify the uptake efficiency using flow cytometry or by measuring the fluorescence intensity of cell lysates.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by this compound and a general experimental workflow.

Nrf2_Activation_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress (e.g., from ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces compound This compound compound->keap1_nrf2 potentially activates via redox modulation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to nrf2_in_nucleus Nrf2 are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes nrf2_in_nucleus->are binds to

Caption: Nrf2 Signaling Pathway Activation.

Experimental_Workflow start Start: Hypothesis Formulation protocol Detailed Experimental Protocol Design start->protocol exp Experiment Execution (e.g., Antioxidant Assay, Cellular Uptake) protocol->exp data Data Collection & Quantification exp->data analysis Statistical Analysis & Comparison data->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General Experimental Workflow.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1,2-Diselenolane-3-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of 1,2-diselenolane-3-pentanoic acid, a synthetic organoselenium compound, contrasting its established in vitro properties with the currently limited in vivo data. This document is intended to serve as a resource for researchers in the fields of antioxidant and anti-inflammatory drug discovery and development.

In Vitro Activity: A Profile of an Antioxidant with Specificity

In vitro studies have revealed that this compound exhibits notable antioxidant properties, particularly in the context of lipid peroxidation. Unlike its sulfur-containing analog, α-lipoic acid, this diselenium compound shows a distinct mechanism of action.

A key study demonstrated that this compound effectively inhibits the formation of lipid peroxidation products in human low-density lipoprotein (LDL) when oxidation is induced by copper ions.[1] This protective effect is attributed to its lipophilic nature, allowing it to act within the lipid environment of LDL. In contrast, it does not prevent the oxidative modification of proteins, such as those in LDL or bovine serum albumin, a role where α-lipoic acid is effective.[1] This highlights a significant difference in the antioxidant profiles of these two compounds.

Furthermore, studies on cellular uptake have shown that 1,2-diselenolanes, including the analog of lipoic acid, are efficiently taken up by cells, delivering substances to the cytosol without significant endosomal capture.[2] This efficient cellular entry is a crucial prerequisite for potential intracellular therapeutic activity.

Quantitative In Vitro Data Summary
AssayModel SystemKey FindingsReference
Copper-Mediated LDL OxidationHuman Low-Density LipoproteinInhibited lipid peroxidation[1]
Protein OxidationHuman Low-Density Lipoprotein, Bovine Serum AlbuminDid not inhibit protein oxidative modification[1]
Cellular UptakeHeLa Kyoto CellsEfficient cytosolic delivery[2]

Experimental Protocols: In Vitro Assays

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

Copper-Mediated LDL Oxidation Assay

Objective: To assess the ability of a compound to inhibit the oxidation of LDL lipids induced by a pro-oxidant, such as copper ions.

Protocol:

  • LDL Isolation: Human LDL is isolated from fresh plasma, typically by ultracentrifugation.

  • Incubation: The isolated LDL is incubated in the presence of a copper salt (e.g., CuSO₄) to initiate oxidation.

  • Treatment: Parallel incubations are performed with the addition of this compound at various concentrations.

  • Measurement of Lipid Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which produces a colored product that can be measured spectrophotometrically at 532 nm.

  • Analysis: The inhibition of TBARS formation in the presence of the test compound compared to the control (LDL with copper only) indicates its antioxidant activity against lipid peroxidation.

In Vivo Activity: An Unexplored Frontier

Despite the promising in vitro antioxidant data, there is a notable absence of published in vivo studies investigating the antioxidant or anti-inflammatory effects of this compound in animal models. This represents a significant knowledge gap in understanding the potential therapeutic utility of this compound.

To evaluate the in vivo potential of this compound, researchers would typically employ established animal models of oxidative stress and inflammation.

Hypothetical In Vivo Experimental Design

Objective: To determine the in vivo antioxidant and anti-inflammatory efficacy of this compound.

Animal Model: A common model for inducing systemic inflammation and oxidative stress is the lipopolysaccharide (LPS)-challenged mouse or rat model.

Experimental Workflow:

G cluster_0 Animal Grouping and Acclimation cluster_1 Treatment Administration cluster_2 Induction of Inflammation/Oxidative Stress cluster_3 Sample Collection and Analysis Acclimation Acclimation Grouping Grouping Acclimation->Grouping Vehicle Control Vehicle Control Grouping->Vehicle Control Positive Control (e.g., N-acetylcysteine) Positive Control (e.g., N-acetylcysteine) This compound (Multiple Doses) This compound (Multiple Doses) LPS Injection LPS Injection Vehicle Control->LPS Injection Blood Collection Blood Collection LPS Injection->Blood Collection Tissue (Liver, Kidney) Collection Tissue (Liver, Kidney) Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Blood Collection->Cytokine Analysis (ELISA) Oxidative Stress Markers (MDA, GSH) Oxidative Stress Markers (MDA, GSH) Tissue (Liver, Kidney) Collection->Oxidative Stress Markers (MDA, GSH)

Caption: Hypothetical workflow for an in vivo study.

Key Outcome Measures:

  • Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum or plasma would be measured using ELISA. A reduction in these cytokines would indicate anti-inflammatory activity.

  • Oxidative Stress Markers: Markers of lipid peroxidation (e.g., malondialdehyde - MDA) and antioxidant status (e.g., glutathione - GSH) would be assessed in tissues like the liver and kidneys. A decrease in MDA and an increase in GSH would suggest in vivo antioxidant effects.

In Vitro vs. In Vivo: Bridging the Gap

The discrepancy between the available in vitro data and the lack of in vivo studies for this compound underscores a critical step in the drug development pipeline. While in vitro assays provide valuable initial insights into a compound's mechanism of action, they do not account for the complex physiological processes of absorption, distribution, metabolism, and excretion (ADME) that occur in a living organism.

The following diagram illustrates the logical flow from initial in vitro findings to the necessary in vivo validation.

G In Vitro Antioxidant Activity In Vitro Antioxidant Activity Inhibition of Lipid Peroxidation Inhibition of Lipid Peroxidation In Vitro Antioxidant Activity->Inhibition of Lipid Peroxidation Efficient Cellular Uptake Efficient Cellular Uptake In Vitro Antioxidant Activity->Efficient Cellular Uptake Hypothesis: In Vivo Efficacy Hypothesis: In Vivo Efficacy Inhibition of Lipid Peroxidation->Hypothesis: In Vivo Efficacy Efficient Cellular Uptake->Hypothesis: In Vivo Efficacy In Vivo Animal Studies In Vivo Animal Studies Hypothesis: In Vivo Efficacy->In Vivo Animal Studies Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Animal Studies->Pharmacokinetics (ADME) Efficacy in Disease Models Efficacy in Disease Models In Vivo Animal Studies->Efficacy in Disease Models Toxicology Assessment Toxicology Assessment In Vivo Animal Studies->Toxicology Assessment Clinical Potential Clinical Potential Pharmacokinetics (ADME)->Clinical Potential Efficacy in Disease Models->Clinical Potential Toxicology Assessment->Clinical Potential

Caption: From in vitro discovery to in vivo validation.

Conclusion and Future Directions

This compound has demonstrated specific and potent in vitro antioxidant activity, particularly in preventing lipid peroxidation. Its efficient cellular uptake further supports its potential as a therapeutic agent. However, the absence of in vivo data is a major limitation in assessing its true therapeutic potential.

Future research should prioritize conducting well-designed in vivo studies in relevant animal models of diseases where oxidative stress and inflammation play a key role, such as atherosclerosis, neurodegenerative diseases, and inflammatory disorders. Such studies are essential to determine the compound's bioavailability, efficacy, and safety profile, and to bridge the gap between its promising in vitro activity and its potential clinical application.

References

A Comparative Guide to the Transcriptomic Effects of 1,2-diselenolane-3-pentanoic acid and its Sulfur Analog, Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), a naturally occurring dithiol compound, is a well-studied antioxidant with a significant role in mitochondrial bioenergetic reactions.[1] Its selenium-containing analog, 1,2-diselenolane-3-pentanoic acid, offers a unique chemical entity with potentially distinct biological activities. While direct comparative transcriptomic data between these two compounds is currently unavailable in the scientific literature, this guide provides a comprehensive overview of the known transcriptomic effects of ALA and extrapolates potential differences based on the distinct biochemical properties of its selenium analog. This document also serves as a practical resource for researchers by providing a detailed, hypothetical experimental protocol to conduct such a comparative transcriptomic analysis.

Biochemical and Cellular Differences: Sulfur vs. Selenium

The substitution of sulfur with selenium in the dithiolane ring introduces significant changes in the molecule's properties, suggesting that their impact on gene expression would also differ.

  • Antioxidant Activity: this compound exhibits markedly different antioxidant properties compared to ALA. While ALA is effective in inhibiting protein oxidative modification, its selenium analog is more potent in preventing lipid peroxidation.[2][3] This suggests that the selenium compound is more effective in a lipophilic environment, whereas ALA is more active in a hydrophilic environment.[2][3] These differences in antioxidant mechanisms likely translate to differential regulation of genes involved in oxidative stress response pathways.

  • Cellular Uptake: Studies on related diselenolanes have shown that they can have more efficient cellular uptake compared to their dithiolane counterparts.[4] For instance, the diselenide analog of lipoic acid has been shown to deliver fluorophores more efficiently to the cytosol of HeLa cells without the endosomal capture observed with dithiolanes.[4] A positively charged analog of ALA also demonstrated increased cellular uptake and more potent immunomodulatory activity.[5][6] This enhanced uptake could lead to a more pronounced or rapid transcriptomic response for the selenium analog at equivalent concentrations.

Transcriptomic Profile of Alpha-Lipoic Acid (ALA)

Transcriptomic studies have revealed that ALA modulates the expression of a wide range of genes involved in various cellular processes.

Key Cellular Processes and Pathways Modulated by ALA
Cellular Process/PathwayKey Genes/ObservationsReference
Oxidative Stress Response Upregulation of antioxidant enzymes.[7]
Modulation of the Nrf2-Keap1 pathway.
Increases in cellular glutathione (GSH) levels.[8][9]
Metabolism Regulation of genes involved in lipid metabolism.[10][11]
Enrichment of the pentose phosphate pathway and 2-oxocarboxylic acid metabolism.[11][12]
Cancer-Relevant Pathways In hepatocellular carcinoma cells (HepG2), 4446 genes were differentially expressed (2097 down-regulated and 2349 up-regulated) after 24 hours of exposure.[13][13]
Significantly affects cancer-relevant cell membrane proteins.[13]
Down-regulation of growth factor-stimulated Grb2 signaling.[13]
Drug Metabolism Increased mRNA levels of various phase I and phase II drug-metabolizing enzymes.[7]
Gene Ontology (GO) and KEGG Pathway Analysis of ALA Treatment

In a study on hepatic cancer cells, GO and KEGG pathway analyses revealed significant enrichment in pathways related to cancer and cell membrane proteins following ALA treatment.[13] In sheep rumen epithelial tissue, ALA treatment led to the enrichment of pathways such as neomycin, kanamycin, and gentamicin biosynthesis, and the pentose phosphate pathway.[11]

Hypothetical Comparative Transcriptomic Profile: ALA vs. This compound

Based on their differing biochemical properties, a comparative transcriptomic study would likely reveal both overlapping and distinct gene expression signatures.

FeatureExpected Outcome for this compoundRationale
Lipid Metabolism Genes More pronounced regulation of genes involved in lipid metabolism and protection against lipid peroxidation.Higher efficacy in a lipophilic environment.[2][3]
Oxidative Stress Response Potentially stronger or faster induction of genes related to specific antioxidant pathways, possibly differing from the Nrf2-centric response of ALA.Different antioxidant mechanism.[2][3]
Cellular Uptake & Signaling A more rapid and potent transcriptomic response at lower concentrations.Enhanced cellular uptake.[4]
Selenium Metabolism Upregulation of genes involved in selenium transport and metabolism (selenoproteins).The compound is a source of selenium.

Experimental Protocols

Cell Culture and Treatment

A human cell line relevant to the desired research question, such as HepG2 (liver carcinoma) or primary human hepatocytes, would be suitable.

  • Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare stock solutions of ALA and this compound in a suitable solvent (e.g., DMSO). Treat the cells with a range of concentrations (e.g., 10, 50, 100 µM) of each compound or a vehicle control for a specified time (e.g., 24 hours). Each condition should have at least three biological replicates.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, wash the cells with PBS and lyse them directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Purification: Purify the total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Verify the RNA integrity by running an aliquot on a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing applications.

Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, second-strand synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.

  • Sequencing: Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment groups and the control. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the lists of DEGs using tools like DAVID, g:Profiler, or clusterProfiler to identify the biological processes and pathways affected by each compound.

Visualizations

Signaling Pathway

ALA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA Alpha-Lipoic Acid Receptor Membrane Receptor ALA->Receptor Nrf2 Nrf2 ALA->Nrf2 Stabilization Grb2 Grb2 Receptor->Grb2 Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n CREB CREB ERK_n->CREB ARE Antioxidant Response Element Nrf2_n->ARE Gene_Expression Gene Expression (Cell Proliferation, Antioxidant Response) CREB->Gene_Expression ARE->Gene_Expression

Caption: Signaling pathways modulated by Alpha-Lipoic Acid.

Experimental Workflow

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment (ALA, Se-analog, Control) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Lib_Prep Library Preparation (poly-A selection, etc.) QC1->Lib_Prep High Quality RNA Sequencing High-Throughput Sequencing (e.g., Illumina) Lib_Prep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Alignment Read Alignment (STAR) QC2->Alignment High Quality Reads Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Functional Enrichment (GO, KEGG) DEA->Enrichment Comparison Comparative Analysis (Venn diagrams, etc.) DEA->Comparison

Caption: Experimental workflow for comparative transcriptomics.

References

Safety Operating Guide

Proper Disposal of 1,2-Diselenolane-3-pentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 1,2-Diselenolane-3-pentanoic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This organoselenium compound, while not classified as a dangerous good for transport in all formulations, contains selenium, a substance regulated as a hazardous waste.[1] Therefore, all waste containing this compound must be handled with care and disposed of following stringent protocols.

Waste Management and Disposal Procedures

All materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, solutions, contaminated personal protective equipment (PPE), and labware.

Key Disposal Steps:

  • Waste Segregation: Never mix this compound waste with other waste streams. Keep it in its original or a clearly labeled, dedicated, and sealed container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.

  • Waste Collection: Arrange for collection by a certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Spill Management: In case of a spill, evacuate the area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[2] Do not use combustible materials like paper towels to absorb the spill. The spill area should be decontaminated after cleanup.

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate PPE to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Protocol:

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the organoselenium compound. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with warm, soapy water.[3][4]

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

Any rinsate generated during the decontamination process must be collected and disposed of as hazardous waste.[3]

Experimental Workflow for Disposal

The following diagram outlines the logical flow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_handling Immediate Handling & Segregation cluster_disposal_path Disposal Pathway cluster_spill Spill Response A This compound (Pure, Solutions, Contaminated Materials) B Segregate as Organoselenium Hazardous Waste A->B Characterize as Hazardous C Use Designated, Labeled, and Sealed Containers B->C D Store in a Designated Hazardous Waste Accumulation Area C->D E Arrange for Collection by a Certified Hazardous Waste Vendor D->E F Proper Disposal Following RCRA Guidelines for Selenium E->F G Spill Occurs H Absorb with Inert Material G->H I Collect in a Sealed Container H->I I->C Treat as Hazardous Waste J Decontaminate Spill Area J->D Dispose of Contaminated Cleaning Materials

Caption: Waste Disposal Workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety protocols and hazardous waste management guidelines.

References

Personal protective equipment for handling 1,2-Diselenolane-3-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1,2-Diselenolane-3-pentanoic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

  • Toxicity: Organoselenium compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: May be harmful to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166(EU) standards. A face shield should be worn over safety goggles when there is a risk of splashing.[2][3][4]
Hand Protection Long rubber or neoprene gauntlet gloves.[2] Disposable nitrile gloves may be used for short-term protection but should be changed immediately upon contact.[5] Always inspect gloves before use and use proper removal technique.[3]
Respiratory Protection A government-approved respirator is required if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols.[2][5]
Body Protection A lab coat (Nomex® recommended) should be worn and buttoned.[5] Long pants and closed-toe shoes are mandatory.[5]

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools and equipment dedicated to this compound to prevent cross-contamination.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves for cleanup.[2]

    • Sweep up the solid material, place it in a sealed bag, and hold it for waste disposal. Avoid raising dust.[2]

    • Ventilate the area and wash the spill site after the material has been collected.[2]

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.[2] Contaminated clothing should be removed immediately and washed separately before reuse.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and any spilled material, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams.[3]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[3]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical hierarchy for selecting appropriate safety controls.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh and Transfer prep_hood->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon spill_evacuate Evacuate Area handling_reaction->spill_evacuate If Spill Occurs cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_ppe Don Emergency PPE spill_evacuate->spill_ppe spill_contain Contain and Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->cleanup_decon

Caption: Experimental workflow for handling this compound.

G elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If not feasible admin Administrative Controls (e.g., SOPs, Training) engineering->admin In conjunction with ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe As final barrier

Caption: Hierarchy of controls for managing chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.